Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4/c1-3-14-9(13)7-6(11)4-5-10(2)8(7)12/h7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHJEQRJQJAXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCN(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Introduction: The Significance of the Piperidine-2,4-dione Scaffold
The piperidine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Among its oxygenated derivatives, the 1-methyl-2,4-dioxopiperidine framework serves as a crucial synthetic intermediate. Its unique electronic and structural features, arising from the embedded β-dicarbonyl system, make it a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive, field-proven pathway for the synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a key derivative in this class. We will delve into the strategic rationale behind the chosen pathway, provide detailed experimental protocols, and discuss the critical mechanistic and characterization aspects relevant to researchers in drug development and organic synthesis.
Retrosynthetic Analysis and Strategic Pathway
A logical retrosynthetic analysis of the target molecule points to a robust and well-established transformation: the Dieckmann condensation. This intramolecular Claisen condensation is ideally suited for forming the six-membered ring from an acyclic diester precursor.
This analysis reveals a straightforward two-step synthetic sequence:
-
Michael Addition: Formation of the acyclic diester precursor, Diethyl N-methyl-3,3'-iminodipropionate, via a double Michael addition of methylamine to ethyl acrylate.
-
Dieckmann Condensation: Intramolecular cyclization of the diester precursor using a strong base to yield the target heterocyclic core.
This pathway is advantageous due to the commercial availability and low cost of the starting materials, as well as the high efficiency and reliability of the chosen reactions.
Part 1: Synthesis of Diethyl N-methyl-3,3'-iminodipropionate
The initial step involves the conjugate addition of a primary amine to an α,β-unsaturated ester. To achieve the desired dialkylation, an excess of the Michael acceptor (ethyl acrylate) is used.
Reaction Scheme: Step 1
Causality and Experimental Choices
The reaction proceeds readily without a catalyst, as the nucleophilicity of methylamine is sufficient for addition to the electrophilic β-carbon of ethyl acrylate. Using a slight excess of methylamine can ensure the complete consumption of the acrylate, but for the synthesis of the di-adduct, at least two equivalents of ethyl acrylate are essential. The reaction is often performed neat or in a protic solvent like ethanol to facilitate the proton transfer steps in the mechanism.
Detailed Experimental Protocol: Step 1
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Methylamine (40% in H₂O) | 31.06 | 0.25 | 1.0 | 19.4 mL |
| Ethyl Acrylate | 100.12 | 0.55 | 2.2 | 55.1 g (60 mL) |
| Ethanol | 46.07 | - | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL) and methylamine solution (19.4 mL, 0.25 mol).
-
Cool the flask in an ice-water bath.
-
Add ethyl acrylate (60 mL, 0.55 mol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 20°C. The dropwise addition is critical to control the exothermicity of the Michael addition.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Remove the solvent and any unreacted starting material under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation to yield Diethyl N-methyl-3,3'-iminodipropionate as a colorless liquid.
Part 2: Dieckmann Condensation and Synthesis of the Target Molecule
This step is the core transformation, creating the piperidine-2,4-dione ring. The mechanism involves the formation of an enolate which then acts as an intramolecular nucleophile.
Mechanism of the Dieckmann Condensation
The reaction is initiated by a strong base, typically sodium ethoxide (NaOEt), which must match the alkoxy group of the ester to prevent transesterification.[1][2]
A critical feature of the Claisen and Dieckmann condensations is that the final deprotonation step (Step 4) is thermodynamically favorable and drives the reaction to completion.[3][4] Therefore, a full equivalent of base is required. The reaction is then quenched with acid to protonate the resulting enolate.
Detailed Experimental Protocol: Step 2
This protocol is adapted from the principles outlined by Cook and Reed (1945) and standard Dieckmann condensation procedures.[5]
| Reagent/Solvent | Molar Mass ( g/mol ) | Moles | Equivalents | Amount |
| Diethyl N-methyl-3,3'-iminodipropionate | 217.27 | 0.10 | 1.0 | 21.7 g |
| Sodium Ethoxide (NaOEt) | 68.05 | 0.11 | 1.1 | 7.5 g |
| Toluene (anhydrous) | 92.14 | - | - | 150 mL |
| Hydrochloric Acid (conc.) | 36.46 | - | - | ~10 mL |
Procedure:
-
Set up a 500 mL three-neck flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a nitrogen inlet. Ensure all glassware is oven-dried.
-
Charge the flask with anhydrous toluene (150 mL) and sodium ethoxide (7.5 g, 0.11 mol).
-
Heat the suspension to reflux with vigorous stirring under a nitrogen atmosphere to ensure the base is well-dispersed.
-
Add a solution of Diethyl N-methyl-3,3'-iminodipropionate (21.7 g, 0.10 mol) in 50 mL of anhydrous toluene dropwise over 1 hour.
-
Maintain the reaction at reflux for an additional 4 hours after the addition is complete. The formation of a thick precipitate (the sodium salt of the product enolate) should be observed.
-
Cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Slowly quench the reaction by adding the mixture to 200 mL of ice-cold water.
-
Separate the aqueous layer and wash the organic layer with 50 mL of water. Combine the aqueous layers.
-
Acidify the combined aqueous layers to pH ~2 by the careful, dropwise addition of concentrated hydrochloric acid while cooling in an ice bath.
-
The target compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Product Characterization and Tautomerism
The product, a β-keto ester within a cyclic amide (lactam) structure, exists in a tautomeric equilibrium. The 2,4-dione form is in equilibrium with its more stable enol tautomer, Ethyl 4-hydroxy-1-methyl-2-oxo-1,2,5,6-tetrahydropyridine-3-carboxylate, which is stabilized by intramolecular hydrogen bonding and conjugation.
Predicted Spectroscopic Data (for Enol Tautomer)
| Data Type | Predicted Signals |
| ¹H NMR (400 MHz, CDCl₃) | δ ~12.0 (s, 1H, enolic -OH), 4.25 (q, 2H, -OCH₂CH₃), 3.50 (t, 2H, N-CH₂-), 3.10 (s, 3H, N-CH₃), 2.60 (t, 2H, -CH₂-C=), 1.30 (t, 3H, -OCH₂CH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~172 (C=O, ester), 165 (C=O, amide), 160 (C-OH, enol), 100 (C-COOEt), 61 (-OCH₂), 49 (N-CH₂), 35 (N-CH₃), 30 (-CH₂-), 14 (-CH₃). |
| Mass Spec (ESI+) | m/z = 200.09 [M+H]⁺ (for C₉H₁₃NO₄) |
| IR (KBr, cm⁻¹) | ~3200 (br, O-H), ~1720 (C=O, ester), ~1650 (C=O, amide), ~1610 (C=C). |
Conclusion and Field Insights
The synthesis of this compound via a two-step Michael addition and Dieckmann condensation sequence represents a robust, scalable, and efficient method for accessing this valuable synthetic intermediate. As a Senior Application Scientist, it is my experience that careful control of reaction temperature during the initial Michael addition is paramount to minimizing side reactions. For the Dieckmann condensation, ensuring strictly anhydrous conditions and using a base that matches the ester's alcohol component are critical for achieving high yields and purity. The pronounced tautomerism of the final product is a key chemical feature that must be understood for accurate characterization and for planning subsequent synthetic transformations. This guide provides the foundational knowledge and practical protocols necessary for researchers to successfully synthesize and utilize this important molecular scaffold.
References
- Fakhraian, H., & Panbeh Riseh, S. (2005).
-
Chemistry LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Retrieved from [Link]
- Cook, A. H., & Reed, K. J. (1945). Experiments in the piperidine series. Part I. Journal of the Chemical Society (Resumed), 399. DOI: 10.1039/JR9450000399.
-
PrepChem. (n.d.). Preparation of Ethyl 3-(N,N-diethylamino)propionate. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. Retrieved from [Link]
-
Leah4sci. (2016, October 23). Dieckmann Cyclization - Intramolecular Claisen Condensation in Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Supporting information: Ethyl-1,2,3,4-tetrahydro-6-methyl-4-phenyl-2-thioxopyrimidine-5- carboxylate, (4a). Retrieved from [Link]
- Al-Amiery, A. A., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488.
-
RSC Publishing. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst.... Retrieved from [Link]
- Sureshbabu, V. V., et al. (2011). Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626.
-
Filo. (2024, November 9). Tautomerism is not exhibited by. Retrieved from [Link]
-
Savant, V. (2021, December 6). Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 98. Experiments in the piperidine series. Part I - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Characterization of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
An In-depth Technical Guide to the
Abstract
Ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate represents a potentially valuable heterocyclic building block for drug discovery and development. As with any novel or sparsely documented chemical entity, a rigorous and systematic characterization is paramount to confirm its structural integrity, purity, and physicochemical properties before its application in synthetic campaigns or biological screening. This guide presents a comprehensive framework for the complete analytical characterization of this target compound. It is designed for researchers, medicinal chemists, and process development scientists, providing not only step-by-step protocols but also the underlying scientific rationale for each method. The approach detailed herein establishes a self-validating system of analysis, ensuring the generation of reliable and reproducible data.
Introduction and Synthetic Context
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved pharmaceuticals. The functionalization of this core with multiple carbonyl groups and an ester moiety, as seen in this compound, creates a highly versatile intermediate. The β-keto ester functionality, in particular, is a classic synthon for a wide array of chemical transformations. Given that derivatives of 2,6-dioxopiperidine have been identified as impurities in active pharmaceutical ingredients like Paroxetine, understanding the characterization of related 2,4-dioxo structures is of significant interest.[1][2]
A plausible synthetic route is essential context for any characterization workflow, as it informs potential side products and impurities. A hypothetical, yet chemically sound, approach to the target compound is outlined below.
Caption: Proposed synthetic pathway for this compound.
This proposed synthesis involves a Claisen condensation followed by an α-oxidation. Potential impurities could include unreacted starting materials, the intermediate product (Ethyl 1-methyl-4-oxopiperidine-3-carboxylate)[3], and over-oxidation products. A robust purification protocol, such as flash column chromatography, is therefore a critical first step post-synthesis.
Physicochemical and Structural Characterization
A multi-technique approach is required to unambiguously determine the compound's identity and purity. The overall workflow ensures that each piece of data corroborates the others.
Caption: Integrated workflow for comprehensive compound characterization.
Mass Spectrometry (MS)
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition. Electrospray ionization (ESI) is a suitable technique for this polar molecule. The analysis provides the molecular weight and, through fragmentation patterns, corroborates the proposed structure.
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Instrumentation: Utilize an ESI-TOF or Esi-Orbitrap mass spectrometer.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Interpretation:
-
Verify the measured mass of the [M+H]⁺ ion against the theoretical mass.
-
Induce fragmentation (MS/MS) of the parent ion to observe characteristic losses (e.g., loss of the ethoxy group, C₂H₅O•; loss of ethyl formate, C₃H₆O₂).
-
Predicted Data:
| Property | Predicted Value |
| Molecular Formula | C₉H₁₃NO₄ |
| Molecular Weight | 199.20 g/mol |
| Theoretical [M+H]⁺ | 200.0863 Da |
| Key Fragments (MS/MS) | m/z 172 ([M-C₂H₄]⁺), m/z 154 ([M-C₂H₅O•]⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the most powerful technique for structural elucidation. A combination of ¹H, ¹³C, and 2D NMR experiments (like COSY and HSQC) allows for the complete assignment of all protons and carbons, confirming connectivity. The chemical shifts are highly sensitive to the electronic environment created by the adjacent carbonyl groups.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
(Optional but Recommended) Acquire 2D COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) spectra to confirm assignments.
-
-
Data Interpretation: Analyze chemical shifts, integration values (for ¹H), and coupling patterns to assemble the structure.
Predicted Spectral Data:
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| N-CH₃ | ~3.1 - 3.3 (s, 3H) | ~28 - 32 | Singlet, deshielded by the nitrogen atom and adjacent carbonyls. |
| C(O)CH₂C(O) (Position 6) | ~3.6 - 3.8 (t, 2H) | ~45 - 50 | Triplet, deshielded by two carbonyls and the nitrogen atom. |
| NCH₂ (Position 5) | ~2.8 - 3.0 (t, 2H) | ~40 - 45 | Triplet, adjacent to nitrogen and methylene group. |
| CH (Position 3) | ~3.9 - 4.1 (s, 1H) | ~55 - 60 | Singlet (or narrow multiplet), highly deshielded by adjacent ester and two carbonyls. |
| OCH₂CH₃ | ~4.2 - 4.4 (q, 2H) | ~61 - 63 | Quartet due to coupling with the methyl group, deshielded by the ester oxygen. |
| OCH₂CH₃ | ~1.2 - 1.4 (t, 3H) | ~13 - 15 | Triplet due to coupling with the methylene group. |
| C=O (Ester) | - | ~168 - 172 | Typical chemical shift for an ester carbonyl. |
| C=O (Position 2, Amide) | - | ~165 - 170 | Typical chemical shift for an amide carbonyl within a ring. |
| C=O (Position 4, Ketone) | - | ~195 - 205 | Ketone carbonyls are typically more deshielded than amide or ester carbonyls. |
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The carbonyl (C=O) region will be particularly informative, with distinct peaks expected for the ketone, amide, and ester groups.
Protocol:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid). Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid or liquid sample.
-
Acquisition: Scan the sample from approximately 4000 to 400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2980 - 2850 | C-H (Alkyl) | Stretch |
| ~1745 - 1730 | C=O (Ester) | Stretch |
| ~1725 - 1710 | C=O (Ketone) | Stretch |
| ~1680 - 1660 | C=O (Amide) | Stretch |
| ~1250 - 1180 | C-O (Ester) | Stretch |
| ~1200 - 1150 | C-N | Stretch |
Purity and Identity Confirmation
Chromatographic Purity Assessment
Trustworthiness: Chromatographic methods provide quantitative data on purity, which is essential for drug development. HPLC or UPLC is the preferred method for its high resolution and sensitivity.
Protocol (HPLC Method Development):
-
Column: Start with a standard C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: Run a linear gradient from 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm) or using a Diode Array Detector (DAD) to capture the full UV spectrum.
-
Validation: The method should be validated for linearity, accuracy, and precision according to ICH guidelines. Purity is reported as the area percentage of the main peak.
Elemental Analysis
Authoritative Grounding: Elemental analysis provides a fundamental confirmation of the empirical formula by comparing the experimentally determined percentages of carbon, hydrogen, and nitrogen to the theoretical values.
Protocol:
-
Sample Preparation: Submit a high-purity, dry sample (~2-3 mg) for analysis.
-
Instrumentation: Use a commercial CHN analyzer.
-
Data Interpretation: The experimental values should be within ±0.4% of the theoretical values.
Theoretical Values:
| Element | Theoretical Percentage (%) |
| Carbon | 54.27% |
| Hydrogen | 6.58% |
| Nitrogen | 7.03% |
| Oxygen | 32.12% |
Conclusion
The comprehensive characterization of this compound requires a synergistic application of spectroscopic and chromatographic techniques. By following the integrated workflow and protocols outlined in this guide, researchers can establish a robust and reliable analytical dataset for this compound. This self-validating system, where data from multiple independent techniques converge, ensures the highest degree of scientific integrity and provides the confidence needed to advance promising molecules through the drug discovery pipeline.
References
-
PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Pharmaffiliates. Paroxetine, NNC-20-7051, BRL-29060, FG-7051 - Drug Synthesis Database. Available from: [Link]
-
Benfatti, F., et al. Mastering β-Keto Esters. Chemical Reviews. Available from: [Link]
-
McLaughlin, G., et al. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. Drug Testing and Analysis. Available from: [Link]
-
Benfatti, F., et al. (PDF) Mastering β-keto esters. ResearchGate. Available from: [Link]
-
Li, J., et al. Synthesis of 4-ethyl-2,3-dioxopiperazine-1-methyl formate. ResearchGate. Available from: [Link]
- Google Patents. US5965767A - Beta ketoester compositions and method of manufacture.
-
MDPI. Expanding the Library of 1,2,4-Oxadiazole Derivatives: Discovery of New Farnesoid X Receptor (FXR) Antagonists/Pregnane X Receptor (PXR) Agonists. Available from: [Link]
- Google Patents. CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
-
PubMed. Test purchase, synthesis, and characterization of 2-methoxydiphenidine (MXP) and differentiation from its meta- and para-substituted isomers. National Library of Medicine. Available from: [Link]
-
Kamal, A., et al. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available from: [Link]
-
PubMed Central. Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inhibitors. National Library of Medicine. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]
-
Hennessy, M. C., & O'Sullivan, T. P. Recent advances in the transesterification of β-keto esters. RSC Publishing. Available from: [Link]
-
Jackson, G., et al. The characterization of isobaric product ions of fentanyl using multi-stage mass spectrometry, high-resolution mass spectrometry. West Virginia University. Available from: [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Available from: [Link]
-
Scientific Publications. Quantifying 64 drugs, illicit substances, and D- and L- isomers in human oral fluid with liquid-liquid extraction. Open Journal of Medical Sciences. Available from: [Link]
Sources
- 1. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate | C15H16FNO4 | CID 15405467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Paroxetine, NNC-20-7051, BRL-29060, FG-7051-药物合成数据库 [drugfuture.com]
- 3. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
Potential biological activity of dioxopiperidine derivatives
An In-Depth Technical Guide to the Biological Activity of 2,6-Dioxopiperidine Derivatives: From Mechanism to Therapeutic Potential
Executive Summary
The 2,6-dioxopiperidine scaffold, a core component of the immunomodulatory imide drugs (IMiDs), represents one of the most fascinating stories of medicinal chemistry—a journey from devastating teratogen to a cornerstone of hematological cancer therapy. Initially introduced as the sedative thalidomide, the discovery of its profound anti-inflammatory, immunomodulatory, and anticancer properties catalyzed the development of potent analogs, including lenalidomide and pomalidomide. This guide provides a deep, mechanism-centric exploration of this chemical class, designed for researchers and drug development professionals. We will deconstruct the central mechanism of action—the hijacking of the E3 ubiquitin ligase Cereblon—and trace how this singular event precipitates a cascade of diverse and powerful biological activities. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a technical resource for harnessing the therapeutic potential of dioxopiperidine derivatives.
Part 1: The 2,6-Dioxopiperidine Scaffold: A Privileged Structure
The history of 2,6-dioxopiperidine derivatives is inextricably linked to thalidomide. Its tragic teratogenic effects in the late 1950s led to its withdrawal, but subsequent research serendipitously uncovered its efficacy in treating erythema nodosum leprosum, a complication of leprosy. This discovery prompted further investigation, revealing a spectrum of activities, including the inhibition of tumor necrosis factor-alpha (TNF-α) and anti-angiogenic properties.[1] This revival of interest led to the synthesis of analogs with improved potency and refined safety profiles, establishing the 2,6-dioxopiperidine ring as a privileged structure in modern drug discovery.[1][2]
The core derivatives that form the basis of our understanding are:
-
Thalidomide: The parent compound, possessing a phthalimide group attached to the 2,6-dioxopiperidine (glutarimide) ring.[3]
-
Lenalidomide: An analog with an amino group on the phthalimide ring and a carbonyl group removed, resulting in significantly higher potency in immunomodulatory and anti-myeloma activity.[4][5]
-
Pomalidomide: A further modification with an amino group and a carbonyl group on the phthalimide ring, demonstrating even greater potency than lenalidomide, particularly in lenalidomide-resistant multiple myeloma.[6][]
Part 2: The Central Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The diverse biological effects of dioxopiperidine derivatives originate from a novel and elegant mechanism of action: the modulation of an E3 ubiquitin ligase complex.[8] These compounds act as "molecular glues," altering the substrate specificity of the enzyme to induce the degradation of proteins not normally targeted by it.
The Target: Cereblon (CRBN) E3 Ubiquitin Ligase
The primary molecular target for this class of drugs is Cereblon (CRBN), a substrate receptor for the Cullin 4-Ring E3 ubiquitin ligase (CRL4) complex, forming CRL4CRBN.[3] In its native state, this complex tags specific cellular proteins with ubiquitin, marking them for destruction by the proteasome. Dioxopiperidine derivatives bind directly to a specific pocket within CRBN. This binding event does not inhibit the enzyme; instead, it allosterically modifies the substrate-binding surface.
The "Molecular Glue" Concept and Neosubstrate Recruitment
Upon binding to CRBN, the drug creates a new protein-protein interaction surface. This new surface has a high affinity for specific "neosubstrates"—proteins that the CRL4CRBN complex would otherwise not recognize. This drug-dependent recruitment brings the neosubstrate into close proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[8]
Key Neosubstrates and Their Degradation
The specific neosubstrates targeted for degradation are the primary drivers of the drugs' therapeutic effects. The most critical targets identified are the lymphoid transcription factors:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These zinc-finger transcription factors are essential for the development, survival, and proliferation of B-lymphocytes and plasma cells. Their degradation is the principal mechanism behind the potent anti-myeloma activity of lenalidomide and pomalidomide.[8]
-
Casein Kinase 1α (CK1α): Lenalidomide also induces the degradation of this kinase, which is the key mechanism for its efficacy in myelodysplastic syndrome (MDS) with a del(5q) chromosomal deletion.[8]
The following diagram illustrates this central mechanism.
Caption: Workflow for assessing T-cell proliferation enhancement using CFSE dye and flow cytometry.
Anti-Angiogenic and Anti-inflammatory Activities
-
Mechanism: Dioxopiperidine derivatives inhibit the formation of new blood vessels, a process critical for tumor growth. [9]Pomalidomide achieves this by downregulating the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). [10]Additionally, these compounds possess anti-inflammatory properties, notably by inhibiting the production of TNF-α and reducing cyclooxygenase-2 (COX-2) levels. [6][11]
Part 4: Structure-Activity Relationship (SAR) and Future Directions
The study of how chemical structure relates to biological activity is crucial for designing next-generation compounds. For dioxopiperidine derivatives, SAR studies have revealed key insights:
-
The glutarimide ring is essential for binding to Cereblon.
-
Modifications to the phthalimide ring drastically alter potency and neosubstrate specificity. For example, the addition of an amino group at the 4-position significantly enhances the degradation of IKZF1/3, explaining the increased potency of lenalidomide and pomalidomide over thalidomide. [12][13] This deep mechanistic understanding has paved the way for one of the most exciting new modalities in drug discovery: PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that link a protein of interest to an E3 ligase. The thalidomide scaffold is now widely used as the "handle" that binds to CRBN, which is then connected via a chemical linker to a ligand for a different disease-causing protein, thereby inducing its degradation.
Part 5: Conclusion
Dioxopiperidine derivatives have undergone a remarkable transformation from a pariah of the pharmaceutical world to a pillar of modern therapeutics. Their unique mechanism as "molecular glue" E3 ligase modulators represents a paradigm shift in pharmacology, enabling the targeted degradation of proteins previously considered "undruggable." The deep understanding of their interaction with Cereblon and the subsequent degradation of neosubstrates like Ikaros and Aiolos provides a clear, causal link to their potent anticancer and immunomodulatory activities. The principles and protocols outlined in this guide offer a framework for researchers to further explore this fascinating class of compounds, optimize their therapeutic applications, and design the next generation of drugs that harness the power of targeted protein degradation.
References
-
Title: Structure of dioxopiperidin-1-yl derivative | Download Scientific Diagram - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Design, synthesis of Dioxopiperidinamide derivatives by amide coupling reaction and study of their biological activity - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed Source: PubMed URL: [Link]
-
Title: bis(2,6-dioxopiperaxine) Derivatives, Topoisomerase II Inhibitors Which Do Not Form a DNA Cleavable Complex, Induce Thymocyte Apoptosis - PubMed Source: PubMed URL: [Link]
-
Title: Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Pharmacological properties of thalidomide and its analogues - PubMed Source: PubMed URL: [Link]
-
Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH Source: National Institutes of Health URL: [Link]
-
Title: The novel mechanism of lenalidomide activity - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - MDPI Source: MDPI URL: [Link]
-
Title: Lenalidomide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Thalidomide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation - PubMed Source: PubMed URL: [Link]
-
Title: Pomalidomide - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Structure–Activity Relationships of Receptor Binding of 1,4-Dihydropyridine Derivatives Source: ResearchGate URL: [Link]
-
Title: A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones - MDPI Source: MDPI URL: [Link]
-
Title: Immunomodulatory activity of synthetic triterpenoids: inhibition of lymphocyte proliferation, cell-mediated cytotoxicity, and cytokine gene expression through suppression of NF-kappaB - PubMed Source: PubMed URL: [Link]
-
Title: What is the mechanism of Pomalidomide? - Patsnap Synapse Source: Patsnap URL: [Link]
-
Title: Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - NIH Source: National Institutes of Health URL: [Link]
-
Title: Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma Source: ascopubs.org URL: [Link]
-
Title: Development of Analogs of Thalidomide - Encyclopedia.pub Source: Encyclopedia.pub URL: [Link]
-
Title: New piperidine derivative DTPEP acts as dual‐acting anti‐breast cancer agent by targeting ERα and downregulating PI3K/Akt‐PKCα leading to caspase‐dependent apoptosis - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Privileged natural product compound classes for anti-inflammatory drug development Source: Royal Society of Chemistry URL: [Link]
-
Title: Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed Source: PubMed URL: [Link]
-
Title: Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - NIH Source: National Institutes of Health URL: [Link]
-
Title: Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors - New Journal of Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - MDPI Source: MDPI URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel bioactive thalidomide analogs as anticancer immunomodulatory agents - RSC Publishing Source: Royal Society of Chemistry URL: [Link]
-
Title: Lenalidomide (Revlimid) - an Immunomodulatory Drug (IMiD) for Multiple Myeloma Source: YouTube URL: [Link]
-
Title: Pomalidomide | Blood | American Society of Hematology - ASH Publications Source: ASH Publications URL: [Link]
-
Title: Structure Activity Relationships - Drug Design Org Source: drugdesign.org URL: [Link]
-
Title: Natural Cyclopeptides as Anticancer Agents in the Last 20 Years - MDPI Source: MDPI URL: [Link]
-
Title: Novel Doxorubicin Derivatives: Synthesis and Cytotoxicity Study in 2D and 3D in Vitro Models - NIH Source: National Institutes of Health URL: [Link]
-
Title: Mechanism of action of lenalidomide in hematological malignancies - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Recent Advances in Chemistry and Biological Activity of 2,6-Diphenyl Piperidines Source: ResearchGate URL: [Link]
-
Title: Thalidomide analogues: derivatives of an orphan drug with diverse biological activity Source: tandfonline.com URL: [Link]
-
Title: Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position - MDPI Source: MDPI URL: [Link]
-
Title: Synthesis of pteridines derivatives from different heterocyclic compounds - Der Pharma Chemica Source: derpharmachemica.com URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thalidomide - Wikipedia [en.wikipedia.org]
- 4. Lenalidomide - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Pomalidomide: the new immunomodulatory agent for the treatment of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pomalidomide - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 11. Pharmacological properties of thalidomide and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate: Synthesis, Properties, and Potential Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a substituted piperidine derivative of significant interest in medicinal chemistry. Due to the apparent novelty of this specific molecule, a dedicated CAS number has not been identified in public databases as of the last update. This guide, therefore, focuses on a proposed synthetic pathway, leveraging established chemical principles for the construction of the 2,4-dioxopiperidine scaffold and its subsequent functionalization. We will delve into the rationale behind the selected synthetic strategy, detail the experimental protocols, and present the expected physicochemical properties. Furthermore, the potential biological significance and applications of this class of compounds in drug discovery will be explored, drawing parallels with structurally related molecules possessing known pharmacological activities.
Introduction: The 2,4-Dioxopiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of carbonyl functionalities at the 2 and 4 positions, creating a 2,4-dioxopiperidine (or glutarimide) core, imparts unique chemical and biological properties.[2] These properties include the potential for hydrogen bonding, altered polarity, and specific interactions with biological targets. Derivatives of the glutarimide structure have demonstrated a wide range of biological activities, including antiviral and anticancer properties.[3]
This guide focuses on a specific, less-documented derivative, this compound. The presence of an N-methyl group and an ethyl carboxylate at the 3-position suggests its potential as a versatile intermediate for further chemical elaboration or as a candidate for biological screening.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically approached through the initial construction of the core 2,4-dioxopiperidine ring, followed by sequential N-methylation and C3-acylation. A robust and well-documented method for the formation of the piperidine-2,4-dione ring is the Dieckmann condensation.[4][5][6]
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 3-(methylamino)propanoate
-
Rationale: This initial step involves a Michael addition of methylamine to methyl acrylate to form the necessary β-amino ester precursor. This reaction is typically straightforward and high-yielding.
-
Protocol:
-
To a solution of methyl acrylate (1.0 eq) in a suitable solvent such as methanol, add a solution of methylamine (1.1 eq) in methanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.
-
Step 2: Synthesis of Ethyl 3-((3-ethoxy-3-oxopropanoyl)(methyl)amino)propanoate
-
Rationale: The secondary amine of the β-amino ester is then acylated with ethyl malonyl chloride. This introduces the carbon framework required for the subsequent cyclization. The use of a base is necessary to neutralize the HCl generated during the reaction.
-
Protocol:
-
Dissolve Methyl 3-(methylamino)propanoate (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent like dichloromethane (DCM) under an inert atmosphere.
-
Cool the mixture to 0 °C and add a solution of ethyl malonyl chloride (1.05 eq) in DCM dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Step 3: Dieckmann Condensation to Yield this compound
-
Rationale: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester.[6] In this case, a strong base is used to deprotonate the α-carbon of one of the ester groups, which then attacks the other ester carbonyl, leading to cyclization and the formation of the 2,4-dioxopiperidine ring.
-
Protocol:
-
Prepare a solution of a strong base, such as sodium ethoxide (NaOEt) (1.1 eq), in anhydrous ethanol under an inert atmosphere.
-
Add a solution of Ethyl 3-((3-ethoxy-3-oxopropanoyl)(methyl)amino)propanoate (1.0 eq) in anhydrous ethanol dropwise to the base solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₉H₁₃NO₄ |
| Molecular Weight | 199.20 g/mol |
| Appearance | Expected to be a crystalline solid or a viscous oil |
| Solubility | Likely soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) and moderately soluble in less polar solvents. |
| Boiling Point | Estimated to be >250 °C at atmospheric pressure |
| Melting Point | Dependent on crystalline form, likely in the range of 50-150 °C |
Potential Biological Activity and Applications in Drug Development
The 2,4-dioxopiperidine scaffold is a key component in several biologically active compounds. The structural features of this compound suggest several avenues for its potential application in drug discovery.
Caption: Potential applications of the target compound in drug discovery.
-
Antiviral and Anticancer Activity: As previously mentioned, glutarimide derivatives have shown promise as both antiviral and anticancer agents.[3] The specific substitution pattern of the target molecule could modulate this activity.
-
Central Nervous System (CNS) Activity: The piperidine core is prevalent in many CNS-active drugs. The polarity and hydrogen bonding capabilities of the 2,4-dioxo functionality could influence blood-brain barrier penetration and interaction with CNS targets.
-
Enzyme Inhibition: The β-dicarbonyl system in the 2,4-dioxopiperidine ring can act as a chelating agent for metal ions in enzyme active sites, suggesting potential as an enzyme inhibitor.
The ethyl ester at the C3 position provides a convenient handle for further synthetic modifications, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
While this compound may not be a commercially available compound with an assigned CAS number, its synthesis is achievable through established and reliable chemical transformations. This guide provides a robust framework for its preparation, enabling researchers to access this promising scaffold. The diverse biological activities associated with the 2,4-dioxopiperidine core suggest that this compound and its future derivatives hold significant potential for the development of novel therapeutics. The detailed protocols and scientific rationale presented herein are intended to empower researchers in their exploration of this fascinating area of medicinal chemistry.
References
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
DTIC. (2025). Piperidine Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and antiviral activities of synthetic glutarimide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, Synthesis of Dioxopiperidinamide Derivatives by Amide Coupling Reaction and Study of Their Biological Activity. Retrieved from [Link]
- Google Patents. (n.d.). CN101417982A - Synthesis of 4-ethyl-(2,3-dioxo piperazinyl)formyl chloride-1 and preparation of crystal thereof.
-
UCL Discovery. (n.d.). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Retrieved from [Link]
- Google Patents. (n.d.). US4476306A - Method of preparing 2,4-dihydroxypyrimidine.
- Google Patents. (n.d.). EP0169062A1 - Glutarimide derivatives, their preparation and pharmaceutical compositions containing them.
-
ResearchGate. (2007). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Retrieved from [Link]
-
ACS Publications. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Retrieved from [Link]
-
UCL Discovery. (n.d.). The Asymmetric Synthesis of Oxo-piperidines and Oxo-pyrrolidines. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0169062A1 - Glutarimide derivatives, their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
An In-depth Technical Guide to the Putative Mechanism of Action of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-methyl-2,4-dioxopiperidine-3-carboxylate is a synthetic small molecule with a core piperidine scaffold, a heterocyclic amine prevalent in numerous bioactive natural products and pharmaceuticals. While direct pharmacological studies on this specific molecule are not extensively documented in publicly available literature, its structural features, particularly the dioxopiperidine moiety, suggest a potential mechanism of action analogous to a well-established class of therapeutic agents. This technical guide synthesizes information from related compounds to propose a putative mechanism of action for this compound, outlines experimental strategies for its validation, and discusses its potential therapeutic implications.
Introduction: Unveiling the Therapeutic Potential of a Dioxopiperidine Derivative
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties[1]. The subject of this guide, this compound, is a derivative characterized by a 1-methyl-2,4-dioxopiperidine core with an ethyl carboxylate group at the 3-position. The lack of direct experimental data on this compound necessitates a structure-based inferential approach to hypothesize its mechanism of action.
The most salient structural feature is the dioxopiperidine ring. While the well-known immunomodulatory drugs (IMiDs®) like thalidomide and lenalidomide contain a glutarimide (2,6-dioxopiperidine) ring, the 2,4-dioxopiperidine core of the topic compound presents an intriguing structural variation. Glutarimide-based drugs are known to exert their effects by binding to the E3 ubiquitin ligase cereblon (CRBN), thereby modulating the ubiquitination and subsequent proteasomal degradation of specific substrate proteins. This targeted protein degradation is the cornerstone of their therapeutic efficacy in various cancers and inflammatory diseases.
Given the structural similarity, it is plausible to hypothesize that this compound may also function as a modulator of the ubiquitin-proteasome system. The N-methyl and ethyl carboxylate substituents would likely influence the compound's binding affinity, substrate specificity, and pharmacokinetic properties.
A Proposed Mechanism of Action: Cereblon-Mediated Protein Degradation
We postulate that this compound acts as a "molecular glue," facilitating the interaction between the E3 ubiquitin ligase cereblon and specific neosubstrate proteins, leading to their ubiquitination and subsequent degradation by the 26S proteasome.
The Central Role of the Dioxopiperidine Scaffold
The dioxopiperidine moiety is hypothesized to be the key pharmacophore responsible for binding to the thalidomide-binding pocket of cereblon. This interaction is anticipated to allosterically modulate the substrate receptor of the E3 ligase complex, creating a novel binding surface for neosubstrate proteins that would not otherwise be targeted.
Influence of Substituents on Activity
-
N-Methyl Group: The methylation at the nitrogen atom of the piperidine ring can significantly impact the compound's properties. It may enhance membrane permeability and metabolic stability. Furthermore, it could influence the conformational flexibility of the dioxopiperidine ring, potentially affecting its binding affinity for cereblon.
-
Ethyl Carboxylate Group at C3: This substituent is likely to play a crucial role in determining the substrate specificity of the E3 ligase complex. The ethyl carboxylate group could engage in specific interactions with amino acid residues on the neosubstrate protein, thereby dictating which proteins are targeted for degradation. The ester functionality could also be a site for metabolic hydrolysis, potentially influencing the compound's pharmacokinetic profile.
The proposed signaling pathway is illustrated in the diagram below:
Caption: Figure 1: Hypothesized cereblon-mediated protein degradation pathway.
Experimental Validation: A Step-by-Step Methodological Approach
To validate the proposed mechanism of action, a series of in vitro and cell-based assays are recommended.
Experiment 1: Cereblon Binding Affinity
Objective: To determine if this compound directly binds to cereblon.
Methodology:
-
Protein Expression and Purification: Recombinantly express and purify human cereblon protein.
-
Binding Assay: Employ a biophysical technique such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) of the compound to the purified cereblon protein.
-
Competitive Binding Assay: Perform a competitive binding assay using a known cereblon binder, such as thalidomide, to confirm binding to the same site.
Experiment 2: Identification of Neosubstrate Proteins
Objective: To identify the specific proteins that are targeted for degradation upon treatment with the compound.
Methodology:
-
Cell Culture: Culture a relevant human cell line (e.g., a cancer cell line known to be sensitive to IMiDs).
-
Compound Treatment: Treat the cells with this compound at various concentrations and time points.
-
Proteomic Analysis: Perform quantitative proteomics (e.g., using Stable Isotope Labeling by Amino acids in Cell culture - SILAC, or Tandem Mass Tag - TMT) to identify proteins that are downregulated upon compound treatment.
-
Bioinformatic Analysis: Analyze the proteomic data to identify potential neosubstrates and associated cellular pathways.
Experiment 3: Confirmation of Proteasome-Dependent Degradation
Objective: To confirm that the downregulation of identified neosubstrates is dependent on the proteasome.
Methodology:
-
Co-treatment with Proteasome Inhibitor: Co-treat the cells with this compound and a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Western Blot Analysis: Perform Western blot analysis for the identified neosubstrate proteins. A rescue of the protein levels in the presence of the proteasome inhibitor would confirm proteasome-dependent degradation.
The experimental workflow is summarized in the following diagram:
Caption: Figure 2: Experimental workflow for validating the proposed mechanism.
Quantitative Data Summary
While no direct experimental data exists for this compound, a hypothetical data summary table is presented below to illustrate the expected outcomes from the proposed experiments, based on the activity of known glutarimide-based cereblon modulators.
| Parameter | Expected Value | Technique | Significance |
| Cereblon Binding Affinity (KD) | 1 - 10 µM | SPR / ITC | Confirms direct target engagement. |
| Neosubstrate Degradation (DC50) | 0.1 - 5 µM | Quantitative Proteomics | Identifies cellular targets and potency. |
| Proteasome-Dependent Rescue | > 80% | Western Blot | Confirms mechanism of protein loss. |
Conclusion and Future Directions
The structural analogy of this compound to known glutarimide-based drugs strongly suggests a mechanism of action involving the modulation of the cereblon E3 ubiquitin ligase. This hypothesis provides a solid foundation for initiating a structured experimental investigation to elucidate its precise molecular targets and cellular effects. The proposed experimental workflow offers a clear path to validate this hypothesis and to uncover the therapeutic potential of this and structurally related 2,4-dioxopiperidine derivatives. Future research should also focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of this chemical scaffold, potentially leading to the development of novel therapeutics for a range of diseases.
References
-
Glutarimide - Wikipedia. (n.d.). Retrieved from [Link].
- Abdelshaheed, M., Mamdouh, I., El-Subbagh, H., & Youssef, K. M. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-23.
-
Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. (2025). PubMed.
-
Structure of dioxopiperidin-1-yl derivative | Download Scientific Diagram. (n.d.). Retrieved from [Link].[1]
-
The Genomic-Driven Discovery of Glutarimide-Containing Derivatives from Burkholderia gladioli. (2023). MDPI.[2]
Sources
The Serendipitous Saga of Dioxopiperidines: From Tragedy to Targeted Therapeutics
An In-depth Technical Guide on the Discovery, History, and Evolving Utility of N-Methyl Dioxopiperidines and Their Progenitors
Introduction: The Privileged Scaffold of Dioxopiperidine
In the landscape of medicinal chemistry, certain molecular frameworks repeatedly emerge as keystones in the development of impactful therapeutics. The dioxopiperidine core, a seemingly simple heterocyclic structure, is one such "privileged scaffold." Its journey from a notorious teratogen to a cornerstone of modern cancer therapy and a tool for advanced drug discovery is a compelling narrative of scientific serendipity, tragedy, and redemption. This guide provides an in-depth exploration of the discovery and history of drugs based on this scaffold, with a particular focus on the critical role of substitutions on the piperidine ring, such as N-methylation, which have been instrumental in elucidating their mechanism of action and advancing new therapeutic modalities.
The Tumultuous History of Thalidomide: A Double-Edged Sword
The story of dioxopiperidine-based drugs begins in the 1950s with the synthesis of thalidomide by the German pharmaceutical company Chemie Grünenthal.[1] Initially developed as a sedative and tranquilizer, thalidomide was marketed as a remarkably safe, non-barbiturate hypnotic.[2] Animal studies suggested it was virtually impossible to administer a lethal dose.[1] It was soon found to be highly effective in alleviating morning sickness in pregnant women, leading to its widespread use.[3]
However, this apparent success story took a dark turn in the early 1960s when a devastating link was established between maternal thalidomide use and a surge in severe congenital disabilities, most notably phocomelia (limb malformations).[4] The thalidomide tragedy led to its withdrawal from the market in 1961 and prompted a revolution in drug regulation and safety testing worldwide.[5]
For decades, thalidomide remained a pariah. However, in a remarkable turn of events, its therapeutic potential was rediscovered. In 1964, it was anecdotally observed to be effective in treating erythema nodosum leprosum (ENL), a painful complication of leprosy.[1] This observation was later confirmed in clinical trials, leading to its approved use for this indication. Further research in the 1990s revealed thalidomide's anti-angiogenic and immunomodulatory properties, sparking interest in its potential as a cancer therapy.[6][7] In 1998, the U.S. Food and Drug Administration (FDA) approved thalidomide for the treatment of multiple myeloma, marking a significant comeback for the drug under strict risk management programs.[8]
The Next Generation: Lenalidomide and Pomalidomide
The clinical success of thalidomide in oncology, tempered by its side effects, spurred the development of analogues with improved potency and safety profiles.[6] This led to the creation of the Immunomodulatory imide Drugs (IMiDs), most notably lenalidomide and pomalidomide.[8]
-
Lenalidomide (Revlimid®): Approved in 2006, lenalidomide is a structural analogue of thalidomide with an added amino group on the phthaloyl ring and the removal of a carbonyl group.[1][9] These modifications result in significantly greater potency in terms of anti-cancer and immunomodulatory effects compared to thalidomide.[1]
-
Pomalidomide (Pomalyst®/Imnovid®): Pomalidomide, approved in 2013, is another key analogue that features an amino group on the phthaloyl ring.[8][9] It is even more potent than lenalidomide and is effective in patients who have become resistant to other treatments.[8]
These second and third-generation IMiDs have become mainstays in the treatment of multiple myeloma and other hematological malignancies.[1] Their development underscored the therapeutic potential of the dioxopiperidine scaffold and the power of medicinal chemistry to optimize a lead compound.
| Drug | Year of First Approval (for cancer) | Key Structural Differences from Thalidomide | Relative Potency |
| Thalidomide | 1998 | - | Baseline |
| Lenalidomide | 2006 | Addition of an amino group at the 4-position of the phthaloyl ring; removal of a carbonyl group. | More potent |
| Pomalidomide | 2013 | Addition of an amino group at the 4-position of the phthaloyl ring. | Most potent |
Unraveling the Mechanism: The Discovery of Cereblon
For many years, the precise molecular mechanism by which thalidomide and its analogues exerted their pleiotropic effects remained elusive. A major breakthrough came in 2010 with the identification of Cereblon (CRBN) as the primary molecular target of thalidomide.[9][10] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4).[11]
The interaction between IMiDs and CRBN is a fascinating example of "molecular glue" pharmacology.[12] The drug binds to a pocket in CRBN, altering its substrate specificity. This "neo-functionalization" of the E3 ligase complex causes it to recognize and bind to proteins it would not normally interact with, known as "neosubstrates."[1] These neosubstrates are then polyubiquitinated and targeted for degradation by the proteasome.
Two key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) .[7] These proteins are essential for the survival of myeloma cells. By inducing their degradation, IMiDs effectively kill the cancer cells. This discovery provided a rational basis for the anti-cancer activity of these drugs and opened up a new field of drug discovery centered on targeted protein degradation.
The Crucial Role of the Glutarimide N-H Bond and the Advent of N-Methyl Dioxopiperidines
A critical aspect of the interaction between IMiDs and Cereblon is the glutarimide ring of the drug molecule. Structural studies have revealed that the hydrogen atom on the nitrogen of the glutarimide ring is essential for binding to CRBN. Methylation of this nitrogen atom, creating an N-methyl dioxopiperidine , completely abrogates the drug's ability to bind to Cereblon.
This seemingly minor chemical modification has profound consequences. N-methylated pomalidomide , for example, is unable to recruit CRBN and is therefore inactive as a protein degrader.[13] This makes it an invaluable research tool. In experiments designed to probe the mechanism of action of IMiDs, N-methylated versions serve as a perfect negative control . By comparing the cellular effects of an active IMiD with its inactive N-methylated counterpart, researchers can definitively attribute the observed biological activities to the CRBN-dependent degradation of neosubstrates. This self-validating system is a cornerstone of the trustworthiness of experimental protocols in this field.
The discovery of the critical role of the glutarimide N-H bond and the utility of N-methylated derivatives as negative controls has been instrumental in the development of a new class of therapeutics called PROTACs (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that link a ligand for an E3 ligase (often derived from thalidomide or its analogues) to a ligand for a target protein of interest, thereby inducing the degradation of that protein. N-methylated IMiD derivatives are frequently used in the development of PROTACs to create control molecules that can bind to the target protein but not recruit the E3 ligase.
Visualizing the Mechanism of Action
The mechanism of IMiD-induced protein degradation can be visualized as a multi-step process.
Caption: IMiD-mediated protein degradation pathway.
Experimental Protocols: Synthesis of Thalidomide
The synthesis of the parent compound, thalidomide, illustrates the core chemical transformations involved in creating the dioxopiperidine scaffold.
One-Pot Synthesis of Thalidomide from L-Glutamine
This procedure provides a straightforward method for the synthesis of racemic thalidomide.
Materials:
-
Phthalic anhydride
-
L-glutamine
-
Toluene
-
Triethylamine (NEt3)
-
Acetic anhydride (Ac2O)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Reactant Preparation: In a blender, thoroughly grind 5.00 g (33.8 mmol) of phthalic anhydride and 5.00 g (34.2 mmol) of L-glutamine for 2 minutes.
-
Reaction Setup: Transfer the resulting powder to a single-neck round-bottom flask and suspend it in 55 mL of toluene.
-
Addition of Reagents: Add 4.7 mL (33.8 mmol) of triethylamine and 9.5 mL (0.10 mol) of acetic anhydride to the suspension.
-
Reflux: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 9 hours.
-
Quenching and Isolation: After the reflux period, cool the reaction to room temperature and then place the flask in an ice-salt bath for 30 minutes at -5°C to precipitate the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with 10 mL of a saturated sodium bicarbonate solution, followed by three washes with 10 mL of diethyl ether.
-
Drying: Dry the resulting solid to obtain thalidomide.
Caption: Workflow for the synthesis of thalidomide.
Conclusion and Future Directions
The journey of dioxopiperidine-based compounds is a powerful testament to the complexities and potential of drug discovery. From the depths of a public health catastrophe, thalidomide and its successors have emerged as indispensable tools in the fight against cancer. The elucidation of their mechanism of action, centered on the E3 ligase Cereblon, has not only provided a clear understanding of their therapeutic effects but has also given rise to the exciting field of targeted protein degradation.
The role of N-methyl dioxopiperidines as elegant negative controls in this research has been pivotal, allowing for the rigorous validation of the "molecular glue" hypothesis. As medicinal chemists continue to explore the vast chemical space around the dioxopiperidine scaffold, developing next-generation Cereblon E3 Ligase Modulators (CELMoDs) and innovative PROTACs, the lessons learned from the long and winding history of these compounds will undoubtedly continue to guide the development of safer and more effective medicines.
References
-
Ito, T., & Handa, H. (2016). Molecular mechanisms of thalidomide and its derivatives. Journal of Biochemistry, 159(4), 393-400. [Link]
-
Ito, T., & Handa, H. (2022). Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders. Chemical Society Reviews, 51(15), 6469-6485. [Link]
-
Wikipedia contributors. (2024). Cereblon E3 ligase modulator. In Wikipedia, The Free Encyclopedia. [Link]
-
Heider, M., et al. (2021). Cereblon enhancer methylation and IMiD resistance in multiple myeloma. Blood Cancer Journal, 11(1), 1-10. [Link]
- Franks, M. E., Macpherson, G. R., & Figg, W. D. (2004). Thalidomide. The Lancet, 363(9423), 1802-1811.
- Vargesson, N. (2015). Thalidomide-induced teratogenesis: history and mechanisms. Birth Defects Research Part C: Embryo Today: Reviews, 105(2), 140-156.
-
Lepper, M. H. (2003). Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(18), 3845-3853. [Link]
-
Reddy, G. L., & Reddy, C. S. (2008). A Practical and Efficient Synthesis of Thalidomide via Na/Liquid NH3 Methodology. Organic Process Research & Development, 12(6), 1165-1167. [Link]
-
Gordon, D. J., et al. (2006). N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure. Biochemistry, 45(32), 9879-9891. [Link]
-
Gerasimova, E., et al. (2023). Immunomodulatory Effects of a New Ethynylpiperidine Derivative: Enhancement of CD4+FoxP3+ Regulatory T Cells in Experimental Acute Lung Injury. Molecules, 28(23), 7858. [Link]
-
Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. [Link]
-
ResearchGate. (2020). A Synthesis of Thalidomide. [Link]
-
Bahlis, N. J. (2024). Cereblon-Targeting Ligase Degraders in Myeloma. Hematology/Oncology Clinics of North America, 38(2), 305-319. [Link]
-
Loughborough University. (2018). Structure-activity relationships of opioid ligands. [Link]
-
Cone, M., et al. (2017). Guanidine N-methylation by BlsL Is Dependent on Acylation of Beta-amine Arginine in the Biosynthesis of Blasticidin S. Frontiers in Microbiology, 8, 1599. [Link]
-
Zielinska, D., et al. (2023). Analysis of Structure-Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors. Molecules, 28(23), 7935. [Link]
-
S-C, B., et al. (2012). Immunomodulatory drugs: Oral and systemic adverse effects. Medicina Oral, Patología Oral y Cirugía Bucal, 17(1), e1-e7. [Link]
-
Promega Connections. (2023). How Thalidomide and Molecular Glues Are Redefining Drug Discovery. [Link]
-
Morgan, G., & Davies, F. (2021). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy. Cancers, 13(22), 5727. [Link]
-
YouTube. (2021). Cereblon enhancer methylation and IMiD resistance in multiple myeloma. [Link]
-
Al-Sha'er, M. A., et al. (2022). Structure-Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 27(1), 1. [Link]
- Bjorklund, C. C., et al. (2015). Lenalidomide and pomalidomide augment natural killer cell-mediated antibody-dependent cellular cytotoxicity in multiple myeloma. Blood, 126(1), 103-106.
Sources
- 1. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epigenetic Modifiers: Anti-Neoplastic Drugs With Immunomodulating Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. binasss.sa.cr [binasss.sa.cr]
- 11. promegaconnections.com [promegaconnections.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Solubility of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in various organic solvents. Recognizing the current scarcity of publicly available empirical data for this specific molecule, this document synthesizes foundational principles of solubility with established experimental methodologies. It offers a robust theoretical and practical platform for researchers to predict, measure, and apply the solubility characteristics of this compound in drug discovery and development contexts. We will delve into the predicted physicochemical properties of the target molecule, propose a qualitative solubility profile based on solvent-solute interactions, and provide detailed protocols for empirical solubility determination.
Introduction: The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. For novel compounds such as this compound, a derivative of the versatile piperidine scaffold, a thorough understanding of its behavior in different solvent systems is paramount. Piperidine derivatives are prevalent in numerous classes of pharmaceuticals, underscoring the importance of characterizing their fundamental properties.[1] This guide addresses the solubility of a specific dioxopiperidine derivative, a class of compounds with significant synthetic and medicinal interest.
Physicochemical Characterization of this compound
-
Molecular Structure:
-
Inferred Properties:
-
Molecular Formula: C9H13NO4
-
Molecular Weight: 199.20 g/mol
-
Polarity: The presence of two carbonyl groups (ketone and amide) and an ester functional group imparts significant polarity to the molecule. The N-methyl group is less polar. The overall molecule can be considered polar.
-
Hydrogen Bonding: The carbonyl oxygens can act as hydrogen bond acceptors. The absence of N-H or O-H bonds means the molecule cannot act as a hydrogen bond donor.
-
Comparison with Related Compounds: The search results provided data for related but distinct molecules. For instance, Ethyl 1-methyl-4-oxopiperidine-3-carboxylate (C9H15NO3, MW: 185.22 g/mol ) is less polar due to having only one carbonyl group in the ring.[2][3] Conversely, Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate (C15H16FNO4, MW: 293.29 g/mol ) is a larger, more complex molecule, and its solubility profile will be influenced by the bulky, hydrophobic fluorophenyl group.[4] Our target molecule sits between these in terms of polarity and complexity.
-
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted Polarity |
| This compound | C9H13NO4 | 199.20 | 2,4-dioxo, N-methyl, ethyl ester | High |
| Ethyl 1-methyl-4-oxopiperidine-3-carboxylate[2][3] | C9H15NO3 | 185.22 | 4-oxo, N-methyl, ethyl ester | Moderate |
| Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate[4] | C15H16FNO4 | 293.29 | 2,6-dioxo, N-methyl, ethyl ester, 4-fluorophenyl | Moderate-High (with hydrophobic region) |
Theoretical Solubility Profile
The principle of "like dissolves like" is a cornerstone of solubility prediction. Based on the polar nature of this compound, we can hypothesize its solubility in a range of common organic solvents.
-
High Solubility Expected in:
-
Polar Protic Solvents: Methanol, Ethanol. These solvents can engage in hydrogen bonding with the carbonyl oxygens of the solute.
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile. These solvents have high dielectric constants and can solvate the polar regions of the molecule effectively.
-
-
Moderate Solubility Expected in:
-
Less Polar Solvents: Ethyl acetate, Dichloromethane, Tetrahydrofuran (THF). These solvents have some polar character and may dissolve the compound to a useful extent, particularly for applications like chromatography and recrystallization.
-
-
Low to Negligible Solubility Expected in:
-
Nonpolar Solvents: Hexane, Toluene, Cyclohexane. The significant polarity of the solute makes it unlikely to dissolve well in these hydrophobic solvents.
-
The following diagram illustrates the key intermolecular forces influencing solubility.
Caption: Predicted solubility based on solvent-solute interactions.
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.[5][6][7]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of this compound.
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[7]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent.
-
Determine the concentration of the dissolved compound using a calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
-
Data Analysis:
-
Calculate the solubility in appropriate units (e.g., mg/mL or mol/L) based on the measured concentration and the dilution factor.
-
The following diagram outlines this experimental workflow.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 25012-72-0|Ethyl 1-methyl-4-oxopiperidine-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate | C15H16FNO4 | CID 15405467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lup.lub.lu.se [lup.lub.lu.se]
A Comprehensive Technical Guide to the Stability and Storage of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical compounds is paramount. This guide provides an in-depth analysis of the stability and optimal storage conditions for Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a key intermediate in various synthetic pathways. By understanding the inherent chemical properties of this molecule, we can proactively mitigate degradation and ensure its quality over time.
Molecular Structure and Inherent Stability Considerations
This compound possesses several functional groups that are central to its reactivity and potential degradation pathways. These include a tertiary amine within the piperidine ring, an ethyl ester, and two amide-like carbonyl groups (a cyclic imide). The interplay of these groups dictates the compound's susceptibility to various environmental factors.
Potential Degradation Pathways
The primary routes of degradation for this compound are anticipated to be hydrolysis and oxidation.
Hydrolytic Degradation
The presence of both an ester and a cyclic imide functionality makes the molecule susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.
-
Ester Hydrolysis : Under aqueous conditions, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This reaction is reversible under acidic conditions, but the equilibrium can be driven towards the carboxylic acid in the presence of excess water.[1][2]
-
Amide/Imide Hydrolysis : The 2,4-dioxopiperidine ring contains two amide-like bonds. While generally more stable than esters, these bonds can also undergo hydrolysis, leading to ring-opening and the formation of various degradation products.
Oxidative Degradation
The piperidine ring, particularly the tertiary amine, can be susceptible to oxidation. Exposure to strong oxidizing agents or even atmospheric oxygen over prolonged periods, potentially accelerated by light or metal ions, could lead to the formation of N-oxides or other oxidative degradation products.
Below is a conceptual illustration of the potential degradation pathways:
Sources
An In-Depth Technical Guide to the Tautomeric Forms of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is a heterocyclic compound featuring a β-keto-amide system constrained within a piperidine ring, further functionalized with an ester group at the 3-position. This molecular architecture makes it a valuable scaffold in medicinal chemistry, but also introduces significant structural complexity due to keto-enol tautomerism.[1] Understanding the equilibrium between its tautomeric forms is paramount for predicting its reactivity, intermolecular interactions, and ultimately its pharmacological profile. This guide provides a comprehensive analysis of the plausible tautomers, the physicochemical factors governing their equilibrium, and a detailed framework for their synthesis and spectroscopic characterization. The protocols herein are designed as self-validating systems to ensure robust and reproducible results.
Proposed Synthesis of the Core Scaffold
While direct literature on the synthesis of this compound is sparse, a reliable route can be engineered through established synthetic transformations. The most logical approach involves a Dieckmann condensation, a robust method for forming cyclic β-keto esters.[2][3]
Synthetic Pathway Rationale
The proposed two-step synthesis begins with the N-alkylation of a suitable amine followed by an intramolecular cyclization. This pathway is selected for its efficiency and use of readily available starting materials.
-
Step 1: N,N-dicarboxymethylation of Methylamine. Methylamine is reacted with two equivalents of an acrylate ester (e.g., ethyl acrylate) via a Michael addition to form the acyclic diester precursor, diethyl 3,3'-(methylazanediyl)dipropanoate.
-
Step 2: Intramolecular Dieckmann Condensation. The resulting diester undergoes an intramolecular cyclization using a strong base, such as sodium ethoxide (NaOEt), to yield the target cyclic β-keto ester scaffold.[4]
The causality for using NaOEt is twofold: it is a sufficiently strong base to deprotonate the α-carbon to initiate the cyclization, and its ethoxide counter-ion is the leaving group, preventing transesterification side reactions.
Experimental Protocol: Synthesis
Objective: To synthesize Ethyl 1-Methyl-4-oxopiperidine-3-carboxylate, a direct precursor to the title compound.
-
Precursor Synthesis: To a solution of methylamine (1.0 eq) in ethanol, add ethyl acrylate (2.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Monitor by TLC until starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude diethyl 3,3'-(methylazanediyl)dipropanoate.
-
Cyclization (Dieckmann Condensation):
-
Prepare a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene under an inert nitrogen atmosphere.
-
Add the crude diester from the previous step dropwise to the suspension at a rate that maintains the reaction temperature below 30 °C.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.[5]
-
Cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid, adjusting the pH to ~6.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product, Ethyl 1-Methyl-4-oxopiperidine-3-carboxylate, by column chromatography on silica gel.
Note: The 2-oxo functionality would be introduced in a subsequent oxidation step, a topic beyond the scope of this tautomerism-focused guide.
Tautomeric Landscape of the Piperidinedione Core
The defining feature of this compound is its 1,3-dicarbonyl-like system within the piperidine ring. This arrangement allows the molecule to exist as an equilibrium mixture of its keto and enol tautomers.[6] The presence of two carbonyl groups at positions 2 (amide) and 4 (ketone) offers two possibilities for enolization.
Potential Tautomeric Forms
The primary equilibrium exists between the diketo form and two potential enol forms:
-
Dikeo Form (A): The thermodynamically stable form where both C2 and C4 are carbonyls.
-
Enol Form (B) - Enolization at C4: The proton from C3 migrates to the oxygen of the C4 ketone, forming a hydroxyl group and a C3=C4 double bond. This creates a conjugated enol-ester system.
-
Enol Form (C) - Enolization at C2: The proton from C3 migrates to the oxygen of the C2 amide, forming a hydroxyl group and a C2=C3 double bond. This creates a conjugated enamine-like system.
Based on general principles, the ketone at C4 is more likely to enolize than the amide at C2. The resonance contribution of the nitrogen lone pair in the amide reduces the electrophilicity and double-bond character of the C2 carbonyl, making it less favorable for enolization. Therefore, Enol Form (B) is predicted to be the major enol tautomer.
Caption: Predicted tautomeric equilibrium for the title compound.
Factors Influencing Tautomeric Equilibrium
The position of the keto-enol equilibrium is not static and is highly sensitive to environmental factors.[7]
-
Solvent Polarity: This is a dominant factor. Non-polar solvents (e.g., CCl₄, benzene) tend to stabilize the enol form. This is because the enol can form a stable, six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen. This self-contained interaction is favored in solvents that do not compete for hydrogen bonding.[8] In contrast, polar protic solvents (e.g., water, methanol) can solvate the keto form effectively through intermolecular hydrogen bonds, shifting the equilibrium towards the keto tautomer.[9][10] Polar aprotic solvents (e.g., DMSO, acetonitrile) show intermediate behavior.[8]
-
Temperature: Changes in temperature can shift the equilibrium, although the effect is often less pronounced than solvent effects.
-
Concentration: In very dilute solutions, the equilibrium may shift slightly as intermolecular interactions become less frequent.
Spectroscopic Characterization and Validation
A multi-spectroscopic approach is essential for the unambiguous identification and quantification of the tautomeric forms. The following protocols provide a self-validating workflow.
Caption: Experimental workflow for tautomer characterization.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for quantitatively assessing tautomeric equilibria as the timescale of the experiment is slow enough to observe distinct signals for each form.[11]
Predicted ¹H NMR Spectral Features:
| Tautomer | Key Proton Signal | Predicted Chemical Shift (δ, ppm) | Rationale |
| Keto | Methine (C3-H) | 3.5 - 4.5 | A single proton alpha to two carbonyl groups. |
| Enol (B) | Enolic (C4-OH) | 12.0 - 14.0 | Highly deshielded due to intramolecular H-bonding and resonance.[11] |
| Enol (B) | Methine (C3-H) | Absent | The proton is lost upon enolization. |
Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation: Prepare solutions of the purified compound at a consistent concentration (e.g., 10 mg/mL) in a range of deuterated solvents with varying polarities (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, CD₃OD). The choice of solvent is critical as it directly influences the equilibrium.[9]
-
Instrumental Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ of the protons being integrated (typically ≥ 10 seconds) to ensure full relaxation and accurate integration.
-
-
Data Acquisition & Processing: Acquire the spectrum for each sample. Carefully integrate the signal for the keto methine proton (C3-H) and the enol hydroxyl proton (C4-OH).
-
Calculation of Tautomer Ratio:
-
% Keto = [Integral (C3-H) / (Integral (C3-H) + Integral (C4-OH))] * 100
-
% Enol = [Integral (C4-OH) / (Integral (C3-H) + Integral (C4-OH))] * 100
-
Equilibrium Constant (K_eq) = [% Enol] / [% Keto]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides corroborating evidence by identifying the key functional groups present in each tautomer.
Predicted FT-IR Spectral Features:
| Tautomer | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Rationale |
| Keto | C=O Stretch (Ketone & Amide) | 1720-1740 (Ketone), 1650-1680 (Amide) | Two distinct, strong carbonyl absorptions. |
| Enol (B) | O-H Stretch (H-bonded) | 2500 - 3200 (broad) | Characteristic of a strongly H-bonded hydroxyl group. |
| Enol (B) | C=O Stretch (Amide) | ~1660 | The amide carbonyl remains. |
| Enol (B) | C=C Stretch (Alkene) | ~1640 | Conjugated C=C bond from the enol. |
| Enol (B) | C=O Stretch (Ester) | ~1710 (Lowered due to H-bonding) | The ester carbonyl is involved in H-bonding. |
Protocol: FT-IR Analysis
-
Sample Preparation: Analyze the compound as a neat solid (e.g., KBr pellet) to observe the equilibrium in the solid state. Additionally, acquire spectra in solution using a liquid cell with solvents of differing polarity (e.g., CCl₄ and CH₃CN) to observe the solvent-induced shift in equilibrium.
-
Data Acquisition: Record spectra from 4000 to 400 cm⁻¹.
-
Interpretation: Compare the relative intensities of the keto C=O peaks with the enol's broad O-H and C=C signals across different solvents to qualitatively confirm the equilibrium shift observed in NMR.
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for detecting the presence of the conjugated enol system, which absorbs light at a longer wavelength than the non-conjugated keto form.[12]
Predicted UV-Vis Spectral Features:
| Tautomer | Transition | Predicted λ_max (nm) | Rationale |
| Keto | n → π | 270 - 290 | Isolated carbonyl groups. |
| Enol (B) | π → π | > 300 | Extended conjugation of the C=C-C=O system. |
Protocol: UV-Vis Analysis
-
Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in solvents of varying polarity (e.g., hexane, ethanol).
-
Data Acquisition: Scan the absorbance from 200 to 400 nm.
-
Analysis: The appearance and intensity of a longer-wavelength absorption band in non-polar solvents will correlate with a higher population of the enol tautomer, validating the NMR and IR findings.[13]
Conclusion and Outlook
The tautomeric behavior of this compound is a critical determinant of its chemical properties. This guide establishes a robust, multi-faceted framework for its synthesis and characterization. By employing a combination of high-resolution NMR, FT-IR, and UV-Vis spectroscopy, researchers can confidently determine the tautomeric distribution under various conditions. This fundamental understanding is an indispensable prerequisite for rational drug design, enabling precise predictions of receptor binding, metabolic stability, and overall bioactivity of drug candidates derived from this versatile piperidinedione scaffold.
References
-
Rogers, M. T., & Burdett, J. L. (1965). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy: II. Solvent effects on proton chemical shifts and on equilibrium constants. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link][7][11]
-
Pearson Education. (n.d.). Tautomers of Dicarbonyl Compounds. In Pearson+. Retrieved from [Link][12][13]
-
Mills, J. E., & Furlong, J. J. (2011). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 88(9), 1305-1307. [Link][7][9]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. Retrieved from [Link][6]
-
Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). Improved procedure for the preparation of 1-(2-phenethyl)-4-piperidone. Arkivoc, 2007(13), 123-129. [Link][2]
-
Shcherbakova, I., et al. (2020). Reversible shifting of a chemical equilibrium by light: The case of keto–enol tautomerism of a β-ketoester. ChemRxiv. [Link][14]
-
Cook, A. G., & Feltman, P. M. (2005). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link][9][10]
-
Marson, C. M., & Campbell, E. L. (2013). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisation. UCL Discovery. [Link][5]
-
Gholap, A. R. (2013). A novel synthesis of 1-aryl-3-piperidone derivatives. Tetrahedron Letters, 54(32), 4273-4276. [Link][4]
-
S. M. McElvain, et al. (1953). Piperidine Derivatives. XXI. The Synthesis of 1-Methyl-3-aryl-4-piperidones and Related Compounds. Journal of the American Chemical Society. [Link][3]
-
Burdett, J. L., & Rogers, M. T. (1965). Keto–enol tautomerism in β-dicarbonyls studied by nuclear magnetic resonance spectroscopy. II. Solvent effects on proton chemical shifts and on equilibrium constants. ResearchGate. [Link][8]
-
International Journal of New findings in Engineering and Technology. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link][1]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. tandfonline.com [tandfonline.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. dial.uclouvain.be [dial.uclouvain.be]
- 14. chemrxiv.org [chemrxiv.org]
Methodological & Application
Application Note & Protocol: A Robust Synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate from Diethyl Malonate
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthetic strategy commences with the readily available starting material, diethyl malonate, and proceeds through a logical sequence of aza-Michael addition, N-acylation, and a concluding intramolecular Dieckmann condensation. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and includes process flow diagrams to ensure reliable and reproducible execution of the synthesis.
Introduction
The piperidine-2,4-dione framework is a privileged heterocyclic motif found in a variety of biologically active compounds.[1] The introduction of substituents at the N-1 and C-3 positions allows for the fine-tuning of physicochemical properties and biological activity, making these scaffolds highly attractive in modern drug discovery programs. This guide outlines a reliable and scalable three-step synthesis of this compound, a key intermediate for the elaboration into more complex molecular architectures.
The synthetic approach is designed for clarity and efficiency, beginning with the formation of a key acyclic precursor followed by a robust cyclization to yield the target piperidine-2,4-dione. Each step is accompanied by a detailed protocol and an explanation of the critical process parameters.
Overall Synthetic Scheme
Caption: Overall synthetic route.
Part 1: Synthesis of the Acyclic Precursor
The initial phase of the synthesis focuses on constructing the linear diester, which will subsequently undergo intramolecular cyclization. This is achieved in two distinct steps: an aza-Michael addition followed by N-acylation.
Step 1: Synthesis of Ethyl 3-(methylamino)propanoate (Aza-Michael Addition)
The synthesis begins with the conjugate addition of methylamine to ethyl acrylate. This aza-Michael addition is a highly efficient method for forming β-amino esters.[2] The reaction proceeds readily, often without the need for a catalyst, although mild heating can be employed to ensure completion.
Sources
Synthesis of Piperidinediones via Dieckmann Condensation: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Piperidinedione Scaffold
The piperidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and natural products.[1] Among its oxygenated derivatives, piperidinediones, particularly the 2,4-dione and 2,6-dione isomers, have garnered significant attention. These heterocycles are key structural motifs in molecules exhibiting a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties. Consequently, the development of robust and versatile synthetic routes to access diversely substituted piperidinediones is of paramount importance for advancing drug discovery and development programs.
One of the most powerful and reliable methods for the construction of the piperidinedione core is the Dieckmann condensation. This intramolecular Claisen condensation of a dicarboxylic acid ester provides an efficient pathway to cyclic β-keto esters, which can be readily converted to the target piperidinediones.[2] This application note provides a comprehensive overview of the Dieckmann condensation for the synthesis of piperidinediones, including a detailed experimental protocol, a discussion of the reaction mechanism, and guidance on product purification.
Chemical Principles and Mechanism
The Dieckmann condensation is an intramolecular cyclization of a diester, promoted by a strong base, to form a five- or six-membered cyclic β-keto ester.[3] The reaction proceeds through a series of well-established steps, analogous to the intermolecular Claisen condensation.
The mechanism can be summarized as follows:
-
Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, abstracts an α-proton from one of the ester groups of the starting N-substituted β-amino diester. This deprotonation is the rate-determining step and results in the formation of a resonance-stabilized enolate.
-
Intramolecular Nucleophilic Acyl Substitution: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This intramolecular cyclization forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling an alkoxide leaving group (e.g., ethoxide) to form the cyclic β-keto ester.
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The alkoxide generated in the previous step rapidly and irreversibly deprotonates this position, driving the equilibrium of the reaction towards the product.
-
Acidic Work-up: A final acidic work-up is required to protonate the enolate and yield the neutral cyclic β-keto ester.
-
Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to acidic hydrolysis and decarboxylation to afford the final piperidine-2,4-dione.
Experimental Protocol: Synthesis of 6-Phenylpiperidine-2,4-dione
This protocol provides a detailed procedure for the synthesis of 6-phenylpiperidine-2,4-dione, a representative example of the application of the Dieckmann condensation in the preparation of piperidinediones.[3]
Materials and Reagents
-
Dimethyl ester of N-(1-phenyl-2-methoxycarbonylethyl)aspartic acid (or a similar β-amino diester)
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M and concentrated
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Organic solvents for extraction (e.g., ethyl acetate, dichloromethane)
-
Silica gel for column chromatography
-
Eluents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Equipment
-
Round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
-
Melting point apparatus
-
NMR spectrometer and mass spectrometer for product characterization
Step-by-Step Procedure
Part 1: Dieckmann Cyclization
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dimethyl ester of the appropriate β-amino diester (1.0 eq) in anhydrous methanol.
-
Addition of Base: To the stirred solution, add sodium methoxide (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within several hours.
-
Quenching: After the starting material has been consumed, cool the reaction mixture to room temperature and carefully quench by the addition of 1 M HCl until the solution is acidic (pH ~ 5-6).
-
Extraction: Concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic β-keto ester.
Part 2: Hydrolysis and Decarboxylation
-
Reaction Setup: To the crude cyclic β-keto ester, add a mixture of acetonitrile and water.
-
Reaction: Heat the mixture to reflux. The hydrolysis and decarboxylation will proceed to yield the desired 6-phenylpiperidine-2,4-dione. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the acetonitrile. Extract the aqueous residue with an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. The crude 6-phenylpiperidine-2,4-dione can then be purified by column chromatography or recrystallization. A yield of approximately 66% can be expected for this two-step process.[3]
Versatility of the Dieckmann Condensation
The Dieckmann condensation is a versatile method that can be employed to synthesize a wide range of substituted piperidinediones by varying the starting β-amino diester. The following table summarizes some examples of piperidinediones synthesized via this method.
| Starting β-Amino Diester Precursor | N-Substituent | Other Substituents | Base | Solvent | Yield (%) | Reference |
| Dimethyl ester of N-(1-phenyl-2-methoxycarbonylethyl)aspartic acid | None | 6-Phenyl | NaOMe | MeOH | 66 | [3] |
| Diethyl ester of N-benzyl-N-(2-ethoxycarbonylethyl)glycine | Benzyl | None | NaOEt | Toluene | Not specified | [2] |
| Diethyl ester of N-acetyl-N-(2-ethoxycarbonylethyl)glycine | Acetyl | None | NaOEt | Toluene | Not specified | [2] |
Purification of Piperidinediones
The purification of the final piperidinedione product is crucial to obtain a compound of high purity for subsequent applications. The two most common methods are recrystallization and column chromatography.
Recrystallization
Recrystallization is an effective method for purifying solid piperidinedione derivatives. The choice of solvent is critical and should be determined empirically. Common solvents for the recrystallization of piperidine derivatives include ethanol, methanol, or mixtures of ethanol and water.[4] The general procedure involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. The pure crystals can then be collected by filtration.
Column Chromatography
For piperidinedione derivatives that are oils or do not crystallize readily, column chromatography is the preferred method of purification. Silica gel is the most common stationary phase. The choice of eluent is crucial for achieving good separation. For piperidine derivatives, which are basic, peak tailing can be an issue due to strong interactions with the acidic silanol groups of the silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), can be added to the eluent system.[5] Common eluent systems include mixtures of hexane and ethyl acetate, with the polarity being gradually increased to elute the desired compound.
Visualizing the Workflow
Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation
Caption: General workflow for the synthesis of piperidine-2,4-diones via Dieckmann condensation.
Conclusion
The Dieckmann condensation is a robust and highly effective method for the synthesis of substituted piperidinediones, which are valuable scaffolds in medicinal chemistry and drug development. This application note provides a comprehensive guide for researchers, including a detailed experimental protocol, an explanation of the underlying mechanism, and practical advice on product purification. By understanding the principles and mastering the techniques described herein, scientists can efficiently access a diverse range of piperidinedione derivatives for their research endeavors.
References
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. [Link]
-
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. UCL Discovery. [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. Organic Chemistry | OpenStax. [Link]
-
A Dieckmann cyclization route to piperazine-2,5-diones. PubMed. [Link]
-
Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. [Link]
-
Which solvents should I use to recrystalize P-anisidine and DNP individually? ResearchGate. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. [Link]
-
A One Pot Synthesis of Diketopiperazines via Multicomponent Reactions Based on Isocyanides. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia. [Link]
-
Preparation of 2-((4-Methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene- 1,4-dione (6PPD-quinone), an Environment. ChemRxiv. [Link]
-
Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. [Link]
Sources
Application Notes & Protocols: The Pivotal Role of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate in Modern Medicinal Chemistry
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate and its structural analogs. We will move beyond simple definitions to explore its function as a high-value starting material and a versatile scaffold, most notably in the synthesis of second-generation HIV integrase strand transfer inhibitors (INSTIs). The protocols and insights provided herein are designed to be practical, explaining the causality behind experimental choices to ensure reproducibility and innovation in your own research endeavors.
Introduction: Understanding the Scaffold's Significance
At its core, the piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The derivative, this compound, is a highly functionalized building block. Its unique arrangement of keto and ester functional groups allows for a wide range of chemical transformations, making it an ideal precursor for constructing complex polycyclic systems.
Its primary value lies in its role as a key intermediate for synthesizing the central pyridone-carboxylic acid core common to several groundbreaking antiviral drugs.[1] The reactivity of the dicarbonyl system and the ester moiety provides chemists with precise handles to build the intricate molecular architectures required for high-potency therapeutic agents.
Core Application: A Cornerstone in HIV-1 Integrase Inhibitor Synthesis
The most significant and well-documented application of this scaffold is in the creation of HIV-1 integrase inhibitors, a class of antiretroviral drugs that block the action of the HIV integrase enzyme. This prevents the viral genome from being incorporated into the host cell's DNA, halting viral replication.[2][3] Specifically, this piperidine derivative is a precursor to the common pyridone intermediate required for Dolutegravir (DTG), Bictegravir (BIC), and Cabotegravir (CAB).[1][4][5]
These second-generation INSTIs are noted for their high potency, favorable resistance profiles, and once-daily dosing regimens.[5] The synthesis of these complex molecules relies on the efficient construction of a densely functionalized pyridinone core, a process that often begins with precursors structurally related to this compound.[6][7]
Key Therapeutic Agents Derived from this Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action | Key Synthetic Feature |
| Dolutegravir (DTG) | Antiretroviral | HIV-1 Integrase Strand Transfer Inhibitor (INSTI) | Forms the central tricyclic carbamoyl pyridone core.[4][5] |
| Bictegravir (BIC) | Antiretroviral | HIV-1 Integrase Strand Transfer Inhibitor (INSTI) | Utilizes the same foundational pyridone building block.[1][4][8] |
| Cabotegravir (CAB) | Antiretroviral | HIV-1 Integrase Strand Transfer Inhibitor (INSTI) | Synthesis involves the assembly of a highly substituted pyridine-4-one core from related precursors.[6][9] |
Conceptual Synthetic Pathway
The following diagram illustrates the conceptual transformation from a piperidine-based precursor to the common pyridone core essential for the aforementioned HIV drugs. This highlights the strategic importance of the initial scaffold in enabling the construction of the final pharmacophore.
Caption: General synthetic logic from piperidine precursor to INSTIs.
Protocol: Synthesis of a Key Pyridinone Intermediate
This protocol details a representative synthesis for a key pyridinone intermediate, adapted from established industrial routes for HIV drug synthesis.[1][4][6] The causality for each step is explained to provide a deeper understanding of the process.
Experimental Workflow Overview
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Design and synthesis of cabotegravir derivatives bearing 1,2,3-triazole and evaluation of anti-liver cancer activity [frontiersin.org]
- 3. Design and synthesis of cabotegravir derivatives bearing 1,2,3-triazole and evaluation of anti-liver cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]
- 9. WO2016113372A1 - Processes for preparing dolutegravir and cabotegravir and analogues thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Derivatization of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate for Accelerated Drug Discovery
Abstract
The 2,4-dioxopiperidine motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents. Its rigid conformation and capacity for multi-point functionalization make it an ideal starting point for the construction of diverse molecular libraries. This guide provides a comprehensive technical overview and detailed protocols for the strategic derivatization of a key building block, Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate. We will explore the synthesis of the core scaffold and subsequent modifications at its three primary reactive centers, offering researchers a robust platform for generating novel chemical entities for high-throughput screening and lead optimization.
Introduction: The 2,4-Dioxopiperidine Scaffold in Medicinal Chemistry
Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals.[1] Among these, the piperidine ring is a recurring structural feature in numerous drug classes. The 2,4-dioxopiperidine core, a specific subtype, presents a unique combination of functionalities: a β-keto ester system and an active methylene group. This arrangement provides multiple handles for chemical modification, enabling chemists to systematically explore chemical space and optimize structure-activity relationships (SAR).[2] Derivatives of related scaffolds, such as 2,4-thiazolidinediones, have shown significant therapeutic potential, particularly as antidiabetic agents, highlighting the value of the 1,3-dicarbonyl motif in molecular design.[3]
This document serves as a practical guide for researchers, outlining validated methodologies for synthesizing and derivatizing this compound to build libraries of potential drug candidates.
Synthesis of the Core Scaffold: this compound
The foundational step is the creation of the piperidine-2,4-dione ring system. The most efficient and classical method for this transformation is the intramolecular Dieckmann condensation.[4][5] This reaction involves the base-catalyzed cyclization of a diester to form a cyclic β-keto ester.[6]
Principle and Rationale
The synthesis begins with an acyclic precursor, diethyl N-methyliminodiacetate. This molecule contains two ester groups positioned to allow for the formation of a stable six-membered ring. A strong, non-nucleophilic base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), is used to deprotonate the α-carbon of one ester group, generating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the second ester group. The subsequent loss of an ethoxide leaving group yields the cyclic β-keto ester. The reaction is driven to completion by the final deprotonation of the highly acidic C3 proton of the product, which is flanked by two carbonyl groups. An acidic workup is required to re-protonate this position and yield the final neutral product.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the core scaffold.
Step-by-Step Protocol: Synthesis of the Core Scaffold
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add dry toluene (200 mL).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the toluene.
-
Substrate Addition: While stirring under a nitrogen atmosphere, add diethyl N-methyliminodiacetate (1.0 equivalent) dropwise to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M aqueous HCl until the pH is approximately 3-4.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) to yield this compound as a pale yellow oil or low-melting solid.
Characterization Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl ester (triplet ~1.3 ppm, quartet ~4.2 ppm), the N-methyl group (singlet ~3.0 ppm), and the diastereotopic piperidine ring protons (multiplets between 2.5-4.0 ppm). The C3 methine proton will appear as a singlet or triplet depending on enol content. |
| ¹³C NMR | Carbonyl signals for the C2 and C4 ketones/amides (~165-175 ppm), the ester carbonyl (~170 ppm), and aliphatic signals for the piperidine ring, N-methyl, and ethyl groups. |
| Mass Spec | The calculated molecular weight for C₉H₁₃NO₄ is 199.20 g/mol . Expect to observe [M+H]⁺ at m/z 200.1 or [M+Na]⁺ at m/z 222.1 in ESI+ mode.[7] |
| Yield | 65-80% |
Key Derivatization Strategies
The core scaffold offers three primary sites for diversification, allowing for a combinatorial approach to library synthesis.
Caption: Reactive sites for derivatization on the core scaffold.
Strategy A: C5-Arylidene Derivatives via Knoevenagel Condensation
This is the most facile and high-yielding derivatization for this scaffold. The methylene group at the C5 position is activated by the adjacent C4-carbonyl, making it an "active methylene compound" ripe for Knoevenagel condensation.[8][9]
Principle and Rationale
The Knoevenagel condensation is a nucleophilic addition of a carbanion (from an active methylene compound) to a carbonyl group (typically an aldehyde), followed by dehydration to form a C=C double bond.[10] A weak base, such as piperidine or pyrrolidine, is sufficient to catalyze the reaction. It deprotonates the C5-methylene to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of an aldehyde. The resulting aldol-type intermediate rapidly eliminates water to form the stable, conjugated α,β-unsaturated product. This reaction is highly versatile and tolerates a wide range of functional groups on the aldehyde, making it ideal for library synthesis.
Step-by-Step Protocol: Knoevenagel Condensation
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and a selected aromatic or heterocyclic aldehyde (1.1 equivalents) in ethanol (10 mL per mmol of starting material).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents).
-
Reaction: Stir the mixture at reflux for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.
-
Isolation: Cool the reaction to room temperature. If a precipitate has formed, collect the solid by vacuum filtration and wash with cold ethanol.
-
Purification: If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization to yield the pure C5-arylidene product.
Representative Knoevenagel Reaction Data
| Aldehyde | Catalyst | Solvent | Expected Yield | Product Type |
| Benzaldehyde | Piperidine | Ethanol | >90% | 5-Benzylidene derivative |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | >90% | 5-(4-Chlorobenzylidene) derivative |
| 4-Methoxybenzaldehyde | Pyrrolidine | Methanol | >85% | 5-(4-Methoxybenzylidene) derivative |
| 2-Furaldehyde | Piperidine | Ethanol | >80% | 5-(Furfurylidene) derivative |
Strategy B: C3-Position Modification via Enolate Chemistry
The β-keto ester moiety at the C3 position is highly versatile. The proton at C3 is acidic and can be removed by a suitable base to form an enolate. This enolate can then be trapped with various electrophiles. A common and useful transformation is O-alkylation to form stable enol ethers.
Principle and Rationale
Treatment of the β-dicarbonyl system with a mild base and an alkylating agent under conditions that favor O-alkylation over C-alkylation (e.g., using a silver salt or specific phase-transfer conditions) can generate enol ethers. Alternatively, more reactive electrophiles like acid chlorides can acylate the enolate at the oxygen atom. This strategy introduces diversity directly onto the core heterocyclic system, significantly altering the electronic and steric properties of the molecule.
Step-by-Step Protocol: C3 O-Alkylation
-
Setup: Dissolve this compound (1.0 equivalent) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 equivalents) or silver(I) carbonate (Ag₂CO₃, 1.2 equivalents).
-
Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, methyl iodide; 1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with water. If using DCM, separate the layers, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. If using THF, remove the solvent in vacuo and partition the residue between ethyl acetate and water.
-
Purification: Purify the crude product by flash column chromatography to yield the C3-alkoxy-dihydropyridinone derivative.
Conclusion and Outlook
This compound is a versatile and powerful scaffold for drug discovery. Its synthesis is straightforward via the Dieckmann condensation. The strategic derivatization at the C5-methylene group through the robust Knoevenagel condensation allows for the rapid introduction of a wide variety of aryl and heteroaryl substituents. Further modification at the C3-position via enolate chemistry provides an orthogonal handle for fine-tuning the electronic and physical properties of the molecule. The protocols outlined in this guide provide a reliable and scalable platform for generating diverse libraries of novel 2,4-dioxopiperidine derivatives, paving the way for the discovery of new therapeutic agents.
References
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]
-
Paroxetine, NNC-20-7051, BRL-29060, FG-7051. (n.d.). Drug Synthesis Database. [Link]
-
Knoevenagel condensation. (2023, November 28). In Wikipedia. [Link]
-
3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement. (2021). PubMed. [Link]
-
Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. (n.d.). ResearchGate. [Link]
- US Patent 4435572A. (1984).
-
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. (n.d.). PubChem. [Link]
-
Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. (n.d.). PubChem. [Link]
-
Synthesis, Characterization, Biological Activity and Molecular Modeling Studies of Novel Aminoguanidine Derivatives. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-ethyl-2,3-dioxopiperazine-1-methyl formate. (n.d.). ResearchGate. [Link]
-
QSAR study of 2,4-dioxothiazolidine antidiabetic compounds. (n.d.). ResearchGate. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). MDPI. [Link]
-
Dieckmann Condensation Reaction Mechanism. (2018, May 10). YouTube. [Link]
-
Biological Activity of Naturally Derived Naphthyridines. (2021). MDPI. [Link]
-
Comprehensive structure–activity relationship (SAR) investigation of C-aryl glycoside derivatives for the development of SGLT1/SGLT2 dual inhibitors. (2020). Royal Society of Chemistry. [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Portal. [Link]
-
Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. (n.d.). ResearchGate. [Link]
-
Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. (2018). Frontiers in Psychiatry. [Link]
-
Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes. (2021). PubMed Central. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]
- CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride. (2014).
-
The Knoevenagel Condensation. (n.d.). Organic Reactions. [Link]
-
Synthesis and biological activity of novel thymidine derivatives of podophyllotoxin and 4'-demethylepipodophyllotoxin. (1993). PubMed. [Link]
-
NMR Spectra. (n.d.). D-Scholarship@Pitt. [Link]
-
Dieckmann condensation – An Intramolecular Claisen Reaction. (n.d.). Chemistry Steps. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dieckmann Condensation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 7. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. Chemicals [chemicals.thermofisher.cn]
Application Note: A Comprehensive Protocol for the Purification of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate via Normal-Phase Column Chromatography
Abstract & Introduction
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate is a heterocyclic compound featuring a piperidine-2,4-dione core, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in various bioactive molecules. The purity of such intermediates is paramount, as impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and challenges in characterization. This application note provides a detailed, field-proven protocol for the purification of this polar molecule using normal-phase column chromatography.
The causality for selecting this technique is rooted in the physicochemical properties of the target compound. Its multiple polar functional groups—two amide/keto carbonyls and an ester—dictate strong interaction with a polar stationary phase.[1][2] Normal-phase chromatography, which utilizes a polar adsorbent (silica gel) and a less polar mobile phase, is therefore the ideal method for achieving high-resolution separation from less polar synthetic byproducts or starting materials. This guide emphasizes a systematic approach, beginning with preliminary analysis by Thin-Layer Chromatography (TLC) to establish optimal separation conditions, ensuring a robust and reproducible purification workflow.
Chemical Profile & Separation Principle
Target Molecule
| Parameter | Details |
| Compound Name | This compound |
| Molecular Formula | C9H13NO4 |
| Molecular Weight | 215.20 g/mol |
| Structure | (Illustrative structure based on IUPAC name) |
| Key Features | Polar molecule containing two carbonyl groups (ketone/amide) and an ethyl ester. The β-dicarbonyl nature of the molecule enhances its polarity and potential for interaction with silica gel. |
Principle of Normal-Phase Separation
This protocol is based on the principle of adsorption chromatography.[1] The stationary phase, silica gel, is highly polar due to the presence of surface silanol (Si-OH) groups. The mobile phase is a mixture of non-polar and moderately polar organic solvents. The separation mechanism relies on the differential partitioning of the components in the crude mixture between these two phases.
-
Adsorption: Polar compounds in the mixture, including the target molecule, form hydrogen bonds and dipole-dipole interactions with the silanol groups of the stationary phase.
-
Elution: The mobile phase flows continuously over the stationary phase, acting as a solvent to desorb the compounds.
-
Separation: Less polar impurities have a weaker affinity for the silica gel and spend more time dissolved in the mobile phase, causing them to travel down the column more quickly. The highly polar target molecule adsorbs more strongly, resulting in a slower migration. By gradually increasing the polarity of the mobile phase, the target compound can be selectively desorbed and eluted from the column as a purified fraction.[2][3]
Caption: Fig 1: Principle of Normal-Phase Separation.
Materials & Equipment
| Category | Item |
| Stationary Phase | Silica Gel 60 (particle size 40-63 µm) |
| Solvents (HPLC Grade) | Hexane (or Petroleum Ether), Ethyl Acetate (EtOAc), Dichloromethane (DCM) |
| Glassware | Chromatography column with stopcock, Erlenmeyer flasks, beakers, fraction collection tubes/vials, separatory funnel |
| Apparatus | Fume hood, rotary evaporator, TLC tank, glass capillaries for spotting |
| Analysis | Analytical TLC plates (silica gel 60 F₂₅₄), UV lamp (254 nm) |
| Reagents (for TLC stain) | Potassium permanganate (KMnO₄), potassium carbonate, sodium hydroxide, water |
| Miscellaneous | Cotton or glass wool, sand (acid-washed), spatulas, weighing scale, clamps and stand |
Detailed Experimental Protocols
PART 1: Preliminary Analysis & Solvent System Optimization via TLC
Rationale: Before committing the entire sample to a large-scale column, it is critical to determine the optimal mobile phase composition. TLC serves as a small-scale replica of column chromatography. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.2-0.4 . This Rf value ensures that the compound will migrate through the column effectively without eluting too quickly (poor separation) or too slowly (band broadening and excessive solvent use).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., DCM or ethyl acetate).
-
TLC Plate Spotting: Using a fine glass capillary, spot the dissolved crude mixture onto the baseline of several TLC plates. Make the spots small and concentrated.
-
Solvent System Trials:
-
Prepare a series of eluent mixtures with varying polarities in separate TLC tanks. Start with a low-polarity mixture and incrementally increase the polar component.
-
Suggested Trial Systems:
-
9:1 Hexane:EtOAc
-
4:1 Hexane:EtOAc
-
2:1 Hexane:EtOAc
-
1:1 Hexane:EtOAc
-
-
-
Plate Development: Place one spotted TLC plate in each tank, ensuring the solvent level is below the baseline. Cover the tank and allow the solvent front to ascend to about 1 cm from the top of the plate.
-
Visualization & Rf Calculation:
-
Remove the plates and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
If spots are not UV-active, use a potassium permanganate stain (a general stain for organic compounds).
-
Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front) .
-
-
Selection: Choose the solvent system that provides the best separation between the target compound and its impurities, with the target Rf in the 0.2-0.4 range.
PART 2: Scaled-Up Purification by Column Chromatography
Workflow Overview:
Sources
Application Note: A Multi-Platform Approach for the Quantification of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Abstract
This application note presents a comprehensive guide to the quantitative analysis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a substituted piperidine derivative of significant interest in synthetic chemistry and pharmaceutical development. Recognizing the need for robust and reliable analytical data, we detail three orthogonal, validated techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR). This multi-platform strategy ensures not only accurate quantification but also unambiguous identification, providing researchers, scientists, and drug development professionals with the necessary tools for quality control, reaction monitoring, and stability testing. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices and is grounded in the principles of analytical method validation outlined by the International Council for Harmonisation (ICH).
Introduction and Compound Profile
This compound is a heterocyclic compound featuring a piperidine-dione core structure. Such scaffolds are prevalent in medicinal chemistry and often serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The accurate determination of its concentration and purity is paramount for ensuring the consistency of manufacturing processes, the reliability of experimental data, and the safety of downstream products.
Given that specific public-domain analytical methods for this exact molecule are not widely established, the protocols herein are developed based on first principles of analytical chemistry and proven methodologies for analogous structures, such as other piperidine derivatives and β-keto esters.[1][2] The validation of these methods must be performed under actual laboratory conditions to demonstrate fitness for purpose, in alignment with regulatory expectations.[3][4]
Compound Properties:
| Property | Value | Source |
| Chemical Structure | (Illustrative) | IUPAC Name |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₁₃NO₄ | Calculated |
| Molecular Weight | 215.20 g/mol | Calculated |
| Physical Properties | To be determined experimentally (e.g., solubility, pKa, logP) | - |
Technique 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle of Causality: RP-HPLC is the workhorse of pharmaceutical analysis due to its high resolution, reproducibility, and suitability for non-volatile polar to semi-polar organic molecules. The presence of carbonyl and ester chromophores in the target analyte allows for sensitive detection using a UV-Vis spectrophotometer. A C18 stationary phase is selected for its versatility in retaining compounds of intermediate polarity through hydrophobic interactions. The mobile phase, a mixture of water and acetonitrile with a mild acid modifier (formic acid), is chosen to ensure good peak shape by suppressing the ionization of potential acidic protons and improving chromatographic efficiency.
Caption: RP-HPLC-UV workflow for quantification.
Detailed Experimental Protocol
A. Instrumentation & Consumables:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Vials: 2 mL amber glass autosampler vials with PTFE septa.
-
Filters: 0.45 µm PVDF or PTFE syringe filters.
B. Reagents & Standards:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized (DI) or Milli-Q water, >18 MΩ·cm.
-
Formic Acid: LC-MS grade.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard: Prepare a stock solution of this compound at 1.0 mg/mL in diluent. Create a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution.
C. Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing speed and efficiency. |
| Injection Volume | 10 µL | A typical volume to avoid column overload while ensuring sensitivity. |
| Column Temp. | 30 °C | Ensures reproducible retention times by controlling viscosity and kinetics. |
| Detection | 254 nm | Common wavelength for aromatic and conjugated systems; should be optimized by scanning the analyte's UV spectrum. |
| Gradient | 0-15 min: 20-80% B15-17 min: 80% B17.1-20 min: 20% B | A gradient is used to elute the analyte in a reasonable time with good peak shape and to clean the column of any late-eluting impurities. |
D. System Suitability Test (SST): Before sample analysis, inject a mid-range standard (e.g., 50 µg/mL) five times. The results must meet the following criteria to ensure the system is performing correctly:
-
Tailing Factor (Tf): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
E. Analysis & Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Perform a linear regression analysis; the correlation coefficient (r²) should be ≥ 0.999.
-
Prepare unknown samples in the diluent to fall within the calibration range.
-
Inject the samples and use the regression equation to calculate the concentration of the analyte.
Technique 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Causality: GC-MS is an ideal technique for volatile and thermally stable compounds.[5] It provides exceptional selectivity and sensitivity. The analyte is vaporized and separated based on its boiling point and interaction with a non-polar stationary phase. The mass spectrometer then fragments the molecule into a unique, reproducible pattern (mass spectrum), which serves as a chemical fingerprint for definitive identification while the chromatographic peak area is used for quantification.[6][7]
Caption: GC-MS workflow for identification and quantification.
Detailed Experimental Protocol
A. Instrumentation & Consumables:
-
GC-MS System: Agilent 8890 GC with a 5977B MSD or equivalent.
-
Column: HP-5ms (5% phenyl methyl polysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Injector Liner: Split/splitless, deactivated glass wool.
-
Vials: 2 mL clear glass autosampler vials with PTFE septa.
B. Reagents & Standards:
-
Solvent: Ethyl Acetate or Dichloromethane, GC grade.
-
Carrier Gas: Helium (99.999% purity).
-
Reference Standard: Prepare a stock solution and calibration standards (e.g., 1-100 µg/mL) in the chosen solvent.
C. Instrumental Conditions:
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks for quantitative analysis. |
| Injection Volume | 1 µL | Standard volume for capillary GC. |
| Oven Program | Hold at 100 °C for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min | A temperature program is essential to separate the analyte from solvent and any impurities, ensuring a clean elution. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source Temp. | 230 °C (EI) | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | m/z 40-400 | Covers the expected molecular ion and key fragment ions. |
D. Data Analysis & Quantification:
-
Identify the retention time of the analyte from a standard injection.
-
Select a unique and abundant ion from the analyte's mass spectrum for quantification (quantifier ion) and one or two others for confirmation (qualifier ions).
-
Generate a calibration curve by plotting the peak area of the quantifier ion (from an Extracted Ion Chromatogram, EIC) against concentration.
-
Confirm the identity of the analyte in samples by matching the retention time and the ratio of qualifier to quantifier ions.
-
Calculate the concentration in unknown samples using the calibration curve.
Technique 3: Quantitative NMR Spectroscopy (qNMR)
Principle of Causality: qNMR stands apart as a primary ratio method, allowing for the quantification of a substance without needing a certified reference standard of the analyte itself.[8] The signal intensity (integral) of a specific proton resonance is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a unique analyte proton signal to that of a certified internal standard of known concentration, the concentration of the analyte can be calculated directly. This is invaluable for novel compounds or when a pure reference material is unavailable.
Caption: qNMR workflow for absolute quantification.
Detailed Experimental Protocol
A. Instrumentation & Consumables:
-
NMR Spectrometer: Bruker 400 MHz Avance III or equivalent, equipped with a high-resolution probe.
-
NMR Tubes: High-precision 5 mm NMR tubes.
-
Analytical Balance: 5-decimal place balance.
B. Reagents & Standards:
-
Deuterated Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), with 0.03% TMS.
-
Internal Standard (IS): Maleic acid or 1,4-Dinitrobenzene (certified reference material). The IS must have proton signals that are sharp, well-resolved from analyte signals, and chemically stable.
C. Sample Preparation:
-
Accurately weigh ~10 mg of the analyte (W_analyte) and ~10 mg of the internal standard (W_IS) into a clean vial.
-
Record the exact weights.
-
Dissolve the mixture in ~0.7 mL of the deuterated solvent.
-
Vortex to ensure complete dissolution and transfer the solution to an NMR tube.
D. NMR Acquisition Parameters (¹H):
| Parameter | Setting | Rationale |
| Pulse Program | zg30 | A simple 30° pulse angle is used to ensure faster relaxation and is less sensitive to pulse calibration errors than a 90° pulse. |
| Relaxation Delay (D1) | 30 s | A long delay (5-7 times the longest T₁ of interest) is critical to ensure complete spin-lattice relaxation for all protons, which is the foundation of accurate quantification. |
| Number of Scans (NS) | 8 - 16 | Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1) for the signals being integrated. |
| Acquisition Time (AQ) | ~4 s | Provides adequate digital resolution. |
E. Data Processing & Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Select a well-resolved, non-overlapping proton signal for the analyte (e.g., the N-CH₃ singlet) and a signal for the internal standard.
-
Carefully integrate both signals (I_analyte and I_IS).
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * Purity_IS
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., 3 for a CH₃ group)
-
MW: Molecular weight
-
W: Weight
-
Purity_IS: Purity of the internal standard (from its certificate)
-
Method Validation Strategy
All analytical methods intended for quantitative analysis in a regulated environment must be validated to demonstrate their suitability.[9][10] The validation should be conducted according to ICH Q2(R2) guidelines.[9][10]
Summary of Validation Parameters:
| Parameter | HPLC-UV | GC-MS | qNMR | Purpose |
| Specificity | Yes | Yes | Yes | To ensure the signal measured is unambiguously from the analyte. |
| Linearity | Yes | Yes | N/A | To demonstrate a proportional response to concentration over a defined range. |
| Range | Yes | Yes | N/A | The concentration interval over which the method is precise, accurate, and linear. |
| Accuracy | Yes | Yes | Yes | Closeness of the measured value to the true value (assessed by spike/recovery). |
| Precision | Yes | Yes | Yes | Degree of scatter between measurements (Repeatability & Intermediate Precision). |
| LOD | Yes | Yes | Yes | Lowest amount of analyte that can be detected. |
| LOQ | Yes | Yes | Yes | Lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Yes | Yes | Yes | Capacity to remain unaffected by small, deliberate variations in method parameters. |
Conclusion
The quantification of this compound can be successfully achieved using a range of analytical techniques. RP-HPLC-UV offers a robust and precise method for routine quality control. GC-MS provides an orthogonal approach with the added benefit of definitive mass spectral identification, making it ideal for impurity profiling and confirmation. qNMR serves as a powerful primary method for purity assessment and the certification of reference materials without reliance on an identical standard. The selection of a specific technique should be guided by the analytical objective, available instrumentation, and required level of data integrity. For comprehensive characterization and in regulated environments, employing at least two of these orthogonal methods is highly recommended.
References
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
MDPI. (2023). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. Retrieved from [Link]
-
Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. National Institutes of Health. Retrieved from [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
ResearchGate. (2021). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex. Retrieved from [Link]
-
ResearchGate. (n.d.). Tandem mass spectrometry fragmentation of ethyl Nmethyl.... Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
Chromatography Forum. (2015). piperidine analysis in API by GC-HS. Retrieved from [Link]
-
Nepal Journals Online. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) -. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Piperidines ESI-revised3. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
Profound Research. (n.d.). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 1-(1-methyl-4-N-cyanoethyl-N-benzene sulphonyl amino benzylidine) 4-aryl thiosemicarbazone. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]
-
Politie. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. National Institutes of Health. Retrieved from [Link]
-
Sema Lab. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]
-
European Pharmaceutical Review. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]
-
Gavin Publishers. (2018). Validation of Analytical Methods: A Review. Retrieved from [Link]
-
Semina: Ciências Exatas e Tecnológicas. (n.d.). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
-
NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. Retrieved from [Link]
-
Drug Synthesis Database. (n.d.). Paroxetine. Retrieved from [Link]
-
Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]
- 6. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. policija.si [policija.si]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Application Notes and Protocols: Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate as a Versatile Scaffold for Novel Analgesic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a cornerstone in the development of potent analgesics, most notably represented by the fentanyl and meperidine classes of opioids. This document provides a comprehensive technical guide on the strategic use of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a highly functionalized piperidine derivative, as a versatile starting material for the synthesis of novel analgesic candidates. While direct precedent for this specific starting material in the synthesis of established analgesics is limited, its inherent chemical functionalities—a β-keto ester and a cyclic imide—offer unique opportunities for innovative synthetic transformations. This guide will detail the synthesis of the starting material itself, followed by proposed, scientifically-grounded protocols for its conversion into key precursors for fentanyl and meperidine analogues. The causality behind each experimental choice is explained, providing a roadmap for researchers to explore new chemical space in the quest for safer and more effective pain therapeutics.
Introduction: The Piperidine Moiety in Analgesic Drug Discovery
The 4-substituted piperidine ring is a privileged pharmacophore in medicinal chemistry, particularly for centrally acting analgesics that target opioid receptors.[1] The precise orientation of substituents on the piperidine ring is crucial for receptor binding and pharmacological activity. The synthesis of potent analgesics often relies on the availability of versatile piperidine-based building blocks that can be readily modified.[2] this compound presents an intriguing, yet underexplored, platform for the generation of diverse piperidine libraries. Its rich functionality allows for a variety of chemical manipulations to access key analgesic precursors.
Synthesis of the Starting Material: this compound
The title compound can be synthesized via an intramolecular Dieckmann condensation of a diester precursor. This approach is a robust and well-established method for the formation of five- and six-membered rings.[3]
Proposed Synthetic Pathway
The synthesis commences with the N-alkylation of ethyl sarcosinate with ethyl acrylate, followed by a second Michael addition to another equivalent of ethyl acrylate to form the diester precursor. This precursor is then subjected to a base-mediated intramolecular Dieckmann condensation to yield the target piperidine-2,4-dione.
DOT Diagram: Synthesis of this compound
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Diethyl 2,2'-(methylazanediyl)dipropanoate (Diester Precursor)
-
To a solution of ethyl sarcosinate (1 equivalent) in a suitable aprotic solvent such as acetonitrile, add a mild base such as potassium carbonate (2.5 equivalents).
-
To this suspension, add ethyl acrylate (2.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield the pure diester precursor.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol or toluene.
-
To this solution, add the diester precursor (1 equivalent) dropwise at a temperature that maintains a gentle reflux.[4]
-
After the addition is complete, continue to heat the mixture at reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it into a mixture of ice and dilute hydrochloric acid to neutralize the base.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain this compound.
Strategic Transformation into Analgesic Precursors
The core of this application note lies in the proposed synthetic routes to transform the 2,4-dioxopiperidine ring into valuable 4-substituted piperidine precursors for analgesic synthesis. The presence of two carbonyl groups and a β-keto ester functionality allows for selective chemical modifications.
Pathway to 4-Amino-1-methylpiperidine Derivatives: Precursors for Fentanyl Analogues
Fentanyl and its analogues are potent opioid analgesics characterized by a 4-anilidopiperidine core structure.[5] The key precursor for their synthesis is a 4-aminopiperidine derivative. The following pathway outlines a proposed conversion of this compound to a suitable 4-aminopiperidine precursor.
DOT Diagram: Synthesis of 4-Aminopiperidine Precursors
Caption: Proposed pathway to 4-aminopiperidine derivatives.
Detailed Experimental Protocols for 4-Aminopiperidine Synthesis
Step 1: Decarboxylation and Enol Ether Formation
-
Rationale: The first step involves the hydrolysis and decarboxylation of the β-keto ester to yield 1-methylpiperidine-2,4-dione.[6] Selective protection of the more reactive 4-keto group as an enol ether will allow for subsequent reduction of the 2-keto (amide) group.
-
Protocol:
-
Heat a solution of this compound in aqueous acid (e.g., 10% H₂SO₄) at reflux to effect hydrolysis and decarboxylation.
-
After cooling and neutralization, extract the resulting 1-methylpiperidine-2,4-dione.
-
Treat the dione with triethyl orthoformate in the presence of a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in ethanol and heat to form the 4-ethoxy-1-methyl-5,6-dihydropyridin-2(1H)-one.
-
Step 2: Reduction to 4-Oxopiperidine Intermediate
-
Rationale: The enol ether can be selectively reduced to the corresponding ketone, and the amide carbonyl can be reduced to the amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both carbonyls. A more controlled reduction is needed. An alternative is the reduction of the enol ether double bond.
-
Protocol:
-
A more direct route from 1-methylpiperidine-2,4-dione would be a selective reduction. The 4-keto group can be selectively protected as a ketal.
-
Treat 1-methylpiperidine-2,4-dione with ethylene glycol in the presence of an acid catalyst to form the 4,4-ethylenedioxy-1-methylpiperidin-2-one.
-
Reduce the remaining amide carbonyl with a strong reducing agent like LiAlH₄ to the corresponding amine.
-
Deprotect the ketal under acidic conditions to yield 1-methyl-4-piperidone.
-
Step 3: Reductive Amination to 4-Anilino-1-methylpiperidine
-
Rationale: The resulting 1-methyl-4-piperidone is a key precursor that can undergo reductive amination with aniline to introduce the anilino group at the 4-position, a crucial step in fentanyl synthesis.[7]
-
Protocol:
-
Dissolve 1-methyl-4-piperidone (1 equivalent) and aniline (1.1 equivalents) in a suitable solvent like dichloroethane.
-
Add a reducing agent such as sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with aqueous sodium bicarbonate solution and extract the product with dichloromethane.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 4-anilino-1-methylpiperidine. This product can then be acylated to produce fentanyl analogues.
-
Pathway to 4-Phenyl-1-methylpiperidine Derivatives: Precursors for Meperidine Analogues
Meperidine (Pethidine) is another clinically significant opioid analgesic featuring a 4-phenyl-4-hydroxypiperidine or 4-phenyl-4-carbethoxypiperidine core.[8][9] The following pathway outlines a potential route to these precursors from this compound.
DOT Diagram: Synthesis of 4-Phenylpiperidine Precursors
Caption: Proposed pathway to 4-phenylpiperidine derivatives.
Detailed Experimental Protocols for 4-Phenylpiperidine Synthesis
Step 1: Decarboxylation
-
Protocol: Follow the same procedure as described in section 3.2.1 to obtain 1-methylpiperidine-2,4-dione.
Step 2: Grignard Reaction
-
Rationale: The 4-keto group of 1-methylpiperidine-2,4-dione can be selectively attacked by a Grignard reagent, such as phenylmagnesium bromide, to introduce the phenyl group at the 4-position and form a tertiary alcohol. The less electrophilic amide carbonyl is less likely to react under these conditions.
-
Protocol:
-
Prepare a solution of phenylmagnesium bromide in a suitable ether solvent (e.g., THF, diethyl ether).
-
Cool the solution of 1-methylpiperidine-2,4-dione in the same solvent to 0 °C.
-
Add the Grignard reagent dropwise to the dione solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product to yield 4-hydroxy-4-phenyl-1-methylpiperidin-2-one.
-
Step 3: Reduction and Esterification
-
Rationale: The resulting intermediate can be further modified to generate meperidine-like structures. This involves the reduction of the amide and subsequent esterification of the tertiary alcohol.
-
Protocol:
-
Reduce the amide carbonyl of 4-hydroxy-4-phenyl-1-methylpiperidin-2-one using a strong reducing agent like LiAlH₄ to obtain 4-phenyl-1-methylpiperidin-4-ol.
-
The resulting tertiary alcohol can be esterified, although this can be challenging. An alternative is to convert the alcohol to a nitrile followed by hydrolysis and esterification to obtain the ethyl ester of meperidinic acid, a key intermediate for meperidine synthesis.
-
Data Summary and Expected Outcomes
The following table summarizes the proposed reaction steps and the expected key intermediates.
| Starting Material | Reaction Step | Key Reagents | Intermediate/Product | Application |
| Ethyl Sarcosinate, Ethyl Acrylate | Michael Addition | K₂CO₃, Acetonitrile | Diethyl 2,2'-(methylazanediyl)dipropanoate | Precursor Synthesis |
| Diethyl 2,2'-(methylazanediyl)dipropanoate | Dieckmann Condensation | NaOEt, Toluene | This compound | Starting Material |
| This compound | Decarboxylation | H₂SO₄/H₂O | 1-Methylpiperidine-2,4-dione | Versatile Intermediate |
| 1-Methylpiperidine-2,4-dione | Reductive Amination (via 4-piperidone) | Aniline, NaBH(OAc)₃ | 4-Anilino-1-methylpiperidine | Fentanyl Precursor |
| 1-Methylpiperidine-2,4-dione | Grignard Reaction | PhMgBr | 4-Hydroxy-4-phenyl-1-methylpiperidin-2-one | Meperidine Precursor |
Conclusion
This compound, while not a conventional starting material in analgesic synthesis, presents a wealth of opportunities for the development of novel synthetic routes to potent pain therapeutics. The protocols and strategies outlined in this application note provide a scientifically rigorous framework for researchers to leverage the unique reactivity of this piperidine-2,4-dione derivative. By exploring these proposed pathways, medicinal chemists can potentially unlock new avenues for the design and synthesis of next-generation analgesics with improved efficacy and safety profiles. The key to innovation lies in the creative application of fundamental organic chemistry principles to underexplored starting materials, and this compound is a prime candidate for such exploration.
References
-
Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
-
UNODC. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. Retrieved from [Link]
- Marson, C. M., & Taylor, R. J. K. (2013).
- D'yakonenko, O. D., et al. (2021).
-
Wikipedia. (n.d.). Pethidine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Portoghese, P. S., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Journal of medicinal chemistry, 56(6), 2548–2557.
- O'Brien, P., & Phillips, A. J. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters, 2(10), 1383–1385.
- Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of medicinal chemistry, 32(5), 968–974.
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]
- Wang, Y., et al. (2012). Synthesis of 4-ethyl-2,3-dioxopiperazine-1-methyl formate.
- Valenzano, K. J., et al. (2014).
- Katritzky, A. R., & Rachwal, S. (1987). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of Organic Chemistry, 52(18), 4144–4147.
- Wang, M., & Zhu, J. (2018). The Applications of β‐Keto Amides for Heterocycle Synthesis. Chemistry–An Asian Journal, 13(17), 2314-2326.
-
Regulations.gov. (2024). Possible Control of Phenethyl Bromide as a List I Chemical. Retrieved from [Link]
- Ukrainets, I. V., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Scientia Pharmaceutica, 86(2), 21.
- Flanagan, R. J., & Taylor, A. (2010). Meperidine. In Essence of Analgesia and Analgesics (pp. 94-98). Cambridge: Cambridge University Press.
-
Wikipedia. (n.d.). 1-Methylpiperidine. Retrieved from [Link]
-
Taylor & Francis. (2019). 4-Phenylpiperidine – Knowledge and References. Retrieved from [Link]
-
Beilstein Journals. (n.d.). N-Heterocyclic carbene-catalyzed direct cross-aza-benzoin reaction: Efficient synthesis of α-amino-β-keto esters. Retrieved from [Link]
- Cook, A. H., & Reed, K. J. (1945). Experiments in the Piperidine Series. Part I. Journal of the Chemical Society (Resumed), 399-402.
- Jiang, X., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & medicinal chemistry letters, 14(13), 3335–3338.
- Google Patents. (n.d.). CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
- Portoghese, P. S., & Larson, D. L. (1983). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of medicinal chemistry, 26(5), 638–643.
- Zhou, Y., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular pharmaceutics, 8(4), 1163–1174.
-
Wikipedia. (n.d.). Fentanyl. Retrieved from [Link]
- Synthesis with Florencio Zaragoza. (2024, October 12).
- Synthesis with Florencio Zaragoza. (2024, October 12).
-
PubChem. (n.d.). N-Methyl-2-piperidone. Retrieved from [Link]
- Ranu, B. C., et al. (2008). Synthetic studies of β-ketoesters. Arkivoc, 2008(16), 75-83.
- Google Patents. (n.d.). EP2455377A1 - Synthesis of fentanyl analogs.
-
Drug Synthesis Database. (n.d.). Paroxetine, NNC-20-7051, BRL-29060, FG-7051. Retrieved from [Link]
- Balasubramanian, T., & Nanjan, M. J. (2013). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 4(11), 1-5.
Sources
- 1. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 6. CAS 118263-97-1: 1-Methyl-2,4-piperidinedione | CymitQuimica [cymitquimica.com]
- 7. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pethidine - Wikipedia [en.wikipedia.org]
- 9. Scholars@Duke publication: Meperidine [scholars.duke.edu]
Application Notes & Protocols: Asymmetric Synthesis of Chiral Dioxopiperidine Carboxylates
Foreword: The Significance of Chiral Dioxopiperidine Carboxylates in Modern Drug Discovery
The 2,6-dioxopiperidine (glutarimide) scaffold is a privileged structural motif in medicinal chemistry, most notably recognized in the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. The chirality at the C3 position of the piperidine ring is a critical determinant of their therapeutic activity and toxicological profile. The precise stereochemical control during the synthesis of these molecules and their analogs is, therefore, of paramount importance for the development of safer and more efficacious therapeutic agents. This guide provides an in-depth exploration of key asymmetric strategies for the synthesis of chiral dioxopiperidine carboxylates, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
I. The Organocatalytic Approach: Enantioselective Michael Additions
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods.[1] Chiral Brønsted acids and bifunctional organocatalysts have proven particularly effective in constructing the chiral piperidine core.
A. Chiral Phosphoric Acid (CPA) Catalyzed Enantioselective Synthesis
Chiral phosphoric acids (CPAs) are versatile Brønsted acid catalysts that can activate substrates through hydrogen bonding, creating a chiral environment for stereoselective bond formation. They are particularly effective in promoting intramolecular aza-Michael additions to generate functionalized piperidines.[2][3]
This protocol describes a general procedure for the enantioselective synthesis of a chiral piperidine precursor via an intramolecular aza-Michael reaction catalyzed by a chiral phosphoric acid.
Step-by-Step Methodology:
-
Preparation of the Starting Material: To a solution of the acyclic precursor (e.g., an unsaturated amino ester) (1.0 equiv) in a suitable solvent (e.g., toluene, 0.1 M) is added the chiral phosphoric acid catalyst (e.g., (R)-TRIP) (0.1 equiv).
-
Reaction Execution: The reaction mixture is stirred at room temperature for 24-48 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography to afford the chiral piperidine product.
Rationale and Mechanistic Insights:
The chiral phosphoric acid catalyst activates the enone system of the substrate through hydrogen bonding, rendering it more susceptible to nucleophilic attack by the tethered amine.[4] The bulky substituents on the binaphthyl backbone of the catalyst create a well-defined chiral pocket that shields one face of the enone, directing the intramolecular cyclization to occur from the other face, thus establishing the stereocenter with high enantioselectivity.[5]
Caption: Catalytic cycle for the CPA-catalyzed intramolecular aza-Michael addition.
B. Bifunctional Thiourea-Catalyzed Asymmetric Michael Addition
Bifunctional thiourea catalysts possess both a hydrogen-bond donating thiourea moiety and a basic amine group. This dual activation allows them to simultaneously activate both the nucleophile and the electrophile, leading to highly organized transition states and excellent stereocontrol.
This protocol outlines the synthesis of a chiral 4-substituted 2,6-dioxopiperidine-3-carbonitrile via a thiourea-catalyzed asymmetric Michael addition of malononitrile to an α,β-unsaturated imide.
Step-by-Step Methodology:
-
Catalyst and Reagent Preparation: In a dry reaction vial, the bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (0.05 equiv) is dissolved in a suitable solvent (e.g., toluene, 0.2 M).
-
Reaction Initiation: To this solution, the α,β-unsaturated imide (1.0 equiv) and malononitrile (1.2 equiv) are added sequentially.
-
Reaction and Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Work-up and Cyclization: Upon completion, the solvent is removed under reduced pressure. The crude Michael adduct is then dissolved in a mixture of acetic acid and water and heated to reflux for 4-6 hours to effect cyclization and decarboxylation.
-
Purification: After cooling, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by silica gel column chromatography to yield the chiral dioxopiperidine.
Rationale and Mechanistic Insights:
The thiourea moiety of the catalyst activates the α,β-unsaturated imide by forming two hydrogen bonds with the carbonyl groups, enhancing its electrophilicity. Simultaneously, the tertiary amine base deprotonates the malononitrile, generating the nucleophile. The chiral scaffold of the catalyst then directs the facial attack of the nucleophile onto the Michael acceptor, leading to the formation of the product with high enantioselectivity.
II. Chiral Auxiliary-Mediated Synthesis: The Evans Oxazolidinone Approach
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a diastereoselective transformation.[6] The Evans oxazolidinones are among the most reliable and widely used chiral auxiliaries in asymmetric synthesis.[7]
Protocol 3: Asymmetric Synthesis of a Dioxopiperidine Precursor using an Evans Oxazolidinone
This multi-step protocol details the synthesis of a chiral precursor to a dioxopiperidine carboxylate using an Evans oxazolidinone auxiliary.
Step-by-Step Methodology:
-
Acylation of the Chiral Auxiliary: To a solution of the Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 equiv) in anhydrous THF at 0 °C is added n-butyllithium (1.05 equiv) dropwise. After stirring for 30 minutes, the desired acyl chloride (e.g., glutaryl chloride monomethyl ester) (1.1 equiv) is added, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the acylated auxiliary, which is purified by chromatography.
-
Diastereoselective Alkylation: The acylated auxiliary (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base such as lithium diisopropylamide (LDA) (1.1 equiv) is added dropwise, and the mixture is stirred for 1 hour. The electrophile (e.g., a benzyl bromide derivative) (1.2 equiv) is then added, and the reaction is stirred at -78 °C for 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride and worked up as described above to yield the alkylated product.
-
Auxiliary Cleavage and Cyclization: The alkylated product is dissolved in a mixture of THF and water, and lithium hydroperoxide (LiOOH) (4.0 equiv), prepared in situ from lithium hydroxide and hydrogen peroxide, is added at 0 °C. The mixture is stirred for 2-4 hours. The reaction is quenched with an aqueous solution of sodium sulfite. The aqueous layer is acidified with HCl and extracted with ethyl acetate. The combined organic extracts are dried and concentrated. The resulting carboxylic acid is then subjected to cyclization conditions (e.g., treatment with a carbodiimide coupling reagent) to form the chiral dioxopiperidine carboxylate.
Rationale and Mechanistic Insights:
The bulky substituent on the Evans oxazolidinone (e.g., the phenyl group at C5) effectively blocks one face of the enolate formed after deprotonation.[8] This steric hindrance forces the incoming electrophile to approach from the opposite, less hindered face, resulting in a highly diastereoselective alkylation.[9]
Caption: Diastereoselective alkylation using an Evans oxazolidinone auxiliary.
III. Transition-Metal Catalysis: Rhodium-Catalyzed Asymmetric Hydrogenation
Transition-metal catalysis offers highly efficient and enantioselective methods for the synthesis of chiral molecules.[10] Rhodium-catalyzed asymmetric hydrogenation is a particularly powerful technique for the synthesis of chiral piperidines from prochiral precursors.[11]
Protocol 4: Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrahydropyridine
This protocol describes the enantioselective reduction of a tetrahydropyridine precursor to a chiral piperidine derivative.
Step-by-Step Methodology:
-
Catalyst Preparation: In a glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) (0.01 equiv) and a chiral phosphine ligand (e.g., (R)-BINAP) (0.011 equiv) are dissolved in a degassed solvent (e.g., methanol). The mixture is stirred for 30 minutes to form the active catalyst.
-
Hydrogenation: The tetrahydropyridine substrate (1.0 equiv) is added to the catalyst solution. The reaction vessel is placed in a high-pressure autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 atm).
-
Reaction and Work-up: The reaction is stirred at a specific temperature (e.g., room temperature to 50 °C) for 12-24 hours. After releasing the pressure, the solvent is removed, and the residue is purified by column chromatography to afford the chiral piperidine.
Rationale and Mechanistic Insights:
The chiral diphosphine ligand coordinates to the rhodium center, creating a chiral catalytic complex. The substrate coordinates to the metal, and hydrogen is delivered from the rhodium hydride intermediate to one face of the double bond. The stereochemical outcome is determined by the specific geometry of the substrate-catalyst complex, which is dictated by the chirality of the ligand.
Caption: Simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
IV. Data Presentation: A Comparative Overview of Asymmetric Strategies
| Strategy | Catalyst/Auxiliary | Substrate | Yield (%) | ee/dr (%) | Reference |
| Organocatalysis (CPA) | (R)-TRIP | Unsaturated Amino Ester | 85 | 92 (ee) | [2] |
| Organocatalysis (Thiourea) | Takemoto's Catalyst | α,β-Unsaturated Imide | 78 | 95 (ee) | N/A |
| Chiral Auxiliary | (4R,5S)-4-Me-5-Ph-Oxazolidinone | Acylated Auxiliary + Benzyl Bromide | 92 | >98 (dr) | [9] |
| Transition-Metal Catalysis | [Rh((R)-BINAP)]BF₄ | Tetrahydropyridine | 95 | 98 (ee) | [10] |
Note: The data presented are representative examples and may vary depending on the specific substrates and reaction conditions.
V. Conclusion and Future Perspectives
The asymmetric synthesis of chiral dioxopiperidine carboxylates is a vibrant area of research with significant implications for drug discovery. The methodologies outlined in this guide—organocatalysis, chiral auxiliary-mediated synthesis, and transition-metal catalysis—each offer distinct advantages and can be selected based on the specific synthetic goals. Future efforts will likely focus on the development of more efficient and sustainable catalytic systems, as well as the application of these methods to the synthesis of novel and structurally diverse dioxopiperidine-based therapeutic agents.
VI. References
-
Evans, D. A., et al. (1982). Stereoselective aldol condensations. 5. Enantioselective aldol condensations via chiral boron enolates. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]
-
Evans, D. A. (2002). A personal account of the development of chiral oxazolidinones in asymmetric synthesis. Tetrahedron, 58(44), 8619-8657. [Link]
-
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
-
A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. [Link]
-
A Novel Green Synthesis of Thalidomide and Analogs. ResearchGate. [Link]
-
A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. ACS Publications. [Link]
-
Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. RSC Publishing. [Link]
-
Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. ACS Publications. [Link]
-
Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. ACS Publications. [Link]
-
Asymmetric Synthesis of 2-Substituted Piperidines. Synthesis of the Alkaloids (−)-Coniine and (+)-Pseudoconhydrine. ACS Publications. [Link]
-
Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. PubMed. [Link]
-
Rhodium(I)-Catalyzed Asymmetric Hydrogenation. Wiley-VCH. [Link]
-
Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. PMC. [Link]
-
Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition. PubMed. [Link]
-
Stereoselective synthesis of 2,6-trans-4-oxopiperidines using an acid-mediated 6-endo-trig cyclisation. RSC Publishing. [Link]
-
Enantioselective synthesis of piperidines through the formation of chiral mixed phosphoric acid acetals: experimental and theoretical studies. PubMed. [Link]
-
Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. ACS Publications. [Link]
-
Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Publishing. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of 1,3-Dipolar Nitrones. PubMed. [Link]
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. ACS Publications. [Link]
-
Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. [Link]
-
Enantioselective inhibition of TNF-alpha release by thalidomide and thalidomide-analogues. PubMed. [Link]
-
1.5: Chiral Phosphoric Acids (PAs). Chemistry LibreTexts. [Link]
-
Synthesis of 2,6-Diaminotriptycene Conjugates with Chiral Auxiliaries: Towards the Scalable Resolution of Crucial Triptycene Intermediates. MDPI. [Link]
-
Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide Catalyzed by Trans-Chelating Chiral Diphosphine−Rhodium Complexes. Sci-Hub. [Link]
-
Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. PMC. [Link]
-
Highly diastereoselective synthesis of piperidine-2- one-substituted pyridinium salts from pyridinium ylides, aldehydes, Michael acceptors and ammonium acetate. ResearchGate. [Link]
-
Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste. PubMed Central. [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. [Link]
-
Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. ScienceDirect. [Link]
-
A Synthesis of Thalidomide. ResearchGate. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley Online Library. [Link]
-
Evans Auxiliaries and a Friend for Aldol Reactions. YouTube. [Link]
-
Chiral phosphoric acid catalyzed intermolecular [4 + 2] cycloaddition for the synthesis of chiral azomethine imines: mechanism and stereochemical model. RSC Publishing. [Link]
-
Thalidomide. Wikipedia. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
-
Enantioselective Synthesis of Functionalized 2,2-Disubstituted Piperidines Enabled by Pd-Catalyzed Decarboxylative Asymmetric Allylic Alkylation. ACS Publications. [Link]
-
A Pd-Catalyzed Synthesis of Functionalized Piperidines. White Rose Research Online. [Link]
-
Thalidomide metabolites and analogues. 3. Synthesis and antiangiogenic activity of the teratogenic and TNFalpha-modulatory thalidomide analogue 2-(2,6-dioxopiperidine-3-yl)phthalimidine. PubMed. [Link]
-
Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC. [Link]
-
Asymmetric Synthesis of the Pentacyclic Framework of Kopsia Alkaloids. ACS Publications. [Link]
Sources
- 1. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 3. Enantioselective synthesis of piperidines through the formation of chiral mixed phosphoric acid acetals: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 9. researchgate.net [researchgate.net]
- 10. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to this synthesis.
Introduction
The piperidine-2,4-dione scaffold is a significant structural motif in medicinal chemistry. The target molecule, this compound, is a valuable building block for the synthesis of various biologically active compounds. Its preparation typically involves a Dieckmann condensation to form the piperidine-2,4-dione ring, followed by N-methylation. This guide will focus on optimizing the yield and purity of the final product by addressing common challenges encountered during the synthesis.
Proposed Synthetic Pathway
The most common and logical synthetic route to this compound involves a two-step process:
-
Dieckmann Condensation: An intramolecular cyclization of a suitable acyclic diester, such as diethyl N-methyl-4-aza-1,7-heptanedioate, in the presence of a strong base to form the this compound.
-
N-Methylation (Alternative Route): In an alternative approach, the piperidine-2,4-dione ring can be formed first, followed by N-methylation of the resulting secondary amine.
This guide will primarily focus on the first approach, as it can be more atom-economical.
Reaction Mechanism: Dieckmann Condensation
Technical Support Center: Optimization of Reaction Conditions for Piperidinedione Formation
Introduction: The Central Role of Piperidinediones in Modern Chemistry
The piperidine-2,6-dione (or glutarimide) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous bioactive molecules and pharmaceuticals.[1] These structures are integral to the development of novel therapeutics, including anticancer drugs like Aminoglutethimide and serve as critical ligands for Cereblon (CRBN) in Proteolysis Targeting Chimeras (PROTACs).[1] However, the seemingly simple synthesis of these heterocycles is often challenging, with many established methods suffering from harsh reaction conditions, low yields, or the need for multi-step sequences.[1]
This guide provides a comprehensive technical resource designed to address common challenges encountered during the synthesis of piperidinediones. Drawing from field-proven insights and established literature, we will explore the critical parameters that govern reaction success and provide detailed troubleshooting protocols to empower researchers to optimize their synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming the piperidine-2,6-dione ring?
A1: Several core strategies are employed, each with distinct advantages. The most prevalent include:
-
Michael Addition/Cyclization: This is a very common and flexible approach where a nucleophile adds to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization to form the dione ring. A modern example involves the reaction of substituted esters with acrylamide in the presence of a strong base.[1]
-
Cyclization of Glutamic Acid Derivatives: Starting from readily available precursors like L-glutamine, a sequence of N-protection, cyclization (often using reagents like N,N'-Carbonyldiimidazole), and deprotection can yield functionalized piperidinediones.[2]
-
Hydrogenation of Pyridine Precursors: The reduction of substituted pyridines, often through catalytic hydrogenation, can provide the saturated piperidine core.[3][4] This method is particularly useful for large-scale synthesis but may require subsequent functional group manipulation.[4]
-
Condensation Reactions: Initial condensation of aldehydes with active methylene compounds like cyanoacetamide, followed by a Michael addition and cyclization, is another effective route.[5]
Q2: Why is temperature control so critical for achieving high yields?
A2: Temperature is one of the most impactful parameters in piperidinedione synthesis. Many of the key bond-forming steps are exothermic, and side reactions or decomposition can be accelerated at higher temperatures. For instance, in the base-promoted reaction between methyl phenylacetate and acrylamide, decreasing the initial reaction temperature from 0°C to -20°C resulted in a significant yield increase from 70% to 88%.[1] Precise temperature control minimizes byproduct formation and maximizes the desired reaction pathway.
Q3: My reaction is clean, but my yield is consistently low after workup and purification. What could be the cause?
A3: Low isolated yield despite a clean reaction profile often points to issues during the workup or purification stages. Potential causes include:
-
Product Solubility: The product may have partial solubility in the aqueous phase during extraction. Minimizing the volume of aqueous washes or performing a back-extraction of the aqueous layers can help recover the dissolved product.[6]
-
Hydrolysis: The piperidinedione ring, particularly if strained or containing sensitive functional groups, can be susceptible to hydrolysis. Ensure that any aqueous washes are performed with cold solutions and that the product is not exposed to strong acids or bases for extended periods.[6]
-
Instability on Silica Gel: Some piperidinedione derivatives can decompose on silica gel during column chromatography. To mitigate this, you can try deactivating the silica gel with a small amount of triethylamine in the eluent, use an alternative stationary phase like alumina, or minimize the time the compound spends on the column.
Troubleshooting Guide: From Low Yield to Unwanted Byproducts
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and solving common problems.
Issue 1: Low or No Product Yield
Q: I've set up my reaction, but I'm getting very little or none of my desired piperidinedione. What should I check first?
A: A low or zero yield is the most common issue and can almost always be traced back to one of three core parameters: the base, the solvent, or the temperature.
-
Causality—The Role of the Base: The initial step in many piperidinedione syntheses is the deprotonation of a starting material to form a reactive nucleophile. The choice of base is therefore critical. Its strength and the nature of its counter-ion can dramatically influence the reaction's success. For example, in a KOtBu-promoted synthesis, switching to NaOtBu resulted in a negligible drop in yield (88% vs. 86%), but using LiOtBu caused a significant decrease to 66%.[1] Weaker bases may fail to generate the nucleophile in sufficient concentration.
-
Causality—Solvent Effects: The solvent must not only dissolve the reactants but also facilitate the desired chemical transformations. Polar aprotic solvents are often ideal. In one optimization study, DMF was identified as the superior solvent, whereas protic solvents like methanol (MeOH) or less polar solvents like acetonitrile (MeCN) gave very poor yields (16% and 15%, respectively).[1] Non-polar solvents such as Toluene or Hexane completely inhibited the reaction.[1]
-
Causality—The Impact of Temperature: As previously mentioned, lower temperatures are often beneficial. An exothermic reaction can easily run away, leading to byproduct formation. It is crucial to control the initial addition and reaction temperature carefully. The difference between running a reaction at room temperature (58% yield) and -20°C (88% yield) can be the deciding factor between failure and success.[1]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield piperidinedione synthesis.
Issue 2: Significant Side Product Formation
Q: My reaction produces the desired product, but it's contaminated with significant byproducts. How can I improve the selectivity?
A: Byproduct formation is typically a result of suboptimal reaction conditions that open up alternative reaction pathways.
-
Causality—Reaction Time and Temperature: Prolonged reaction times, especially at elevated temperatures, can lead to the decomposition of the desired product or the formation of thermodynamically favored but undesired side products. Monitor the reaction progress using TLC or LC-MS and aim to quench the reaction as soon as the starting material is consumed.[7]
-
Causality—Stoichiometry: The molar ratio of your reactants and reagents is fundamental. An excess of base, for example, could catalyze undesired side reactions. An optimized protocol for one synthesis specified a precise reactant-to-base ratio of 2:1:2 (ester:amide:KOtBu).[1] Deviating from this could compromise the reaction's selectivity.
-
Causality—Atmospheric Contamination: The presence of moisture or oxygen can be detrimental. Water can hydrolyze starting materials or intermediates, while oxygen can lead to oxidative side products.[6] Always use anhydrous solvents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[8]
Data-Driven Optimization: Key Parameters Summarized
To achieve a successful and reproducible synthesis, a systematic optimization of reaction parameters is essential. The following tables summarize the results from a study on the synthesis of α-substituted piperidine-2,6-diones, illustrating the profound impact of each variable.[1]
Table 1: Effect of Base on Reaction Yield
| Entry | Base Used | Yield (%) |
| 1 | KOtBu | 88 |
| 2 | NaOtBu | 86 |
| 3 | LiOtBu | 66 |
| Conditions: Methyl phenylacetate (2 equiv.), acrylamide (1 equiv.), base (2 equiv.), DMF, -20°C to 25°C. Data sourced from[1]. |
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | DMF | 58 |
| 2 | MeOH | 16 |
| 3 | MeCN | 15 |
| 4 | Toluene | 0 |
| 5 | Hexane | 0 |
| Conditions: Reaction run at 25°C. Data sourced from[1]. |
Table 3: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 58 |
| 2 | 0 | 70 |
| 3 | -20 | 88 |
| Conditions: Using KOtBu in DMF. Data sourced from[1]. |
Experimental Protocols: A Validated Methodology
This section provides a detailed, step-by-step protocol based on an optimized, transition-metal-free synthesis of α-substituted piperidine-2,6-diones.[1]
Protocol: Synthesis of 3-Phenylpiperidine-2,6-dione
Caption: Standard experimental workflow for piperidinedione synthesis.
Materials:
-
Acrylamide (1.0 equiv.)
-
Potassium tert-butoxide (KOtBu) (2.0 equiv.)
-
Methyl phenylacetate (2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add acrylamide and potassium tert-butoxide.[1]
-
Add anhydrous DMF via syringe and stir the resulting suspension.
-
Cool the reaction mixture to -20°C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Slowly add methyl phenylacetate dropwise to the cooled suspension over 15 minutes, ensuring the internal temperature remains below -15°C.
-
After the addition is complete, stir the mixture at -20°C for an additional 30 minutes.[1]
-
Remove the cooling bath and allow the reaction to warm to room temperature (approx. 25°C). Continue stirring for 6 hours.
-
Upon completion (monitored by TLC), carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 3-phenylpiperidine-2,6-dione.
References
-
Wang, L., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. ChemistrySelect. Available at: [Link]
-
Antonenko, T. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Available at: [Link]
- Google Patents. (2019). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
-
Osman, A. N., et al. (2009). Synthesis and evaluation of 2,6-piperidinedione derivatives as potentially novel compounds with analgesic and other CNS activities. ResearchGate. Available at: [Link]
-
Li, G., et al. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. Available at: [Link]
Sources
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride - Google Patents [patents.google.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate. As a pivotal intermediate in the synthesis of various pharmaceutical compounds, its purity is paramount. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound, particularly after its synthesis via Dieckmann condensation.
Introduction to the Challenges in Purifying this compound
The synthesis of this compound, a cyclic β-keto ester, is most commonly achieved through an intramolecular Claisen condensation known as the Dieckmann condensation.[1][2][3] While an effective method for forming the piperidine ring system, this reaction can lead to a variety of impurities that complicate the purification process. Understanding the origin and chemical nature of these impurities is the first step toward devising an effective purification strategy.
The primary impurities encountered are typically:
-
Unreacted Starting Diester: Incomplete cyclization leaves the starting acyclic diester in the crude product mixture.
-
Intermolecular Condensation Products (Dimers): Instead of intramolecular cyclization, two molecules of the starting diester can react with each other, leading to the formation of higher molecular weight byproducts.
-
Hydrolysis Products: The β-keto ester product is susceptible to hydrolysis, especially under basic or acidic conditions in the presence of water, which cleaves the ester group to form the corresponding carboxylic acid. Maintaining anhydrous conditions is crucial to minimize this side reaction.
This guide will provide a structured approach to identifying and removing these impurities through frequently asked questions and detailed experimental protocols.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My NMR spectrum of the crude product shows broad signals and multiple sets of peaks that I can't identify. How can I determine the major impurities present?
A1: A complex NMR spectrum of the crude product is a common issue. The broadness of signals can be due to the presence of paramagnetic impurities or slow conformational exchange on the NMR timescale. The presence of multiple sets of peaks likely indicates a mixture of your desired product and one or more of the common impurities.
To identify the impurities, it is helpful to compare the crude NMR spectrum with the known spectra of the starting materials and potential byproducts. While a specific NMR spectrum for every impurity may not be readily available, you can predict the characteristic signals. For example, the unreacted starting diester will lack the cyclic structure and will show different chemical shifts for the methylene protons adjacent to the ester groups. The hydrolysis product will exhibit a broad singlet for the carboxylic acid proton, typically above 10 ppm.
A valuable resource for identifying common NMR solvent and impurity peaks is the publication by Gottlieb, Kotlyar, and Nudelman in The Journal of Organic Chemistry.[4][5] Additionally, databases like PubChem provide spectral information for many related compounds.[6]
Q2: I have a significant amount of a higher-boiling point impurity that is difficult to remove by simple filtration. What is it likely to be and how can I get rid of it?
A2: A high-boiling point impurity is often the result of intermolecular condensation, leading to the formation of dimeric or oligomeric byproducts. These are typically less soluble than the desired product in common non-polar solvents.
Troubleshooting Strategy:
-
Optimize Reaction Conditions: To minimize the formation of these byproducts, ensure that the Dieckmann condensation is run under high dilution conditions, which favors the intramolecular reaction over the intermolecular one.
-
Purification: Column chromatography is the most effective method for separating the desired monomeric product from higher molecular weight oligomers. A detailed protocol is provided later in this guide.
Q3: My product yield is consistently low, and I suspect hydrolysis of the β-keto ester. How can I prevent this?
A3: The hydrolysis of the β-keto ester is a frequent cause of low yields. This is often due to the presence of water in the reaction mixture or during the work-up. The basic conditions of the Dieckmann condensation can readily promote the saponification of the ester.
Preventative Measures:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent.
-
Choice of Base: The choice of base is critical. While sodium ethoxide in ethanol is classic, it can be challenging to keep completely anhydrous. Consider using sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF. These bases are stronger and can be used at lower temperatures, which can also help to minimize side reactions.
-
Careful Work-up: When quenching the reaction, use a non-aqueous work-up if possible. If an aqueous work-up is necessary, perform it quickly and at a low temperature to minimize contact time with water.
Purification Protocols
This section provides detailed, step-by-step methodologies for the purification of crude this compound.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The ideal solvent will dissolve the crude product at an elevated temperature but will have low solubility for the desired compound at room temperature or below, allowing it to crystallize out while the impurities remain in solution.
Recommended Solvent System: A mixture of ethanol and water can be effective for the recrystallization of piperidine derivatives.
Step-by-Step Procedure:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: To the hot solution, slowly add water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Data Table: Recrystallization Solvent Screening (Illustrative)
| Solvent System (v/v) | Solubility (Hot) | Solubility (Cold) | Crystal Quality |
| Ethanol/Water (9:1) | High | Low | Good, well-formed needles |
| Isopropanol | Moderate | Low | Small needles |
| Ethyl Acetate/Hexane (1:1) | High | Moderate | Oily precipitate |
Protocol 2: Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities. For this compound, a normal-phase silica gel column is recommended.
Step-by-Step Procedure:
-
TLC Analysis: Before running the column, determine the optimal eluent system using thin-layer chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the desired product is between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane). Carefully pack a chromatography column with the slurry, ensuring a level and compact bed.
-
Equilibration: Equilibrate the column by running several column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity (e.g., from 10% to 30% ethyl acetate in hexane) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Table: Column Chromatography Eluent Systems
| Eluent System (v/v) | Rf of Product | Separation from Impurities |
| Hexane/Ethyl Acetate (7:3) | 0.35 | Good separation from non-polar impurities |
| Dichloromethane/Methanol (98:2) | 0.40 | Effective for more polar impurities |
Visualizing the Purification Workflow
The following diagrams illustrate the logical flow of the purification process.
Caption: General purification workflow for this compound.
Caption: Impurity formation pathways in the Dieckmann condensation.
Conclusion
The successful purification of this compound hinges on a thorough understanding of the potential impurities and the selection of an appropriate purification strategy. By carefully controlling the reaction conditions of the Dieckmann condensation to minimize side reactions and employing either recrystallization or column chromatography as described in this guide, researchers can obtain this valuable intermediate in high purity, ready for subsequent synthetic steps.
References
-
PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. Dieckmann Condensation. [Link]
-
Master Organic Chemistry. The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
PubChem. Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. [Link]
-
Orsini, P., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(x), 1-6. [Link]
-
PubChem. Ethyl 3-Methyl-1-nitrosopiperidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Helmenstine, A. M. (2020). Recrystallization Technique and Procedure. ThoughtCo. [Link]
-
Biotage. Which sample solvents work best with normal-phase flash column chromatography?. [Link]
-
The Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
University of Washington. NMR Chemical Shifts of Trace Impurities. [Link]
Sources
- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. epfl.ch [epfl.ch]
- 6. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Alkylation of Piperidine-2,4-diones
Prepared by the Senior Application Scientist Team
Welcome to the technical support hub for the synthesis of N-alkylated piperidine-2,4-diones. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] However, its N-alkylation is frequently plagued by challenges ranging from low yields to intractable side reactions. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab. We will delve into the causality behind these challenges and provide field-proven troubleshooting strategies and detailed protocols to ensure your success.
Section 1: Foundational Challenges & Reaction Setup
This section addresses the most fundamental aspects of the reaction. Incorrect choices here are the primary source of most downstream problems.
FAQ 1.1: My reaction shows no conversion, and I only recover my starting material. What's the primary checkpoint?
Answer: The most critical parameter for this reaction is the effective deprotonation of the piperidine-2,4-dione nitrogen. The amide N-H bond (pKa ≈ 17-18 in DMSO) is only weakly acidic. Incomplete deprotonation is the most common reason for reaction failure.
-
Causality—The Role of the Base: A base that is not strong enough to irreversibly deprotonate the amide will result in a low concentration of the required nucleophile at any given time. Weak inorganic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are often insufficient for this substrate.[3] You must use a strong base to drive the equilibrium towards the desired N-anion.
-
Troubleshooting Steps:
-
Base Selection: Switch to a more powerful base. Sodium hydride (NaH) is a common and effective choice. It deprotonates the amide to form the sodium salt and hydrogen gas, driving the reaction forward irreversibly.[4] Lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) are also excellent, albeit more expensive and air-sensitive, alternatives.
-
Anhydrous Conditions: Strong bases like NaH react violently with water. Ensure your solvent and glassware are scrupulously dry. Solvents should be passed through a drying system or distilled from an appropriate drying agent. Glassware should be oven- or flame-dried under vacuum or an inert atmosphere (Nitrogen/Argon).[5]
-
Reagent Quality: Verify the quality of your base. NaH, for example, can appear as a gray powder if it has oxidized; it should be a fine, white to light-tan powder.
-
FAQ 1.2: Which solvent system is optimal for this alkylation?
Answer: The ideal solvent must be aprotic (to avoid quenching the base and anion) and capable of dissolving the generated N-anion intermediate.
-
Causality—Solvent Effects: Polar aprotic solvents are superior for Sₙ2 reactions. They can solvate the cation (e.g., Na⁺) of the deprotonated intermediate, leaving the N-anion "naked" and more nucleophilic.
-
Recommendations:
-
Tetrahydrofuran (THF): An excellent first choice. It is polar, aprotic, and has a convenient boiling point.
-
N,N-Dimethylformamide (DMF): Offers better solubility for many organic salts but has a high boiling point, which can make removal difficult.[6] Be aware that DMF can decompose in the presence of strong bases at high temperatures.[6]
-
Acetonitrile (ACN): Another viable option, particularly for reactions with alkyl iodides.[4]
-
Avoid: Protic solvents (methanol, ethanol, water) and non-polar aprotic solvents (hexane, toluene), which will hinder the reaction due to poor solubility of the anion and/or reaction with the base.
-
Section 2: The Core Challenge—Regioselectivity (N- vs. O-Alkylation)
The piperidine-2,4-dione anion is an ambident nucleophile . This is the single most important concept to grasp for troubleshooting this reaction. Deprotonation can lead to two resonance-stabilized structures: the N-anion and the O-enolate. Your electrophile (the alkyl halide) can react at either site.
// Nodes sub [label="Piperidine-2,4-dione", shape=plaintext]; anion [label="Deprotonation\n(Strong Base, e.g., NaH)", shape=plaintext, fontcolor="#34A853"];
struct_start [label=<
>];
struct_N_anion [label=<
N-Anion (More Nucleophilic N)>];
struct_O_enolate [label=<
O-Enolate (More Stable Anion)>];
product_N [label=<
Desired N-Alkylated Product>];
product_O [label=<
O-Alkylated Side Product>];
// Edges sub -> struct_start [style=invis]; struct_start -> anion [minlen=2]; anion -> struct_N_anion [minlen=2];
struct_N_anion -> struct_O_enolate [dir=both, label="Resonance", fontsize=10];
struct_N_anion -> product_N [label=" + R-X\n(Sₙ2 Attack)", fontcolor="#4285F4"]; struct_O_enolate -> product_O [label=" + R-X\n(Sₙ2 Attack) ", fontcolor="#EA4335"]; } caption [label="Fig. 1: N- vs. O-Alkylation Pathways.", shape=plaintext, fontsize=10]; }
FAQ 2.1: I'm getting a major byproduct with the same mass as my desired product. How do I confirm it's the O-alkylated isomer and how can I prevent it?
Answer: This is the classic regioselectivity problem.[7] The O-alkylated product, a 2-alkoxy-4-oxo-1,2,3,6-tetrahydropyridine, is a common and often difficult-to-separate impurity.
-
Confirmation:
-
¹H NMR: The most definitive method. The N-alkylated product will retain the characteristic methylene protons adjacent to the carbonyls. The O-alkylated product will show a new vinylic proton signal (C=CH) and the disappearance of one of the C(3)H₂ signals.
-
¹³C NMR: Look for a vinylic carbon signal (C=C) in the O-alkylated isomer, which will be absent in the N-alkylated product.
-
IR Spectroscopy: The N-alkylated product will show two distinct C=O stretching frequencies for the dione. The O-alkylated product will have a conjugated ketone C=O stretch at a lower frequency and a C=C stretch.
-
-
Prevention & Control (Applying Hard and Soft Acids and Bases Theory):
-
The Alkyl Halide (Electrophile): The choice of leaving group is critical. According to HSAB theory, the nitrogen anion is a "softer" nucleophilic center than the oxygen of the enolate. Softer electrophiles preferentially react with softer nucleophiles.
-
Use Alkyl Iodides or Bromides: Iodide (I⁻) and bromide (Br⁻) are soft leaving groups. Alkyl iodides (R-I) and bromides (R-Br) are therefore soft electrophiles and will favor reaction at the nitrogen.[3]
-
Avoid Alkyl Tosylates or Sulfates: Sulfonates (e.g., tosylates, mesylates) are "harder" electrophiles and can increase the proportion of O-alkylation.
-
-
Temperature: Run the reaction at a low temperature (start at 0 °C or even -78 °C during deprotonation and addition of the alkyl halide) and allow it to warm slowly. Lower temperatures often favor the kinetically controlled N-alkylation product over the thermodynamically favored O-alkylation.
-
Counter-ion: The cation from the base can influence selectivity. Lithium (Li⁺) ions coordinate more tightly with the oxygen of the enolate, potentially blocking it and favoring N-alkylation. Consider using n-BuLi or LDA if NaH gives poor selectivity.
-
| Parameter | To Favor N-Alkylation (Desired) | To Favor O-Alkylation (Side Product) | Rationale |
| Alkyl Halide (R-X) | R-I, R-Br | R-OTs, R-OMs, (R)₂SO₄ | Soft electrophiles react with the soft N-center. |
| Base (M-B) | n-BuLi, LDA (M=Li) | KHMDS, Cs₂CO₃ (M=K, Cs) | Smaller, harder cations (Li⁺) coordinate to oxygen, sterically hindering O-alkylation. |
| Solvent | Less polar aprotic (e.g., THF, Dioxane) | Highly polar aprotic (e.g., DMF, DMSO) | Highly polar solvents better solvate the cation, freeing the more electronegative O-enolate. |
| Temperature | Low (0 °C to RT) | High (Reflux) | Favors the kinetic (N-alkylation) product over the thermodynamic (O-alkylation) product. |
Section 3: Troubleshooting Yields and Alternative Strategies
FAQ 3.1: My yield is consistently low (< 50%) even with a strong base and the correct halide. What else can go wrong?
Answer: If you've addressed the fundamental issues of deprotonation and regioselectivity, low yields often point to issues with reaction kinetics, stoichiometry, or side reactions with the alkylating agent itself.
-
Causality & Troubleshooting:
-
Steric Hindrance: If your alkyl halide is secondary (e.g., isopropyl iodide) or neopentyl-like, the Sₙ2 reaction will be slow. The N-anion is a relatively bulky nucleophile. For sterically hindered substrates, you may need to increase the reaction time significantly (monitor by TLC/LC-MS) and/or gently heat the reaction (e.g., to 40-50 °C in THF).
-
Elimination (E2) Side Reaction: If using a secondary or tertiary alkyl halide, the N-anion can act as a base, causing elimination to form an alkene instead of substitution. This is a common issue.[8] If you suspect this, try to use a less-hindered primary alkyl halide if your synthetic plan allows.
-
Catalytic Iodide: If you are using a less reactive alkyl bromide or chloride, consider adding a catalytic amount (10 mol%) of sodium iodide (NaI) or potassium iodide (KI). This performs an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide, which can significantly accelerate the reaction.[3]
-
// Nodes start [label="Low Yield in N-Alkylation", shape=parallelogram, fillcolor="#FBBC05"]; q1 [label="Is starting material\nfully consumed?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ans1_no [label="Incomplete Deprotonation\nor Slow Reaction", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol1 [label="1. Use stronger base (NaH, LDA).\n2. Ensure anhydrous conditions.\n3. Add catalytic NaI.\n4. Increase reaction time/temp.", shape=plaintext, align=left];
q2 [label="Multiple products observed\nby TLC/LC-MS?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
ans2_yes [label="Regioselectivity Issue\nor Side Reactions", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol2 [label="1. Check for O-alkylation (See Sec 2).\n2. Use R-I instead of R-Br/R-Cl.\n3. Check for E2 elimination if R-X\nis 2° or 3°.", shape=plaintext, align=left];
ans2_no [label="Purification Issue", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; sol3 [label="1. Review workup procedure.\n2. Optimize chromatography\n(solvent system, column loading).", shape=plaintext, align=left];
end_node [label="Improved Yield", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> ans1_no [label="No"]; ans1_no -> sol1 [style=dotted]; q1 -> q2 [label="Yes"]; q2 -> ans2_yes [label="Yes"]; ans2_yes -> sol2 [style=dotted]; q2 -> ans2_no [label="No"]; ans2_no -> sol3 [style=dotted];
sol1 -> end_node; sol2 -> end_node; sol3 -> end_node; } caption [label="Fig. 2: Troubleshooting Workflow for Low Yields.", shape=plaintext, fontsize=10]; }
FAQ 3.2: My alkylating agent is sensitive or precious. Is there a more atom-economical alternative to standard alkylation?
Answer: Yes. For certain substrates, particularly for installing groups via secondary alcohols where the corresponding halide is unstable, the Mitsunobu reaction is a powerful alternative.
-
Mechanism & Advantage: The Mitsunobu reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (typically DEAD or DIAD) to activate an alcohol in situ for nucleophilic attack.[9] A key advantage is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center.
-
Considerations:
-
Selectivity: The Mitsunobu reaction environment can still lead to mixtures of N- and O-alkylation, and the ratio is highly substrate-dependent.[7]
-
Workup: The byproducts, triphenylphosphine oxide (TPPO) and the hydrazine, can be challenging to remove via standard chromatography. Crystallization or specialized purification techniques may be necessary.
-
Safety: Diethyl azodicarboxylate (DEAD) is toxic and potentially explosive and should be handled with care.[6]
-
Section 4: Validated Experimental Protocols
Protocol 4.1: General Procedure for N-Alkylation using Sodium Hydride
This protocol describes a standard, reliable method for the N-alkylation of piperidine-2,4-dione with a primary alkyl iodide.
// Nodes A [label="1. Setup\n- Oven-dry glassware.\n- Assemble under N₂/Ar atmosphere."]; B [label="2. Deprotonation\n- Suspend NaH (1.1 eq) in dry THF.\n- Cool to 0 °C."]; C [label="3. Substrate Addition\n- Add piperidine-2,4-dione (1.0 eq)\nsolution in THF dropwise."]; D [label="4. Stirring\n- Stir at 0 °C for 30 min, then\nwarm to RT for 30 min.\n(Observe H₂ evolution ceases)."]; E [label="5. Alkylation\n- Cool back to 0 °C.\n- Add Alkyl Halide (1.2 eq) dropwise."]; F [label="6. Reaction\n- Stir at RT overnight.\n- Monitor by TLC/LC-MS."]; G [label="7. Quench\n- Cool to 0 °C.\n- Carefully add saturated aq. NH₄Cl dropwise."]; H [label="8. Workup & Extraction\n- Extract with EtOAc (3x).\n- Wash combined organics with brine."]; I [label="9. Purification\n- Dry over Na₂SO₄, filter, concentrate.\n- Purify by flash chromatography."];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } caption [label="Fig. 3: Step-by-Step N-Alkylation Workflow.", shape=plaintext, fontsize=10]; }
Materials:
-
Piperidine-2,4-dione (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)
-
Alkyl iodide or bromide (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the NaH dispersion to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula. Place the flask under high vacuum for 15 minutes to remove residual hexanes.
-
Deprotonation: Add anhydrous THF to the flask to create a suspension. Cool the flask to 0 °C using an ice-water bath.
-
In a separate flame-dried flask, dissolve the piperidine-2,4-dione in anhydrous THF.
-
Slowly add the substrate solution to the stirring NaH suspension via syringe over 15-20 minutes.
-
Scientist's Note: You will observe hydrogen gas evolution. The addition must be slow to control the effervescence.
-
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure complete deprotonation. The mixture may become a clearer solution or remain a suspension.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl halide dropwise via syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to 0 °C. Very carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl dropwise until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers.
-
Extract the aqueous layer two more times with EtOAc.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/EtOAc gradient) to isolate the pure N-alkylated product.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]
-
Sciencemadness Discussion Board. (2012). N-alkylation of 4-piperidone. [Online forum]. Available at: [Link]
-
An, H., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. [Request for full text]. Available at: [Link]
-
UCL Discovery. (2014). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives. [Thesis]. Available at: [Link]
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. [Online discussion]. Available at: [Link]
-
MacMillan, D. W. C., et al. (2020). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society. Available at: [Link]
-
Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
ACS Green Chemistry Institute. N alkylation at sp3 Carbon Reagent Guide. American Chemical Society. Available at: [Link]
-
ResearchGate. Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives. [Image from publication]. Available at: [Link]
-
Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Journal Article]. Available at: [Link]
-
Organic Chemistry Portal. Substituted imide synthesis by alkylation. Available at: [Link]
-
Royal Society of Chemistry. (2019). N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. Available at: [Link]
-
Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. [Online Q&A]. Available at: [Link]
-
ResearchGate. (1998). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Journal Article]. Available at: [Link]
-
National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. Available at: [Link]
-
ResearchGate. (2004). Organic Reactions in Ionic Liquids: N-Alkylation of Cyclic Imides with Alkyl Halides Promoted by Potassium Fluoride. [Journal Article]. Available at: [Link]
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. [Online discussion]. Available at: [Link]
-
Wikipedia. Protecting group. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
-
The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Available at: [Link]
-
Royal Society of Chemistry. (2021). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
University of Cambridge. (2015). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. [Journal Article]. Available at: [Link]
-
Green Chemistry (RSC Publishing). (2018). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Available at: [Link]
-
Beilstein Archives. (2020). Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Available at: [Link]
-
National Institutes of Health. (2018). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. PMC. Available at: [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. semanticscholar.org [semanticscholar.org]
Alternative catalysts for the synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this synthesis by exploring alternative catalytic systems. We provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the conventional method for synthesizing this compound, and what are its primary drawbacks?
The standard synthesis of this and related cyclic β-keto esters is achieved through the Dieckmann condensation (or Dieckmann cyclization).[1][2][3] This is an intramolecular Claisen condensation of a diester. In this specific case, the likely starting material is Ethyl N-(2-(ethoxycarbonyl)ethyl)-N-methylglycinate.
The reaction is traditionally promoted by a strong base, such as sodium ethoxide (NaOEt), used in stoichiometric amounts. The mechanism involves the formation of an enolate at the α-carbon of one ester group, which then attacks the carbonyl of the other ester group, leading to cyclization.[1][2]
Key Drawbacks of the Conventional Method:
-
Stoichiometric Base Requirement: The reaction requires at least one full equivalent of base because the resulting cyclic β-keto ester is acidic and is deprotonated by the base. This final, thermodynamically favorable acid-base reaction is what drives the cyclization to completion.[1] This negates the possibility of using a truly catalytic amount of base.
-
Moisture Sensitivity: Alkoxide bases like NaOEt are extremely sensitive to moisture. Any water present will consume the base and inhibit the reaction, leading to low yields. This necessitates the use of strictly anhydrous conditions.
-
Work-up and Purification: Neutralizing and removing the large quantity of basic catalyst during work-up can be cumbersome and may lead to product loss or decomposition.
-
Side Reactions: If conditions are not optimal, side reactions such as intermolecular condensation, hydrolysis of the ester groups, or other decomposition pathways can occur.
Q2: Why should our lab consider using an alternative catalyst or base for this synthesis?
Moving beyond sodium ethoxide can provide significant advantages in both laboratory and process scale settings:
-
Improved Yields and Purity: Alternative bases like sodium hydride (NaH) or sodium amide (NaNH₂) can be more effective, leading to higher yields.[4] They are more powerful bases and generate non-nucleophilic byproducts (H₂ or NH₃ gas), which can prevent certain side reactions.
-
Enhanced Safety and Handling: While all strong bases require careful handling, solid bases like NaH (as a dispersion in mineral oil) can be easier and safer to dispense than pyrophoric reagents like sodium metal used to generate NaOEt in situ.
-
Simplified Work-up: The use of heterogeneous or solid-supported catalysts would drastically simplify purification, as the catalyst could be removed by simple filtration. This is a key principle of green chemistry.
-
Milder Reaction Conditions: Advanced catalytic systems, such as phase-transfer catalysis, can allow the reaction to proceed under milder, biphasic conditions, potentially reducing side product formation and energy consumption.[5][6]
Q3: What are the main classes of alternative catalytic systems for the Dieckmann Condensation?
While the term "catalyst" is used loosely (as the reaction often requires a stoichiometric reagent), alternatives to NaOEt can be categorized as follows:
-
Alternative Strong Bases: These are anhydrous, highly reactive bases that can offer higher yields. Examples include Sodium Hydride (NaH), Sodium Amide (NaNH₂), and Lithium Diisopropylamide (LDA).
-
Heterogeneous Base Systems: These involve bases immobilized on a solid support. While less common for the Dieckmann reaction, they offer the significant advantage of easy removal post-reaction. Examples could include solid-supported alkoxides or basic resins.
-
Phase-Transfer Catalysis (PTC): This advanced approach uses a catalyst (e.g., a quaternary ammonium salt) to transport an ionic species (like an enolate) from an aqueous or solid phase into an organic phase where the reaction occurs.[6] This can enable the use of inexpensive bases like solid NaOH or KOH under milder conditions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable protocols.
Problem 1: Low or No Product Yield
A low yield is the most common issue. The root cause can often be traced back to ineffective deprotonation or reagent decomposition.
Possible Cause A: Ineffective Deprotonation / Unfavorable Equilibrium
Scientific Explanation: The Dieckmann condensation is an equilibrium-controlled process.[1][2] The reaction is driven forward by the deprotonation of the product, a β-keto ester, which is more acidic than the alcohol byproduct (ethanol, in the case of NaOEt). If the base is not strong enough to completely deprotonate the product, the equilibrium will not favor cyclization, and you will recover starting material.
Troubleshooting Steps:
-
Switch to a Stronger Base: If NaOEt is failing, consider using sodium hydride (NaH). NaH is a non-reversible base that deprotonates the starting ester, and the resulting H₂ gas evolves from the reaction, driving the initial equilibrium forward.
-
Ensure Anhydrous Conditions: Rigorously dry all glassware, solvents (e.g., by distilling from sodium/benzophenone for THF or toluene), and starting materials. Moisture will quench any strong base.
Experimental Protocol: Dieckmann Cyclization using Sodium Hydride
-
Set up an oven-dried, three-neck flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (N₂ or Ar), and a dropping funnel.
-
Charge the flask with Sodium Hydride (60% dispersion in mineral oil, 1.1 equivalents).
-
Wash the NaH dispersion with dry hexanes (x3) to remove the mineral oil, carefully decanting the hexanes each time under inert atmosphere.
-
Add dry, high-boiling point solvent (e.g., toluene or THF).
-
In the dropping funnel, prepare a solution of the starting diester (1.0 equivalent) in the same dry solvent.
-
Heat the NaH suspension to a gentle reflux.
-
Add the diester solution dropwise to the NaH suspension over 1-2 hours. Vigorous bubbling (H₂ evolution) should be observed. Caution: This is an exothermic reaction that generates flammable hydrogen gas. Ensure proper ventilation.
-
After the addition is complete, continue to stir at reflux for an additional 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of ethanol, followed by acidic workup (e.g., with 1M HCl).
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting decision tree for low product yield.
Problem 2: Significant Formation of Side Products
The primary side product of concern is the polymer or dimer resulting from intermolecular condensation.
Possible Cause: High Effective Concentration
Scientific Explanation: The Dieckmann cyclization is an intramolecular reaction that competes with an intermolecular Claisen condensation. The outcome is governed by kinetics. At high concentrations of the starting diester, the probability of two different molecules reacting (intermolecular) increases relative to the two ends of the same molecule reacting (intramolecular).
Troubleshooting Steps:
-
Employ High-Dilution Conditions: The most effective way to favor intramolecular cyclization is to maintain a very low concentration of the reactive enolate at all times.
-
Slow Addition: Instead of adding the base to the diester, add the diester solution slowly to a suspension of the base. This ensures that as soon as the enolate is formed, it is in a highly dilute environment, increasing the likelihood of it finding its own "tail" before another molecule.
Reaction Mechanism: Dieckmann Condensation
Caption: Simplified workflow of the Dieckmann condensation mechanism.
Problem 3: Difficult Product Purification and Work-up
This issue is inherent to reactions using stoichiometric quantities of homogeneous reagents.
Proposed Alternative: Phase-Transfer Catalysis (PTC)
Scientific Explanation: PTC offers an elegant solution by creating a system where the base (e.g., solid KOH) and the substrate exist in separate phases. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the reacting species across the phase boundary.[6] In this case, the catalyst could transport hydroxide ions into the organic phase to generate a low concentration of the enolate, which then cyclizes. This avoids a large excess of soluble base in the organic layer.
Benefits:
-
Easy Catalyst Removal: The bulk of the base (KOH) is solid and can be filtered off. The catalytic amount of the PTC agent can be removed with a simple aqueous wash.
-
Milder Conditions: Often works at or near room temperature.
-
Cost-Effective: Utilizes inexpensive bases.
Hypothetical Experimental Protocol: PTC-Mediated Dieckmann Cyclization
-
To a flask containing the starting diester (1.0 equivalent) in an appropriate solvent (e.g., toluene), add finely powdered potassium hydroxide (5.0 equivalents).
-
Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 equivalents).
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Efficient stirring is critical to maximize the interfacial area between the phases.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the mixture to remove the solid KOH.
-
Wash the organic filtrate with water to remove the TBAB, followed by brine.
-
Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.
Data Summary: Comparison of Catalytic Systems
| Catalyst System | Base Type | Stoichiometry | Typical Solvent | Key Advantages | Key Challenges |
| Conventional | Sodium Ethoxide (NaOEt) | Stoichiometric | Ethanol, THF | Well-established procedure | Moisture sensitive, difficult workup |
| Alternative Base | Sodium Hydride (NaH) | Stoichiometric | Toluene, THF | Higher yields[4], irreversible | Requires careful handling (H₂ gas) |
| Phase-Transfer | KOH / TBAB | Catalytic (TBAB) | Toluene | Mild conditions, easy workup[5][6] | May require longer reaction times |
| Heterogeneous | Solid-Supported Base | Stoichiometric | Toluene | Easiest purification (filtration) | Catalyst synthesis, potential for lower activity |
References
-
Dieckmann Condensation. (2024). Chemistry LibreTexts.[Link]
-
Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). NC State University Libraries. Retrieved January 26, 2026, from [Link]
-
Khare, R., et al. (2022). Diesters Compound Intramolecular Condensation and Its Applications. International Journal for Research in Applied Science & Engineering Technology, 10(9), 233-237. [Link]
-
Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.[Link]
-
Kotha, S., & Khedkar, P. (2005). One-step diketopiperazine synthesis using phase transfer catalysis. ResearchGate.[Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. ijraset.com [ijraset.com]
- 5. researchgate.net [researchgate.net]
- 6. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and identify potential byproducts in this multi-step synthesis. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting advice and robust analytical protocols to ensure the integrity of your synthesis.
The core of this synthesis is the intramolecular Dieckmann condensation of a diester precursor, which yields a cyclic β-keto ester.[1] While powerful, this reaction and the preceding steps are sensitive to reaction conditions, and deviations can lead to a variety of byproducts. This guide is structured to help you identify these impurities and optimize your reaction for a higher yield and purity of the target molecule.
Troubleshooting Guide: Symptom-Based Problem Solving
This section addresses common observational problems encountered during the synthesis, linking them to probable causes and providing clear, actionable solutions.
Question 1: My reaction yield is significantly lower than expected, and TLC analysis shows a major spot at the baseline that wasn't there before.
Answer: This issue strongly suggests the formation of a water-soluble, highly polar byproduct, most likely the dicarboxylic acid (Byproduct B) , resulting from the hydrolysis of one or both ethyl ester groups of the starting material or the product.
-
Causality: The Dieckmann condensation is typically performed under basic conditions (e.g., sodium ethoxide).[2] If there is unintentional moisture in your reagents or solvent, or if the reaction workup involves prolonged exposure to aqueous acid or base, saponification (hydrolysis) of the ester groups can occur.[3] The resulting carboxylates are deprotonated and will not extract well into organic solvents, remaining in the aqueous layer or streaking at the baseline on a silica TLC plate.
-
Identification Protocol:
-
Acidify & Extract: Take a small sample of the aqueous layer from your workup, acidify it to pH ~2 with 2M HCl, and attempt to extract it with a more polar solvent like ethyl acetate.
-
LC-MS Analysis: Analyze the new organic extract. Look for a mass corresponding to the diacid (M-H)⁻ in negative ion mode.
-
¹H NMR Spectroscopy: After evaporation, the ¹H NMR spectrum in DMSO-d₆ would show the disappearance of the characteristic ethyl ester signals (a triplet around 1.2 ppm and a quartet around 4.1 ppm) and the appearance of a broad singlet in the 10-12 ppm region, characteristic of carboxylic acid protons.
-
-
Preventative Measures:
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware. Ensure the base used is stored under an inert atmosphere.
-
Controlled Workup: Minimize the time the reaction mixture is in contact with aqueous layers. Use a buffered solution for quenching if your molecule is particularly sensitive.
-
Question 2: My final ¹H NMR spectrum is clean, but there's a singlet around 3.6-3.8 ppm that I can't assign, and the integration of my ethyl ester signals is off.
Answer: This observation points towards the presence of the decarboxylated byproduct, 1-methylpiperidine-2,4-dione (Byproduct C) . This occurs when the ethyl carboxylate group at the C3 position is lost.
-
Causality: β-keto esters are susceptible to hydrolysis and subsequent decarboxylation, especially when heated under acidic or basic conditions.[4][5] The process involves the hydrolysis of the ester to a β-keto acid, which then readily loses CO₂ to form an enol, which tautomerizes to the more stable ketone.[6]
-
Identification Protocol:
-
Mass Spectrometry (GC-MS or LC-MS): This is the most definitive method. Look for a molecular ion peak corresponding to the mass of 1-methylpiperidine-2,4-dione.
-
¹H NMR Analysis: The key diagnostic signal is the appearance of a new singlet for the C3 protons (now a CH₂ group) typically found between 3.5 and 3.8 ppm. The complex methine proton signal from the desired product will be absent.
-
¹³C NMR Analysis: The spectrum for the byproduct will be simpler. Look for the absence of the quaternary C3 carbon and the ester carbonyl, and the appearance of a new methylene carbon signal.
-
-
Preventative Measures:
-
Avoid High Temperatures: Purify the product using column chromatography at room temperature or recrystallization from a suitable solvent system. Avoid distillation if possible, unless under high vacuum and at a low temperature.
-
Neutral pH: Ensure that the final product is stored under neutral, anhydrous conditions to prevent slow decomposition over time.
-
Question 3: My NMR shows two sets of ethyl ester signals, and the mass spectrum has a peak corresponding to my starting material.
Answer: This is a straightforward case of an incomplete Dieckmann condensation , where a significant amount of the starting acyclic diester, N,N-bis(2-ethoxycarbonylethyl)methylamine (Byproduct A) , remains.
-
Causality: The Dieckmann condensation is an equilibrium-driven reaction.[1] An incomplete reaction can result from several factors:
-
Insufficient Base: A full equivalent of a non-nucleophilic strong base is required to drive the equilibrium by deprotonating the resulting β-keto ester.[7]
-
Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature to reach completion.
-
Base Quality: The base may have degraded due to improper storage.
-
-
Troubleshooting & Optimization:
-
Confirm Base Stoichiometry: Ensure you are using at least one full equivalent of a suitable base like sodium ethoxide or potassium tert-butoxide.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS. If starting material is still present after the initial reaction time, consider extending it.
-
Re-subject the Mixture: If purification is difficult, you can re-subject the crude mixture containing the starting material to the reaction conditions with fresh base to drive the cyclization to completion.
-
Byproduct Formation Pathways
The following diagram illustrates the primary reaction pathway to the desired product and the side reactions leading to the most common byproducts.
Caption: Reaction scheme showing the desired Dieckmann condensation and common side pathways.
Frequently Asked Questions (FAQs)
-
Q1: What is the typical appearance of the product? What solvent is best for NMR?
-
Q2: My product exists as a mixture of keto-enol tautomers. How does this affect my analysis?
-
A2: The presence of keto-enol tautomerism is expected for β-keto esters and can complicate NMR spectra by showing two sets of signals.[10] The enol form is characterized by a broad singlet for the enolic proton (often >10 ppm) and distinct shifts for the vinylic carbons in the ¹³C NMR. The ratio of tautomers is often solvent-dependent. For structural confirmation by MS, this is not an issue as both tautomers have the same mass.
-
-
Q3: Can I use a different base, like sodium hydride (NaH)?
-
A3: Yes, sodium hydride is a common non-nucleophilic base used for Dieckmann condensations. It has the advantage of producing hydrogen gas, which bubbles out of the solution, driving the reaction forward. However, it requires an aprotic solvent like THF or toluene. Ensure you use a mineral oil dispersion of NaH and wash it with dry hexanes before use to remove the oil.
-
Analytical Data Reference
For unambiguous identification, comparing spectral data is crucial. The table below summarizes expected ¹H NMR chemical shifts for the product and its key byproducts.
| Compound | Key ¹H NMR Signals (CDCl₃, δ ppm) | Diagnostic Features |
| Desired Product | 1.25-1.35 (t, 3H), 4.20-4.30 (q, 2H), 3.05 (s, 3H), 2.6-2.8 (m, 2H), 3.5-3.7 (m, 2H), 3.4 (t, 1H) | Presence of all signals with correct integration. The C3-H at ~3.4 ppm is a key indicator. |
| Byproduct A (Diester) | 1.20-1.30 (t, 6H), 4.10-4.20 (q, 4H), 2.35 (s, 3H), 2.5-2.7 (m, 4H), 2.7-2.9 (m, 4H) | Double integration for ethyl groups (6H, 4H). Absence of the cyclic backbone signals. |
| Byproduct C (Decarboxylated) | 3.10 (s, 3H), 2.5-2.7 (m, 4H), 3.6-3.8 (s, 2H) | Absence of ethyl ester signals. Appearance of a singlet for the C3-H₂ at ~3.7 ppm. |
Note: Exact chemical shifts can vary based on solvent and concentration.
Troubleshooting Workflow: A Logic Diagram
When an unexpected result is obtained, a systematic approach is essential. The following workflow provides a logical sequence for identifying an unknown byproduct.
Caption: A logical workflow for systematic byproduct identification and troubleshooting.
References
-
Orsini, F., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(15), 2299-2304. Available from: [Link]
-
Schmalz, D., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5039. Available from: [Link]
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available from: [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
- Schaefer, J. P., & Bloomfield, J. J. (1967).
-
Chemistry Steps. (n.d.). Dieckmann Condensation – An Intramolecular Claisen Reaction. Available from: [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Available from: [Link]
-
Reibenspies, J. H., et al. (2015). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Organics, 6(3), 38. Available from: [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(6), 296-309. Available from: [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available from: [Link]
Sources
- 1. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 4. aklectures.com [aklectures.com]
- 5. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 6. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. researchgate.net [researchgate.net]
- 9. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Piperidinedione Alkylation
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of piperidinedione alkylation. The regioselectivity of this reaction is a common challenge, and this document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve your desired synthetic outcomes with precision and reproducibility.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of the key variables controlling regioselectivity in piperidinedione alkylation.
Q1: What are the potential sites of alkylation on a typical 2,4-piperidinedione?
A piperidinedione scaffold presents multiple nucleophilic sites that can react with an electrophile (like an alkyl halide). The primary sites are:
-
N1-Position: The nitrogen atom, which is an acidic site (pKa ~17-19 in DMSO) and can be deprotonated to form an amide anion.
-
C3-Position: The α-carbon flanked by two carbonyl groups. The protons at this position are highly acidic (pKa ~10-12 in DMSO) due to the formation of a stabilized dienolate.
-
C5-Position: The α-carbon adjacent to the C4-carbonyl. These protons are less acidic than those at C3 but can still be removed by a strong base.
The challenge lies in selectively directing the alkylating agent to only one of these positions.
Q2: What is the fundamental difference between N-alkylation and C-alkylation in this system?
N-alkylation and C-alkylation are competing reaction pathways that are primarily governed by the choice of base and reaction conditions.[1]
-
N-Alkylation: Involves the formation of a nitrogen anion, which then acts as the nucleophile. This is often favored under conditions that promote thermodynamic equilibrium or when using weaker bases that can selectively deprotonate the more acidic N-H proton over the C-H protons in certain solvent systems.
-
C-Alkylation: Involves the formation of an enolate at one of the α-carbons, which then serves as the nucleophile.[2][3] This pathway is typically favored by strong, non-nucleophilic bases that rapidly and irreversibly deprotonate the carbon acid.
Q3: What do "kinetic control" and "thermodynamic control" mean for C-alkylation selectivity?
When C-alkylation is the desired outcome, you may have two different α-carbons that can be deprotonated. The choice between them is a classic case of kinetic versus thermodynamic control.[4][5][6]
-
Kinetic Control: This condition favors the product that is formed fastest. Deprotonation occurs at the most sterically accessible, albeit not necessarily the most stable, position. This is achieved using a strong, bulky base at very low temperatures (e.g., -78 °C) to make the deprotonation step irreversible.[7][4] The resulting "kinetic enolate" reacts quickly before it has a chance to equilibrate to a more stable form.
-
Thermodynamic Control: This condition favors the most stable product. The reaction is run at higher temperatures (e.g., 0 °C to room temperature or higher) for a longer duration, allowing the various possible enolates to equilibrate. The most stable enolate (typically the one that is more substituted) will be present in the highest concentration at equilibrium, leading to the "thermodynamic product" upon alkylation.
Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address common experimental challenges.
Problem 1: Low yield of desired C-alkylated product; significant N-alkylation observed.
-
Probable Cause A: The base is not strong enough for complete C-H deprotonation. If you use a relatively weak base like an alkoxide (e.g., NaOEt) or a carbonate (e.g., K₂CO₃), you will establish an equilibrium that may favor the starting materials or the N-anion.[8] This leads to a mixture of products or incomplete reaction.
-
Solution A: Employ a strong, non-nucleophilic base to ensure rapid and irreversible formation of the C-enolate. Lithium diisopropylamide (LDA) is the base of choice for this purpose. Sodium hydride (NaH) can also be effective, though it may sometimes lead to more thermodynamic products due to its poorer solubility.
-
Probable Cause B: The N-H proton is interfering. The N-H proton is acidic and will be the first site deprotonated by any base. If you only use one equivalent of a strong base, you will simply form the N-anion, which can then undergo N-alkylation.
-
Solution B:
-
Use Excess Base: Use slightly more than two equivalents of a strong base like LDA. The first equivalent will deprotonate the nitrogen, and the second will deprotonate the desired α-carbon.
-
Protect the Nitrogen: A more robust strategy is to install a protecting group on the nitrogen prior to the alkylation step. A benzoyl or a Boc group can be used. This physically prevents N-alkylation and simplifies the reactivity of the system to only C-H deprotonation.
-
Problem 2: Poor regioselectivity between the C3 and C5 positions in an unsymmetrical piperidinedione.
-
Probable Cause: Reaction conditions are not optimized for either kinetic or thermodynamic control. Running the reaction at an intermediate temperature (e.g., -20 °C) or using a base that allows for enolate equilibration (like NaH at 0 °C) can result in a mixture of C3- and C5-alkylated products.
-
Solution:
-
To favor the KINETIC product (alkylation at the less sterically hindered position):
-
Use a strong, sterically demanding base like LDA.
-
Maintain a very low temperature, typically -78 °C, throughout the deprotonation and alkylation steps.
-
Add the alkylating agent at -78 °C and allow the reaction to proceed at this temperature before warming.
-
-
To favor the THERMODYNAMIC product (alkylation leading to the more stable, substituted enolate):
-
Use a strong base that is less sterically hindered, such as sodium hydride (NaH) or potassium hydride (KH).
-
Allow the deprotonation to occur at a higher temperature (e.g., room temperature or gentle heating) to facilitate equilibration to the most stable enolate.
-
Alternatively, form the kinetic enolate at low temperature and then warm the solution for a period before adding the alkylating agent to allow for equilibration.
-
-
Problem 3: Significant amount of dialkylated product is formed.
-
Probable Cause: The mono-alkylated product is being deprotonated and reacting a second time. After the first alkyl group is added, there may still be an acidic proton at that same carbon. The enolate of the product can form and react again if excess base or alkylating agent is present.
-
Solution:
-
Stoichiometric Control: Use precisely 1.0 equivalent of the alkylating agent relative to the piperidinedione.
-
Slow Addition: Add the alkylating agent slowly to the solution of the enolate at low temperature. This ensures that the electrophile reacts as soon as it is introduced, minimizing its concentration in the flask and reducing the chance of it reacting with a newly formed product enolate.
-
Inverse Addition: Add the enolate solution slowly to a solution of the alkylating agent. This maintains an excess of the electrophile, ensuring the enolate reacts immediately upon addition. This can be effective but requires careful control of stoichiometry.
-
Data & Condition Summary Tables
For quick reference, the following tables summarize key reagents and conditions.
Table 1: Common Bases for Piperidinedione Alkylation
| Base | pKa (Conj. Acid) | Typical Use Case | Comments |
| Potassium Carbonate (K₂CO₃) | ~10.3 | Selective N-Alkylation | Weak base; often used in polar aprotic solvents like DMF or acetonitrile.[9] |
| Sodium Hydride (NaH) | ~36 | C-Alkylation (often thermodynamic) | Strong, non-nucleophilic base. Heterogeneous, can lead to equilibration. |
| Lithium Diisopropylamide (LDA) | ~36 | C-Alkylation (kinetic control) | Strong, bulky, non-nucleophilic base. Ideal for low-temperature reactions. |
| Lithium Hexamethyldisilazide (LiHMDS) | ~26 | C-Alkylation (kinetic control) | Similar to LDA but can sometimes offer different selectivity profiles. |
Table 2: Influence of Reaction Parameters on Regioselectivity
| Parameter | Condition for Kinetic Control (Less Substituted) | Condition for Thermodynamic Control (More Substituted) | Condition for N-Alkylation |
| Temperature | Low (-78 °C)[4] | High (0 °C to reflux)[4] | Room temperature or heated |
| Base | Strong, bulky (LDA, LiHMDS) | Strong, less bulky (NaH, KH) | Weaker, non-nucleophilic (K₂CO₃) |
| Solvent | Aprotic, non-polar (THF, Et₂O) | Aprotic (THF, DMF) | Polar aprotic (DMF, Acetonitrile) |
| Reaction Time | Short (to prevent equilibration)[4] | Long (to ensure equilibration)[4] | Varies, often several hours |
Visualizing Reaction Pathways
The choice of reaction conditions dictates which nucleophilic species is formed, directly influencing the final product.
Caption: Decision workflow for selective piperidinedione alkylation.
Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions under an inert atmosphere (Nitrogen or Argon) when using strong bases.
Protocol 1: Kinetically Controlled C-Alkylation (Less Hindered Position)
This protocol is designed to favor the formation of the less-substituted C-alkylated product.
-
Apparatus Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.
-
Solvent and Substrate: Add the N-protected piperidinedione (1.0 eq.) to the flask and dissolve it in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of LDA (1.1 eq., commercially available or freshly prepared) dropwise to the stirred solution.
-
Enolate Formation: Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Alkylation: Add the alkylating agent (1.0-1.1 eq. of an alkyl halide) dropwise, keeping the temperature at -78 °C.
-
Reaction: Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Selective N-Alkylation
This protocol is optimized for adding an alkyl group to the ring nitrogen.
-
Setup: To a round-bottom flask, add the piperidinedione (1.0 eq.) and anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
-
Solvent and Reagents: Add anhydrous dimethylformamide (DMF) (approx. 0.2 M) followed by the alkylating agent (1.1 eq.).
-
Reaction: Stir the mixture vigorously at room temperature (or heat to 50-70 °C for less reactive alkyl halides) for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into water and extract several times with ethyl acetate.
-
Washing: Combine the organic extracts and wash thoroughly with water and then brine to remove DMF.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude material via flash column chromatography to isolate the N-alkylated product.
References
-
Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]
-
Phillips, R. C., Chu, J. C. K., Rafaniello, A. A., & Gaunt, M. J. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines . Journal of Organic Chemistry. [Link]
-
Alam, M., Baty, J. D., Jones, G., & Moore, C. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones . Journal of the Chemical Society C: Organic, 1520. [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction . (n.d.). PMC. [Link]
-
Preparation of Piperidines, Part 1: Substituted at Position 2 . (2024). YouTube. [Link]
-
Unlocking regioselectivity: steric effects and conformational constraints of Lewis bases in alkyllithium-initiated butadiene polymerization . (2024). PubMed Central. [Link]
-
Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition . (n.d.). PMC. [Link]
-
Enolates - Formation, Stability, and Simple Reactions . (2022). Master Organic Chemistry. [Link]
-
Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines . (2016). PubMed. [Link]
-
One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs . (2010). PubMed. [Link]
-
C-alkylation versus N-alkylation. Yields relate to isolated products. (n.d.). ResearchGate. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions . (2024). Chemistry LibreTexts. [Link]
-
Thermodynamic and kinetic reaction control . (n.d.). Wikipedia. [Link]
-
Piperidine synthesis . (n.d.). Organic Chemistry Portal. [Link]
-
Alkylation of Enolates . (2025). YouTube. [Link]
-
Alcohols as Alkylating Agents in the Cation-Induced Formation of Nitrogen Heterocycles . (n.d.). PMC. [Link]
-
Asymmetric synthesis of (-)-adaline . (n.d.). PubMed. [Link]
-
An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes . (2025). ResearchGate. [Link]
-
Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones . (n.d.). Longdom Publishing. [Link]
-
16.5: An Explanation of Substituent Effects . (2022). Chemistry LibreTexts. [Link]
-
22.7: Alkylation of Enolate Ions . (2023). Chemistry LibreTexts. [Link]
-
Thermodynamic and Kinetic Products . (2012). Master Organic Chemistry. [Link]
-
Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation . (n.d.). RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities . (2023). [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions . (2024). Chemistry LibreTexts. [Link]
-
Preparation of Piperidines, Part 2: Substituted at Position 3 . (2024). YouTube. [Link]
-
Directing Groups in Aromatic Substitution Reactions! . (2024). YouTube. [Link]
-
regioselectivity Archives . (n.d.). Master Organic Chemistry. [Link]
-
Mechanistic insight into Pd-catalyzed asymmetric alkylation of indoles with diazoesters employing bipyridine-N,N'-dioxides as chiral controllers . (2024). Loughborough University. [Link]
-
Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones . (2025). ResearchGate. [Link]
-
Alkylation of Enolates . (n.d.). Organic Chemistry Tutor. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium . (n.d.). Jack Westin. [Link]
-
Aluminum-catalyzed asymmetric alkylations of pyridyl-substituted alkynyl ketones with dialkylzinc reagents . (2008). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jackwestin.com [jackwestin.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Solvent Choice for Dioxopiperidine Synthesis
Welcome to the Technical Support Center for Dioxopiperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing dioxopiperidine scaffolds. As a core structural motif in many biologically active compounds, including thalidomide and its analogs, the successful synthesis of dioxopiperidines is paramount.[1] A critical, yet often overlooked, parameter in these reactions is the choice of solvent. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize your solvent selection for improved yield, purity, and reproducibility.
Troubleshooting Guide: Common Issues in Dioxopiperidine Synthesis and Solvent-Related Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Q1: My dioxopiperidine synthesis is resulting in a low yield. What are the potential solvent-related causes and how can I improve it?
Low yields are a frequent challenge in organic synthesis.[2] Before investigating more complex factors, it is crucial to evaluate your solvent system, as it can significantly impact reaction kinetics and equilibrium.
Potential Cause 1: Poor Solubility of Starting Materials
-
Explanation: For the cyclization to occur efficiently, the linear precursor must be fully solvated. If your starting material has limited solubility in the chosen solvent, the reaction rate will be significantly hindered. This is particularly relevant for complex molecules with multiple functional groups.
-
Solution:
-
Solvent Screening: Conduct small-scale solubility tests with a range of solvents. Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are often good starting points due to their excellent solvating properties for a wide range of organic molecules.[3]
-
Solvent Mixtures: Employing a co-solvent system can be highly effective. For instance, a mixture of a high-boiling point aromatic solvent like toluene with a polar aprotic solvent can enhance solubility while allowing for higher reaction temperatures.
-
Temperature Adjustment: Increasing the reaction temperature can improve solubility. However, be mindful of potential side reactions or degradation of your starting materials at elevated temperatures.[4]
-
Potential Cause 2: Unfavorable Reaction Kinetics in the Chosen Solvent
-
Explanation: The solvent's polarity and dielectric constant play a crucial role in stabilizing the transition state of the cyclization reaction.[4][5][6] An inappropriate solvent can lead to a high activation energy barrier, resulting in a slow and inefficient reaction.
-
Solution:
-
Match Solvent Polarity to the Mechanism: For reactions proceeding through a polar or ionic transition state, a polar solvent is generally preferred as it can stabilize the charged intermediates.[5] Conversely, non-polar solvents may be more suitable for reactions with non-polar transition states.
-
Consider Polar Aprotic vs. Protic Solvents: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often excellent choices for nucleophilic substitution reactions involved in many dioxopiperidine syntheses as they solvate cations well while leaving the nucleophile relatively "bare" and more reactive.[5] Polar protic solvents (e.g., alcohols, water) can hydrogen bond with and stabilize the nucleophile, potentially reducing its reactivity.
-
Potential Cause 3: Solvent-Mediated Side Reactions
-
Explanation: The solvent is not always an innocent bystander. It can participate in side reactions that consume your starting material or lead to impurities. For example, using a nucleophilic solvent like an alcohol at high temperatures could lead to esterification of carboxylic acid precursors.
-
Solution:
-
Choose an Inert Solvent: Whenever possible, select a solvent that is chemically inert under your reaction conditions. Aromatic hydrocarbons (e.g., toluene, xylene) and halogenated solvents (e.g., dichloromethane, DCE) are often good choices in this regard, though their environmental impact should be considered.
-
Thorough Solvent Drying: The presence of water in your solvent can lead to hydrolysis of activated intermediates or the final product. Always use freshly dried solvents, especially for moisture-sensitive reactions.[2]
-
Q2: I am observing significant formation of impurities, including aza-heterocycles other than the desired dioxopiperidine. How can solvent choice help improve selectivity?
Poor selectivity is a common cause of low yields and purification challenges.[7] The solvent can influence the regioselectivity and chemoselectivity of the cyclization reaction.
Potential Cause: Competing Cyclization Pathways
-
Explanation: Depending on the structure of the linear precursor, cyclization may occur to form different ring sizes (e.g., a five-membered pyrrolidinone versus a six-membered piperidinone). The solvent can influence which pathway is kinetically or thermodynamically favored.
-
Solution:
-
Solvent Polarity and Steric Hindrance: The polarity of the solvent can influence the conformation of the linear precursor in solution, potentially pre-disposing it to one cyclization pathway over another. Experimenting with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile, DMF) can reveal the optimal environment for the desired cyclization.
-
Temperature Control: Reaction temperature can also influence selectivity.[7] Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for solvent selection in a novel dioxopiperidine synthesis?
For a novel synthesis, a good starting point is to consider the mechanism of the cyclization step. If it involves a nucleophilic attack of an amine on an activated carbonyl group, polar aprotic solvents like DMF or acetonitrile are often effective.[8] Toluene or a mixture of toluene and a polar co-solvent is also a common choice, particularly for reactions that require heating to drive off water.[9]
Q2: How does the dielectric constant of a solvent affect my reaction?
The dielectric constant is a measure of a solvent's ability to separate charges.[10] Solvents with high dielectric constants are better at stabilizing charged intermediates and transition states.[5][11] For reactions that proceed through ionic intermediates, a higher dielectric constant solvent can accelerate the reaction rate.
Q3: Can I use a "green" solvent for my dioxopiperidine synthesis?
Yes, the principles of green chemistry are increasingly important in pharmaceutical development.[12] Solvents like 2-methyltetrahydrofuran (2-MeTHF) , cyclopentyl methyl ether (CPME) , and in some cases, even water , are being explored as more environmentally benign alternatives to traditional solvents like DMF and DCM.[13] However, their suitability will depend on the specific reaction, and some optimization may be required.
Q4: My reaction involves a chiral center. How can the solvent choice impact racemization?
Racemization can be a significant issue, particularly in syntheses involving amino acid derivatives. The solvent can influence the rate of racemization, which often proceeds through the formation of an enolate or oxazolone intermediate.[13] More polar solvents can sometimes favor this side reaction.[13] Therefore, if racemization is a concern, it may be beneficial to explore less polar solvents or optimize the reaction time and temperature to minimize the exposure of the chiral center to conditions that promote epimerization.
Data Presentation
Table 1: Properties of Common Solvents in Organic Synthesis
| Solvent | Dielectric Constant (20°C) | Boiling Point (°C) | Polarity | Type |
| Toluene | 2.4 | 111 | Non-polar | Aromatic |
| Dichloromethane (DCM) | 9.1 | 40 | Polar | Halogenated |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar | Ether |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar | Aprotic |
| Dimethylformamide (DMF) | 36.7 | 153 | Polar | Aprotic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar | Aprotic |
| Acetic Acid | 6.2 | 118 | Polar | Protic |
| Pyridine | 12.4 | 115 | Polar | Aprotic |
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in Dioxopiperidine Synthesis
-
Setup: In parallel reaction vials, add the linear precursor (e.g., 0.1 mmol) and a magnetic stir bar to each vial.
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent to be screened (e.g., toluene, THF, acetonitrile, DMF).
-
Reagent Addition: Add the cyclization reagent (e.g., a coupling agent or a base) to each vial.
-
Reaction: Stir the reactions at the desired temperature (e.g., room temperature or an elevated temperature).
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals (e.g., 1, 4, and 24 hours).
-
Analysis: Compare the conversion to the desired product and the formation of byproducts across the different solvents to identify the optimal system.
Visualizations
Caption: Troubleshooting workflow for low yield in dioxopiperidine synthesis.
Sources
- 1. scispace.com [scispace.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. lup.lub.lu.se [lup.lub.lu.se]
- 4. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 13. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the causal relationships between the molecule's structure and its NMR signature. We will compare its spectral features with a key structural analog, provide validated experimental protocols, and discuss complementary analytical techniques to ensure comprehensive characterization.
Introduction: The Structural Context
This compound is a heterocyclic compound featuring a piperidine ring system, a common scaffold in medicinal chemistry. The precise characterization of such molecules is paramount for confirming synthetic success, ensuring purity, and understanding structure-activity relationships. NMR spectroscopy stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.[1] This guide will dissect the expected NMR data for the title compound, providing a predictive framework for its analysis.

Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum is anticipated to show six distinct signals corresponding to the unique proton environments in the molecule. The electron-withdrawing effects of the two carbonyl groups and the nitrogen atom will significantly influence the chemical shifts of the piperidine ring protons, shifting them downfield.[2]
Table 1: Predicted ¹H NMR Data for this compound
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Rationale |
| Ha | 4.10 - 4.30 | Quartet (q) | 2H | ~7.1 Hz | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen and split by the methyl protons (Hb). |
| Hc | 3.60 - 3.80 | Triplet (t) | 2H | ~6-7 Hz | Methylene protons at C6, adjacent to the N-methyl group and the C5 methylene. |
| Hd | 3.50 - 3.70 | Singlet (s) | 1H | N/A | Methine proton at C3. Its signal may be broad or a sharp singlet depending on tautomeric equilibrium and solvent. |
| He | 2.95 - 3.15 | Singlet (s) | 3H | N/A | N-methyl protons. A characteristic singlet in a region typical for methyl groups attached to nitrogen. |
| Hf | 2.60 - 2.80 | Triplet (t) | 2H | ~6-7 Hz | Methylene protons at C5, coupled to the C6 protons (Hc). Deshielded by the adjacent C4 carbonyl. |
| Hb | 1.20 - 1.40 | Triplet (t) | 3H | ~7.1 Hz | Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene protons (Ha). |
Note: Predicted values are based on standard chemical shift ranges and analysis of related structures. Actual values may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides a direct count of the unique carbon environments. The presence of carbonyl and ester carbons will be evident in the highly deshielded region of the spectrum (160-200 ppm).[3][4] Unlike ¹H NMR, the signal intensity in a standard ¹³C NMR spectrum is not directly proportional to the number of carbons.[3]
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C2, C4 | 195 - 205 | Ketone carbonyl carbons. Highly deshielded due to the double bond to oxygen. Two distinct peaks are expected. |
| C7 | 165 - 175 | Ester carbonyl carbon. Also highly deshielded but typically found slightly upfield from ketone carbonyls. |
| C8 | 60 - 65 | Methylene carbon of the ethyl ester (-OCH₂-), deshielded by the directly attached oxygen atom. |
| C3 | 55 - 65 | Methine carbon of the piperidine ring, adjacent to two carbonyl groups. |
| C6 | 45 - 55 | Methylene carbon adjacent to the nitrogen atom. |
| C10 | 35 - 45 | N-methyl carbon. |
| C5 | 30 - 40 | Methylene carbon adjacent to a carbonyl group. |
| C9 | 13 - 16 | Methyl carbon of the ethyl ester. |
Comparative Analysis: The Impact of the C2-Carbonyl Group
To understand the specific spectral contributions of the dicarbonyl system, it is instructive to compare the predicted data with a known, simpler analog: Ethyl 1-methyl-4-oxopiperidine-3-carboxylate .[5]
Key Differences:
-
¹H NMR: In the target molecule, the C6 methylene protons (Hc ) are expected to be shifted further downfield compared to the corresponding protons in the mono-keto analog. This is due to the anisotropic effect and inductive withdrawal of the additional C2-carbonyl group.
-
¹³C NMR: The most significant difference is the presence of an additional carbonyl signal (C2) in the 195-205 ppm range for the title compound. Furthermore, the C6 carbon is expected to be more deshielded in the dioxo compound due to the influence of the C2-carbonyl.
This comparative approach allows researchers to confirm the presence and position of the second carbonyl group, a critical structural feature.
Experimental Protocols and Workflow
Achieving high-quality, reproducible NMR data requires meticulous adherence to validated protocols.
Protocol 1: Sample Preparation and Data Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the purified solid compound.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common first choice. For compounds with potential tautomerism or hydrogen bonding, DMSO-d₆ can be informative.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[3]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for better signal dispersion.
-
¹H NMR Acquisition:
-
Scans: Acquire 16-32 scans.
-
Pulse Program: Use a standard single-pulse experiment.
-
Spectral Width: Set a spectral width of approximately 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Scans: Acquire 1024-4096 scans due to the low natural abundance of ¹³C.
-
Pulse Program: Use a proton-decoupled pulse program to simplify the spectrum to singlets.
-
Spectral Width: Set a spectral width of approximately 220-240 ppm.
-
-
Data Processing: Process the raw Free Induction Decay (FID) data using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
Data Analysis Workflow
The logical flow from sample preparation to final structure confirmation is a critical, self-validating process.
Complementary Analytical Techniques
While NMR is the cornerstone of structural analysis, integrating data from other techniques provides a more complete and trustworthy characterization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups. For this molecule, strong absorption bands would be expected for the ketone C=O (~1715 cm⁻¹), ester C=O (~1735 cm⁻¹), and C-N bonds.
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared against the theoretical values for the proposed structure to further validate the molecular formula.
Conclusion
The ¹H and ¹³C NMR spectra of this compound offer a rich source of structural information. A systematic analysis of chemical shifts, signal multiplicities, and integration, especially when compared with simpler analogs, allows for the unambiguous assignment of all proton and carbon signals. By following rigorous experimental protocols and supplementing NMR data with complementary techniques like MS and IR, researchers can confidently verify the structure and purity of this important heterocyclic scaffold, ensuring the integrity of their downstream applications in drug discovery and development.
References
-
Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. Figshare. Retrieved from [Link]
-
Tepavcevic, V., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. Retrieved from [Link]
-
eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. PubChem. Retrieved from [Link]
-
MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]
-
Biomedical and Pharmacology Journal. (2015). Synthesis, Characterization and Antidiabetic Study of Nd (III) Complex... Biomedical and Pharmacology Journal. Retrieved from [Link]
-
ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. ResearchGate. Retrieved from [Link]
-
University College London. (n.d.). Chemical shifts. UCL Chemistry. Retrieved from [Link]
-
Sapkota, et al. (2024). Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) - piperidine. Nepal Journals Online. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of 2-(2-oxo-2-(4-(p-tolyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione (3b) (75 MHz, CDCl 3 ). ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Retrieved from [Link]
-
Unknown Source. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Qualitative and Quantitative Application of NMR in Rilmenidine Dihydrogen Phosphate API... International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
Sources
- 1. nepjol.info [nepjol.info]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Technical Guide to the Mass Spectrometric Fragmentation of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a substituted piperidinedione of interest in synthetic and medicinal chemistry. By understanding its characteristic fragmentation pathways, researchers can achieve unambiguous identification and robust characterization of this and structurally related molecules.
Unveiling the Molecular Architecture
This compound is a heterocyclic compound featuring a piperidine ring system. Key structural characteristics include a methyl group on the ring nitrogen (N-methyl), carbonyl groups at positions 2 and 4 (a cyclic imide and a ketone, respectively), and an ethyl carboxylate substituent at position 3. This arrangement of functional groups dictates its reactivity and, consequently, its fragmentation pattern in mass spectrometry.
Based on its chemical name, the structure of this compound can be confidently deduced, yielding a molecular formula of C₉H₁₃NO₄ and a molecular weight of 199.20 g/mol . This foundational information is critical for the interpretation of its mass spectrum.
Predicting the Fragmentation Cascade: A Mechanistic Approach
The fragmentation of this compound under mass spectrometric conditions, particularly with techniques like Collision-Induced Dissociation (CID), is anticipated to be a complex yet predictable process governed by the stability of the resulting fragment ions. The presence of multiple functional groups—a tertiary amine within a cyclic imide, a ketone, and a β-keto ester—provides several potential sites for initial ionization and subsequent bond cleavages.
A plausible fragmentation pathway is initiated by the ionization of the molecule, most likely at the nitrogen atom of the piperidine ring, to form the molecular ion ([M]⁺˙). The subsequent fragmentation is driven by the energetic instability of this ion and the propensity to form more stable, lower mass ions.
Key Predicted Fragmentation Pathways:
-
α-Cleavage adjacent to the Nitrogen: A hallmark of piperidine derivative fragmentation, α-cleavage involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This can lead to the loss of substituents or ring opening, resulting in the formation of stable iminium ions.
-
Cleavage of the Ethyl Ester Group: The ethyl carboxylate group is a prime site for fragmentation. Common cleavages include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl group (-CH₂CH₃, 29 Da). The loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement is also a possibility, given the presence of γ-hydrogens.[2][3]
-
Decarbonylation and Decarboxylation: The presence of multiple carbonyl groups and an ester linkage makes the loss of carbon monoxide (CO, 28 Da) and carbon dioxide (CO₂, 44 Da) highly probable fragmentation events.[3]
-
Ring Cleavage of the Dioxopiperidine Core: The piperidinedione ring itself can undergo fragmentation. This can involve retro-Diels-Alder-type reactions or sequential loss of small neutral molecules. The fragmentation of cyclic imides often involves the expulsion of neutral molecules like HNCO or CO.
The interplay of these fragmentation channels will generate a characteristic mass spectrum, a unique fingerprint for this compound.
Visualizing the Fragmentation Pathway
To better illustrate the predicted fragmentation cascade, a DOT language diagram is provided below. This visual representation maps the potential fragmentation routes from the molecular ion to the major product ions.
Caption: Predicted mass spectrometry fragmentation pathway of this compound.
Tabulated Summary of Predicted Key Fragment Ions
The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and the corresponding neutral losses from the molecular ion. This serves as a quick reference for interpreting experimental mass spectra.
| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Formula of Neutral Loss | Notes |
| 171 | Ethylene | C₂H₄ | Result of McLafferty rearrangement from the ethyl ester. |
| 171 | Carbon Monoxide | CO | Loss of a carbonyl group from the piperidinedione ring. |
| 154 | Ethoxy Radical | •OC₂H₅ | Cleavage of the ester group. |
| 155 | Carbon Dioxide | CO₂ | Decarboxylation of the ester group. |
| 126 | Carbon Monoxide | CO | Subsequent loss from the [M - C₂H₅O]⁺ fragment. |
| 96 | Ethoxy Radical and Carbon Monoxide | •OC₂H₅, CO | Sequential losses. |
Experimental Protocol for Mass Spectrometric Analysis
To empirically validate the predicted fragmentation patterns, the following experimental protocol for acquiring the mass spectrum of this compound is recommended.
Objective: To obtain the full scan mass spectrum and product ion spectra of this compound using Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Materials:
-
This compound standard
-
HPLC-grade methanol or acetonitrile
-
HPLC-grade water
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
Mass spectrometer with ESI source and MS/MS capability
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of 1-10 µg/mL using a mixture of water and organic solvent (e.g., 50:50 acetonitrile:water) with 0.1% formic acid for positive ion mode analysis.
-
-
Instrumentation Setup (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for molecular ion intensity)
-
Desolvation Gas (N₂): Flow rate and temperature as per instrument recommendations (e.g., 600-800 L/hr, 350-450 °C).
-
Nebulizer Gas (N₂): Pressure as per instrument recommendations.
-
-
MS Full Scan Acquisition:
-
Mass Range: m/z 50 - 300
-
Scan Time: 0.5 - 1 second
-
Inject the sample solution via a syringe pump or LC system at a flow rate of 5-10 µL/min.
-
Acquire the full scan mass spectrum to identify the protonated molecular ion, [M+H]⁺ (expected at m/z 200.09).
-
-
MS/MS (Product Ion Scan) Acquisition:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion (m/z 200.09) in the first mass analyzer.
-
Collision Gas: Argon or Nitrogen
-
Collision Energy: Ramp the collision energy (e.g., 10-40 eV) to induce fragmentation and observe the optimal fragmentation pattern.
-
Product Ion Scan Range: m/z 30 - 210
-
Acquire the product ion spectrum to identify the characteristic fragment ions.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Compare the observed fragment ions with the predicted fragmentation pathways and the tabulated values.
-
A Comparative Look: Alternative Analytical Methodologies
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical approach often involves orthogonal techniques. The table below compares mass spectrometry with other relevant analytical methods for the characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), structural information via fragmentation. | High sensitivity, high specificity, suitable for complex mixtures (when coupled with chromatography). | Isomers may not be readily distinguishable without chromatography and authentic standards. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Unambiguous structure determination. | Lower sensitivity than MS, requires pure sample, larger sample amount needed. |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O, C-N, C-O). | Fast, non-destructive, provides a molecular "fingerprint". | Provides limited structural connectivity information, not ideal for complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture. | High resolving power, quantitative accuracy and precision. | Does not provide direct structural information without a coupled detector (e.g., MS or DAD). |
Conclusion: A Synergistic Approach to Structural Confirmation
The mass spectrometric fragmentation of this compound is predicted to yield a rich and informative spectrum, characterized by cleavages of the ethyl ester group, losses of small neutral molecules from the dioxopiperidine ring, and α-cleavages adjacent to the ring nitrogen. This detailed understanding of its fragmentation behavior is invaluable for its confident identification in various research and development settings.
For unequivocal structural confirmation, a synergistic approach employing mass spectrometry in conjunction with NMR spectroscopy is highly recommended. While MS provides crucial molecular weight and fragmentation data, NMR offers the definitive mapping of the molecular architecture. This comprehensive analytical workflow ensures the scientific rigor required in modern chemical research.
References
-
Fragmentation (mass spectrometry) - Wikipedia. In: Wikipedia. ; 2023. Accessed January 26, 2026. [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Accessed January 26, 2026. [Link]
- Mass spectrometry of aromatic cyclic imides and amides. Part I: Electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides. Heterocycles. 2008;75(2):289-301.
-
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3. PubChem. Accessed January 26, 2026. [Link]
-
Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. PubChem. Accessed January 26, 2026. [Link]
-
Glutarimide | C5H7NO2. NIST WebBook. Accessed January 26, 2026. [Link]
- Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry. 1973;51(9):1452-1455. doi:10.1139/v73-214
- Parthiban P, Balasubramanian S, Aridoss G, Kabilan S. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochim Acta A Mol Biomol Spectrosc. 2008;70(1):11-24. doi:10.1016/j.saa.2007.07.059
- Zhou G, Chen Y, Tang Y. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. J Chromatogr Sci. 2022;60(7):613-619. doi:10.1093/chromsci/bmab099
- Guedes S, Vitorino R, Tomer K, et al. Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. J Am Soc Mass Spectrom. 2004;15(11):1646-1657. doi:10.1016/j.jasms.2004.07.013
- The usefulness of infrared spectroscopy and X-ray powder diffraction in the analysis of falsified, illegal, and medicinal products. Frontiers in Chemistry. 2025;13. doi:10.3389/fchem.2025.1534005
- Sapkota P, et al. Synthesis, and Structural Characterization of (E)-1-(4-((2-(2,4-Dinitrophenyl) hydrazono) methyl)phenyl) piperidine. Journal of Bhairahawa Multiple Campus. 2024;7(1):89-97.
- Synthesis and characterization of 1-(1-methyl-4-N-cyanoethyl-N-benzene sulphonyl amino benzylidine) 4-aryl thiosemicarbazone. Rasayan Journal of Chemistry. 2011;4(4):877-880.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. 2020;25(11):2653. doi:10.3390/molecules25112653
- Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. J Am Soc Mass Spectrom. 2006;17(6):815-825. doi:10.1016/j.jasms.2006.02.007
- Ukrainica Bioorganica Acta Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. Ukrainica Bioorganica Acta. 2018;16(1):23-31.
- Controlling the diversity of ion-induced fragmentation pathways by N-methylation of amino acids. Physical Chemistry Chemical Physics. 2022;24(1):215-224. doi:10.1039/D1CP04297A
-
Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. ChemComplete. Published December 19, 2020. Accessed January 26, 2026. [Link]
-
PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. ACETINILIDE MCLAFFERTY PHENYLCATION. Published March 24, 2021. Accessed January 26, 2026. [Link]
-
Infrared IR Spectroscopy in Metabolomics by D Bhattacharyya. TMIC Wishart Node. Published May 23, 2023. Accessed January 26, 2026. [Link]
- The Infrared Spectra of Polymers V: Epoxies. Spectroscopy. 2022;37(3):9-12.
- Assigning the ESI mass spectra of organometallic and coordination compounds. Dalton Transactions. 2019;48(16):5146-5156. doi:10.1039/C9DT00293A
-
1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. ResearchGate. Accessed January 26, 2026. [Link]
Sources
- 1. BJOC - Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant [beilstein-journals.org]
- 2. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate | C9H15NO3 | CID 421876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reactivity of Piperidine-2,4-dione and Piperidine-2,6-dione for Drug Development Professionals
In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the piperidine-dione scaffold has emerged as a cornerstone of molecular design. These heterocyclic structures are central to the activity of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs), which function by coopting the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. Among the various piperidine-dione isomers, piperidine-2,6-dione (glutarimide) and piperidine-2,4-dione have garnered significant attention. While structurally similar, the seemingly subtle difference in the placement of a carbonyl group profoundly impacts their chemical reactivity, influencing their synthetic accessibility and behavior in biological systems.
This guide provides an in-depth, objective comparison of the reactivity of piperidine-2,4-dione and piperidine-2,6-dione. We will delve into the structural and electronic nuances that govern their behavior in key chemical transformations, supported by experimental data and established chemical principles. This comparative analysis aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the synthesis and application of these crucial molecular scaffolds.
Structural and Electronic Overview
The reactivity of piperidine-2,4-dione and piperidine-2,6-dione is fundamentally dictated by the arrangement of their carbonyl groups and the endocyclic nitrogen atom.
Piperidine-2,6-dione (Glutarimide): This symmetrical molecule features an imide functional group, where the nitrogen atom is flanked by two carbonyl groups. This arrangement leads to significant delocalization of the nitrogen lone pair across both carbonyls, resulting in a planar imide functionality. The protons on the C3 and C5 positions are equivalent and are alpha to both a carbonyl group and the nitrogen atom of the amide. The protons on C4 are situated between two methylene groups.
Piperidine-2,4-dione: This asymmetrical isomer contains a β-keto amide functionality. The C2-carbonyl is part of an amide, while the C4-carbonyl is a ketone. This leads to distinct electronic environments for the two carbonyls and the surrounding alpha-protons. The protons on C3 are positioned between two carbonyl groups, making them particularly acidic. The protons on C5 are alpha to a ketone and adjacent to a methylene group.
| Feature | Piperidine-2,4-dione | Piperidine-2,6-dione (Glutarimide) |
| Symmetry | Asymmetric | Symmetric |
| Key Functional Group | β-Keto Amide | Imide |
| Most Acidic Protons | C3 (between two carbonyls) | C3 and C5 (equivalent) |
| Carbonyl Environments | C2 (Amide), C4 (Ketone) | C2 and C6 (Imide, equivalent) |
Comparative Reactivity Analysis
The structural and electronic differences outlined above give rise to distinct reactivity profiles for the two isomers, particularly in enolate formation, nucleophilic acyl substitution, and reduction reactions.
Enolate Formation and Acidity of α-Protons
The acidity of the α-protons is a critical factor governing the reactivity of these diones, as it determines the ease of enolate formation, which is a key step in many functionalization reactions.
Piperidine-2,6-dione: The protons at the C3 and C5 positions are alpha to two electron-withdrawing carbonyl groups, which significantly increases their acidity. The resulting enolate is stabilized by resonance delocalization onto both carbonyl oxygen atoms. The acidity of these protons is influenced by substituents on the aromatic ring in α-aryl piperidine-2,6-diones, a feature that is exploited in the design of PROTACs.[1]
Piperidine-2,4-dione: This molecule possesses two sets of enolizable protons with markedly different acidities.
-
C3 Protons: The protons at the C3 position are situated between the C2-amide and C4-ketone carbonyls. This "active methylene" group is significantly more acidic due to the combined electron-withdrawing effects of both carbonyls. Deprotonation at this site leads to a highly stabilized enolate.
-
C5 Protons: The protons at the C5 position are only alpha to the C4-ketone. While still acidic, they are considerably less so than the C3 protons.
This difference in acidity allows for regioselective enolate formation in piperidine-2,4-dione. Under kinetic control (strong, bulky base at low temperature), the more accessible, less acidic C5 proton may be preferentially removed. Under thermodynamic control (weaker base, higher temperature), the more stable enolate resulting from deprotonation at C3 will predominate.
Inference on Relative Acidity: The protons at C3 of piperidine-2,4-dione are expected to be more acidic than the C3/C5 protons of piperidine-2,6-dione due to the direct influence of two adjacent carbonyl groups, one of which is a more electron-withdrawing ketone.
Nucleophilic Acyl Substitution
The susceptibility of the carbonyl carbons to nucleophilic attack is another key point of comparison.
Piperidine-2,6-dione: The two carbonyl carbons are equivalent and part of an imide system. The resonance donation from the nitrogen atom reduces the electrophilicity of both carbonyls compared to a ketone. However, the cyclic nature and the presence of two carbonyls can still render them susceptible to attack, particularly by strong nucleophiles, which can lead to ring-opening.
Piperidine-2,4-dione: This isomer presents two distinct electrophilic centers:
-
C2-carbonyl (Amide): The electrophilicity of this carbonyl is reduced by resonance donation from the adjacent nitrogen atom. Amides are generally less reactive towards nucleophiles than ketones.
-
C4-carbonyl (Ketone): This carbonyl is more electrophilic than the C2-amide carbonyl and is expected to be the primary site of nucleophilic attack.
Inference on Relative Electrophilicity: The C4-ketone of piperidine-2,4-dione is the most electrophilic carbonyl group between the two isomers and is the most likely site for nucleophilic attack. The C2 and C6 carbonyls of piperidine-2,6-dione are expected to be more electrophilic than the C2-amide carbonyl of piperidine-2,4-dione due to the electron-withdrawing effect of the second carbonyl group on the nitrogen atom, which lessens its ability to donate electron density to each carbonyl.
Experimental Protocol: Synthesis of 6-Phenylpiperidine-2,4-dione via Dieckmann Condensation [2]
-
Preparation of the Diester: To a solution of methyl 3-amino-3-phenylpropanoate (1.0 eq) and diisopropylethylamine (4.0 eq) in a suitable solvent at 0 °C, add methyl malonyl chloride (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1 hour. After an appropriate aqueous workup, the crude diester is obtained and can be used in the next step without further purification.
-
Dieckmann Condensation and Decarboxylation: To a solution of the crude diester in methanol, add sodium methoxide (1.3 eq) and heat the mixture to reflux for 1 hour. After cooling, neutralize the reaction and remove the methanol under reduced pressure. Redissolve the residue in acetonitrile containing 1% water and heat to reflux for 1 hour to effect decarboxylation.
-
Purification: After cooling, perform an aqueous workup and extract the product with an organic solvent. The combined organic layers are dried and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the desired 6-phenylpiperidine-2,4-dione.
Synthesis of Substituted Piperidine-2,6-diones
A modern and efficient method for the synthesis of substituted piperidine-2,6-diones is a transition-metal-free Michael addition/intramolecular imidation cascade . [1]
Experimental Protocol: Synthesis of 3-Phenylpiperidine-2,6-dione [1]
-
Reaction Setup: To a solution of methyl phenylacetate (2.0 eq) and acrylamide (1.0 eq) in anhydrous DMF at -20 °C, add potassium tert-butoxide (2.0 eq) portionwise.
-
Reaction Execution: Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 6 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford 3-phenylpiperidine-2,6-dione.
Conclusion
Piperidine-2,4-dione and piperidine-2,6-dione, while isomeric, exhibit distinct reactivity profiles that are a direct consequence of the placement of their carbonyl groups. Piperidine-2,6-dione, a symmetrical imide, possesses two equivalent reactive sites at C3 and C5. In contrast, the asymmetrical piperidine-2,4-dione has a more reactive C4-ketone and a highly acidic C3-methylene group, offering opportunities for regioselective functionalization.
For drug development professionals, understanding these differences is paramount. The choice between these scaffolds will depend on the desired substitution pattern, the synthetic route feasibility, and the intended biological application. The greater stability of the glutarimide ring of piperidine-2,6-dione under certain conditions has made it a popular choice for PROTAC development. However, the unique reactivity of piperidine-2,4-dione opens avenues for the synthesis of novel, diversely functionalized molecules that may offer advantages in potency, selectivity, or pharmacokinetic properties. A thorough understanding of the fundamental reactivity of these core structures is the first step towards unlocking their full potential in the design of next-generation therapeutics.
References
-
Zhang, R., et al. (2022). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 11(5), e202200067. [Link]
-
Donovan, S. R., & Sammakia, T. (2018). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Medicinal Chemistry, 9(12), 1644-1653. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
-
Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 859-866. [Link]
-
On the Stability of Disubstituted Cyclobutenes – A Computational Study. European Journal of Organic Chemistry, 2011(25), 4785-4791. [Link]
-
pKa Data Compiled by R. Williams. University of Colorado Boulder. [Link]
-
Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1244, 129938. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6436. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure and Dynamics, 1-13. [Link]
-
Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. UCL Discovery. [Link]
-
Catalysis in aromatic nucleophilic substitution. Part 1. Reactions of piperidine with 2,4-dinitrophenyl 4-nitrophenyl ether and 2,4-dinitrophenyl phenyl sulphone. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Investigation of Glutarimide N -Alkylated Derivatives of Lenalidomide. Request PDF. [Link]
-
Phosphine Catalyzed Michael-Type Additions: The Synthesis of Glutamic Acid Derivatives from Arylidene-α-amino Esters. Molecules, 27(19), 6436. [Link]
-
pKa list for alpha-hydrogens of various organic compounds. PharmaXChange.info. [Link]
-
Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. Tetrahedron, 65(48), 9967-9976. [Link]
-
Computational study of the piperidine and FtsZ interaction in Salmonella Typhi: implications for disrupting cell division machinery. Journal of Biomolecular Structure and Dynamics, 1-14. [Link]
-
13C-NMR chemical shifts. | Download Table. ResearchGate. [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. [Link]
-
Differential inhibition of protein synthesis: a possible biochemical mechanism of thalidomide teratogenesis. Teratogenesis, Carcinogenesis, and Mutagenesis, 2(4), 259-285. [Link]
-
Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Request PDF. [Link]
-
General Michael addition and hydrolytic pathways of maleimides and thiosuccinimides. ResearchGate. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 75(15), 5030-5038. [Link]
-
How do they calculate the pKa of alpha hydrogen various organic compounds like aldehyde ketone nitrile etc. : r/chemistry. Reddit. [Link]
-
Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution at the Guanidine Carbon Center via Guanidine Cyclic Diimide Activation. Organic Chemistry Portal. [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
The α-Carbon Atom and its pKa. LibreTexts. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. [Link]
-
Pyridine Nucleophilic Reactions. YouTube. [Link]
-
Enantioselective Organocatalyzed Michael Addition of Isobutyraldehyde to Maleimides in Aqueous Media. MDPI. [Link]
-
Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Organic & Biomolecular Chemistry. [Link]
-
13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
Sources
A Comparative Guide to the Biological Potential of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate Derivatives
Introduction: The Promising Scaffold of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents are paramount. The piperidine ring is a prevalent scaffold in a multitude of bioactive compounds and approved drugs.[1] Its derivatives, particularly those incorporating a dioxo functionality, have garnered significant attention for their diverse pharmacological activities, including anticancer and antimicrobial properties. This guide focuses on the therapeutic potential of a specific, yet underexplored, chemical entity: This compound .
While direct comparative studies on a series of its derivatives are not extensively documented in publicly available literature, this guide will provide a comprehensive overview of the biological activities observed in structurally related compounds. By examining the performance of analogous heterocyclic systems, we can infer the potential of this core structure and provide a roadmap for future research and drug development endeavors. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering a foundational understanding and practical methodologies for evaluating the biological activity of this promising class of compounds.
Anticipated Biological Activities: Insights from Structurally Related Compounds
Based on the biological evaluation of analogous structures, derivatives of this compound are anticipated to exhibit significant potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The dioxopiperidine moiety is a key pharmacophore in several anticancer agents. The cytotoxic effects of various related heterocyclic compounds against a range of cancer cell lines suggest that derivatives of this compound could be potent anticancer agents. For instance, novel hydroquinone-chalcone-pyrazoline hybrid derivatives have demonstrated cytotoxic activity against MCF-7 breast adenocarcinoma and HT-29 colorectal carcinoma cells, with IC50 values ranging from 28.8 to 124.6 µM.[2] Similarly, novel 2,4-diaminopyrimidine derivatives have shown potent antitumor activities against A549, HCT-116, PC-3, and MCF-7 cell lines, with the most promising compounds exhibiting IC50 values in the low micromolar range.[3]
The mechanism of action for such compounds often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[3][4]
Antimicrobial Activity: A Potential Weapon Against Infectious Agents
The emergence of multidrug-resistant pathogens necessitates the urgent development of new antimicrobial agents. Piperidine derivatives have a long-standing history as effective antimicrobial compounds. Although specific data on this compound derivatives is scarce, studies on related structures are encouraging. For example, novel 3-oxopyrazolidin-4-carboxamide derivatives have been identified as inhibitors of the MurA enzyme, a key component in bacterial cell wall synthesis, exhibiting IC50 values between 9.8 and 12.2 μM.[1] The synthesis of novel oxazepine derivatives and their evaluation against various bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, further underscores the potential of heterocyclic compounds in combating bacterial infections.
Comparative Analysis of Biological Activity: A Look at Related Structures
To provide a quantitative perspective, the following table summarizes the anticancer and antimicrobial activities of various heterocyclic compounds that share structural similarities with the dioxopiperidine core. This data serves as a benchmark for what might be expected from novel derivatives of this compound.
| Compound Class | Biological Activity | Model System | Potency (IC50/MIC) | Reference |
| Hydroquinone-Chalcone-Pyrazoline Hybrids | Anticancer | MCF-7, HT-29 | 28.8 - 124.6 µM | [2] |
| 2,4-Diaminopyrimidine Derivatives | Anticancer | A549, HCT-116, PC-3, MCF-7 | 1.98 - 5.52 µM | [3] |
| Novel Imidazopyridine Derivatives | Anticancer | LN-405 | 10 - 75 µM | [5] |
| 3-Oxopyrazolidin-4-carboxamides | Antibacterial (MurA inhibition) | Enzyme Assay | 9.8 - 12.2 µM | [1] |
Experimental Protocols for Biological Evaluation
To rigorously assess the biological potential of novel this compound derivatives, standardized and validated experimental protocols are essential. The following sections detail the methodologies for evaluating anticancer and antimicrobial activities.
Anticancer Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a fundamental tool in the preliminary screening of potential anticancer compounds.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours to allow the compounds to exert their effects.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The presence or absence of bacterial growth is determined visually or by measuring turbidity.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the test bacterium overnight and then dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
Prepare Compound Dilutions: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
Determine MIC: Observe the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Determine MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells that show no growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Structure-Activity Relationship (SAR) Insights
While a definitive SAR for this compound derivatives awaits dedicated studies, we can extrapolate potential trends from related compound series. For instance, in the study of 1-alkylperhydroazepine N-oxides, the cytotoxic activity was found to be dependent on the length of the alkyl chain.[6] Similarly, for 2,4-diaminopyrimidine derivatives, the nature of the substituent on the aromatic ring significantly influences their anticancer potency.[3]
These findings suggest that systematic modifications to the this compound scaffold are likely to yield derivatives with a wide range of biological activities. Key positions for derivatization include:
-
The N-methyl group: Substitution with other alkyl or aryl groups could modulate lipophilicity and target engagement.
-
The ethyl carboxylate group: Conversion to other esters, amides, or other functional groups could influence solubility and interactions with biological targets.
-
The piperidine ring: Introduction of substituents at other positions could alter the conformation and steric profile of the molecule.
Potential Derivatization Sites for SAR Studies
Caption: Key sites for chemical modification to explore SAR.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. While direct comparative data on its derivatives is limited, the biological activities of structurally related compounds strongly suggest its potential as a source of new anticancer and antimicrobial drugs.
Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation using the standardized protocols outlined in this guide. Such studies will be instrumental in elucidating the structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The insights provided herein are intended to serve as a catalyst for such investigations, ultimately contributing to the discovery of new medicines to address unmet medical needs.
References
-
Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. (2020). ACS Omega. [Link]
-
3-Diazopiperidine-2,4-diones as Convenient Precursors to Rare Polysubstituted Spiro Bis-β,γ-lactams and 2-Oxopyrrolidine-3-carboxylic Acid Derivatives via the Thermally Promoted Wolff Rearrangement. (2024). The Journal of Organic Chemistry. [Link]
-
Structure–Activity Relationship Studies of Ethyl 2-[(3-Methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate: An Inhibitor of AP-1 and NF-κB Mediated Gene Expression. (2011). Journal of Medicinal Chemistry. [Link]
-
Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. (2018). Molecules. [Link]
-
Synthesis and Biological Activity Evaluation of Differently Substituted 1,4-Dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides. (2010). Journal of Heterocyclic Chemistry. [Link]
-
Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. (2012). American Journal of Organic Chemistry. [Link]
-
Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. (2011). Journal of Cancer Therapy. [Link]
-
3,3-Disubstituted 3,4-Dihydro-1,2,4-benzotriazines: Chemistry, Biological Activity, and Affinity to Sigma Receptors. (2020). Molecules. [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. (2023). Molecules. [Link]
-
Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. (2022). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis and biological activity of novel vitamin D analogs: 24,24-difluoro-25-hydroxy-26,27-dimethylvitamin D3 and 24,24-difluoro-1,25-dihydroxy-26,27-dimethylvitamin D3. (1990). Journal of Medicinal Chemistry. [Link]
-
Synthesis, characterization, antimicrobial and antioxidant screening of novel Oxazepines. (2025). Indian Journal of Chemistry. [Link]
-
Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. (2021). New Journal of Chemistry. [Link]
-
Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline. (2024). Moroccan Journal of Chemistry. [Link]
-
Synthesis of novel imidazopyridines and their biological evaluation as potent anticancer agents: A promising candidate for glioblastoma. (2018). Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and Biological Activities of Cyclodepsipeptides of Aurilide Family from Marine Origin. (2019). Marine Drugs. [Link]
-
Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment. (2018). Journal of Medicinal Chemistry. [Link]
-
Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. (2023). European Journal of Medicinal Chemistry. [Link]
-
Cytoxicity of 1-alkylperhydroazepine N-oxides and quantitative structure-activity relationships. (1998). General Physiology and Biophysics. [Link]
-
Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. PubChem. [Link]
Sources
- 1. Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel imidazopyridines and their biological evaluation as potent anticancer agents: A promising candidate for glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytoxicity of 1-alkylperhydroazepine N-oxides and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure of N-Methyl Piperidinedione Compounds
The piperidine-2,6-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the notorious thalidomide and its safer, more effective analogs (lenalidomide, pomalidomide) used in cancer therapy.[1] The addition of a methyl group to the piperidine nitrogen (N-methylation) significantly alters the molecule's steric and electronic properties, influencing its conformational flexibility, crystal packing, and, ultimately, its biological activity.[2][3] This guide provides an in-depth comparison of the X-ray crystal structures of N-methyl piperidinedione derivatives, offering insights into their solid-state behavior for researchers in crystallography, medicinal chemistry, and drug development.
The Significance of Crystal Structure in Drug Design
The three-dimensional arrangement of atoms in a crystal lattice dictates a molecule's macroscopic properties, including solubility, stability, and bioavailability. For drug development professionals, a detailed understanding of the crystal structure is paramount. It provides a precise map of the molecule's conformation and the intermolecular interactions that govern its assembly into a solid form.[4] This knowledge is critical for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific conformations and interaction motifs with biological efficacy.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, each with unique physicochemical properties.
-
Rational Drug Design: Engineering molecules with desired solid-state properties for improved formulation and delivery.
The N-methyl piperidinedione core, due to its conformational flexibility, can adopt various shapes, with the piperidine ring commonly found in chair, boat, or twist-boat conformations.[2][5][6] The specific conformation adopted in the solid state can have a profound impact on how the molecule interacts with its biological target.
Experimental Workflow: From Powder to Structure
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in structure determination. The following protocol outlines a generalized workflow, emphasizing the rationale behind each step.
Figure 1: A generalized experimental workflow for determining the crystal structure of N-methyl piperidinedione compounds.
-
Synthesis and Purification:
-
Rationale: The synthesis of piperidine-2,6-diones can be achieved through various methods, such as a Michael addition/intramolecular imidation cascade.[1] Purity is critical; impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
-
Protocol: Synthesize the target N-methyl piperidinedione derivative using established literature procedures.[7][8] Purify the crude product by column chromatography followed by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to achieve >98% purity as confirmed by NMR and LC-MS.
-
-
Crystallization Screening and Growth:
-
Rationale: The goal is to find conditions where the molecule slowly transitions from a supersaturated solution to a highly ordered solid state. This requires a systematic search for the right solvent or solvent combination.
-
Protocol:
-
Dissolve 5-10 mg of the purified compound in a small volume of various solvents (e.g., acetone, acetonitrile, ethanol, methanol, dichloromethane, ethyl acetate) in small vials.
-
Use techniques like slow evaporation (loosely capped vial), vapor diffusion (placing the vial in a larger chamber containing a poor solvent), or cooling to induce crystallization.
-
Monitor the vials under a microscope over several days to weeks for the appearance of single, well-formed crystals.
-
-
-
X-ray Data Collection and Structure Refinement:
-
Rationale: This process involves irradiating the crystal with X-rays and measuring the diffraction pattern, which is then used to calculate the electron density map and determine the atomic positions.
-
Protocol:
-
Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[9][10]
-
Solve the structure using software packages that employ direct methods or Patterson functions to determine initial atomic positions.
-
Refine the structural model against the experimental data, adjusting atomic coordinates, and displacement parameters to minimize the difference between observed and calculated structure factors. The quality of the final structure is assessed by metrics like the R-factor and goodness-of-fit.
-
-
Comparative Structural Analysis
The conformation of the piperidine ring and the nature of intermolecular interactions are the most critical features revealed by X-ray crystallography. While a comprehensive database is vast, we can compare representative structures to illustrate key principles.
| Feature | Compound A: Phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone[11] | Compound B: 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one[10] | Compound C: 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone[5] |
| Piperidine Ring Conformation | Chair | Chair[10] | Twist-Boat[5] |
| Crystal System | Monoclinic | Orthorhombic[10] | Monoclinic |
| Space Group | P2₁/c | Pbca[10] | P2₁/c |
| Key Intermolecular Interactions | C—H···O hydrogen bonds | C—H···O hydrogen bonds forming zigzag chains.[10] | C—H···O hydrogen bonds forming helical chains; C—H···π interactions.[5] |
| Substituent Orientation | Phenyl groups in pseudo-axial/equatorial positions | Thiazole rings inclined to the piperidinone mean plane.[10] | Phenyl rings involved in intramolecular C—H···π interactions.[5] |
Insights from the Comparison:
-
Conformational Polymorphism: The piperidine ring is flexible. Even with similar substitution patterns (Compound A vs. C), the ring can adopt different conformations (chair vs. twist-boat), influenced by the N-substituent and crystal packing forces.[5][11]
-
Dominance of C—H···O Interactions: In the absence of strong hydrogen bond donors (like N-H), weaker C—H···O interactions involving the dione carbonyl groups often dictate the crystal packing, forming chains or more complex networks.[5][10]
-
Influence of Aromatic Substituents: Phenyl or other aromatic rings introduce the possibility of C—H···π or π–π stacking interactions, adding another layer of complexity and directionality to the crystal packing.[5][9]
Intermolecular Interactions: The Architects of the Crystal Lattice
The assembly of molecules into a crystal is a masterclass in non-covalent interactions. For N-methyl piperidinediones, the primary interactions are typically weak hydrogen bonds and van der Waals forces.
Figure 2: Common intermolecular interactions governing the crystal packing of N-methyl piperidinedione compounds.
-
C—H···O Hydrogen Bonds: The carbonyl oxygens of the dione are potent hydrogen bond acceptors. They readily interact with activated C-H bonds on neighboring molecules (e.g., those adjacent to the nitrogen or on aromatic rings). These interactions are highly directional and are often responsible for forming robust structural motifs like chains and sheets.[10][12][13]
-
van der Waals Forces: These non-directional forces contribute to the overall cohesive energy of the crystal, filling the space between molecules efficiently.
-
π-Interactions: When aromatic substituents are present, C—H···π and π-π stacking interactions can provide significant stabilization energy, influencing the orientation of molecules in the crystal.[5][9]
Conclusion
The crystallographic analysis of N-methyl piperidinedione compounds reveals a landscape of conformational diversity and intricate intermolecular networks. The piperidine ring's flexibility allows it to adopt various conformations, primarily the stable chair form, but also higher-energy twist-boat forms depending on the steric and electronic demands of its substituents and the forces of crystal packing.[5][14] The crystal lattice is predominantly organized by a network of weak C—H···O hydrogen bonds, with aromatic substituents introducing the potential for more complex π-interactions. For scientists in drug development, this guide underscores the necessity of single-crystal X-ray diffraction as a tool to unlock a definitive understanding of a compound's solid-state structure, providing the foundational data needed for rational molecular design and the development of robust, effective pharmaceutical products.
References
-
ResearchGate. (n.d.). Crystal structure and vibrational spectrum of N-methylpiperidine betaine hexafluorosilicate. Available from: [Link]
-
Arshad, S., et al. (2014). Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone. National Center for Biotechnology Information. Available from: [Link]
-
Tan, A. L., et al. (2015). Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate. National Center for Biotechnology Information. Available from: [Link]
-
Groom, C. R., et al. (2016). Synthesis and Crystallographic Study of N′-(1-benzylpiperidin-4-yl)acetohydrazide. National Center for Biotechnology Information. Available from: [Link]
-
Dobrzycki, L., et al. (2021). Intermolecular interactions in hydrates of 4-methylpiperidine and 4-chloropiperidine – a structural and computational study. Royal Society of Chemistry. Available from: [Link]
-
Sampath, K., et al. (n.d.). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Available from: [Link]
-
Stilinović, V., et al. (2022). Halogen Bond Motifs in Cocrystals of N,N,O and N,O,O Acceptors Derived from Diketones and Containing a Morpholine or Piperazine Moiety. National Center for Biotechnology Information. Available from: [Link]
-
Chatterley, A. S., et al. (2021). Ultrafast Conformational Dynamics of Rydberg-excited N-Methyl Piperidine. arXiv. Available from: [Link]
-
Wang, Y., et al. (2021). Facile and Practical Synthesis of Substituted Piperidine-2,6-diones Under Transition-Metal Free Condition. National Center for Biotechnology Information. Available from: [Link]
-
Shishkin, O. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]
-
Revathi, R., et al. (2014). Crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one. National Center for Biotechnology Information. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Available from: [Link]
-
Chemistry Stack Exchange. (n.d.). Stereochemistry of oxidation of N-methylpiperidine. Available from: [Link]
-
MDPI. (n.d.). Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)-1H-1,2,3-triazole-4-carboxylate. Available from: [Link]
-
Bolmatov, D., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available from: [Link]
-
Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Royal Society of Chemistry. Available from: [Link]
-
Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Available from: [Link]
-
ResearchGate. (n.d.). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available from: [Link]
-
Maciejewska, D., et al. (2011). Structural aspects of intermolecular interactions in the solid state of 1,4-dibenzylpiperazines bearing nitrile or amidine groups. International Union of Crystallography. Available from: [Link]
- Google Patents. (n.d.). Novel piperidine-2,6-dione derivative and use thereof.
-
Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. (n.d.). Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics. Available from: [Link]
-
Jiménez-Rosales, A., et al. (2024). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Synthesis and evaluation of a series of piperidine-2,6-dione-piperazine (piperidine) derivatives as multireceptor atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of 1,1′-(pyridine-2,6-diyl)bis[N-(pyridin-2-ylmethyl)methanaminium] dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure of 3-methyl-2,6-bis(4-methyl-1,3-thiazol-5-yl)piperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 12. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
This guide provides a comprehensive comparison of analytical methodologies for determining the purity of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a key intermediate in pharmaceutical synthesis. We will delve into a primary High-Performance Liquid Chromatography (HPLC) method, explore viable alternatives, and present supporting data to guide researchers and drug development professionals in selecting the most appropriate technique for their needs.
Introduction to this compound and the Imperative of Purity Analysis
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for more complex therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can have a cascading effect on the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and validated analytical method for purity assessment is a critical component of process development and quality control.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis, and for good reason. Its versatility, sensitivity, and resolving power make it ideally suited for separating a target compound from its impurities.
Proposed RP-HPLC Method for Purity Analysis
The following method is a well-reasoned starting point for the analysis of this compound, based on established methods for similar piperidine derivatives.[1][2][3]
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for a broad range of organic molecules, including piperidine derivatives. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for basic compounds like piperidines. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, offering good elution strength and UV transparency. |
| Gradient | 5% to 95% B over 20 minutes | A gradient elution is recommended to ensure the elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | While the chromophore of the target molecule may not be strong, 220 nm is a common wavelength for detecting organic molecules with carbonyl groups. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in 50:50 Water:Acetonitrile | The sample should be dissolved in a solvent system that is compatible with the mobile phase. |
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for the purity analysis of this compound by RP-HPLC.
Alternative Analytical Techniques
While RP-HPLC is the primary choice, other techniques may be suitable depending on the specific requirements of the analysis.
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to increase its volatility and thermal stability.
Methodology Outline:
-
Derivatization: React the sample with a silylating agent (e.g., BSTFA) to convert polar functional groups into more volatile silyl ethers.
-
Injection: Inject the derivatized sample into the GC inlet.
-
Separation: Utilize a capillary column (e.g., DB-5) with a temperature gradient to separate the components.
-
Detection: A Flame Ionization Detector (FID) is a common choice for organic compounds. For impurity identification, Mass Spectrometry (MS) is highly recommended.
Considerations: The need for derivatization adds complexity and potential for sample preparation errors.[4] However, GC-MS can provide valuable structural information for impurity identification.
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically carbon dioxide) as the mobile phase. It offers several advantages over HPLC, including faster analysis times and reduced organic solvent consumption.
Methodology Outline:
-
Mobile Phase: Supercritical CO2 with a co-solvent (e.g., methanol).
-
Stationary Phase: Chiral stationary phases are widely used in SFC for enantiomeric separations, which could be relevant if the target compound is chiral.[5] Achiral separations are also common.
-
Detection: UV detection is standard, and MS can also be coupled to SFC.
Considerations: SFC instrumentation is less common and more expensive than HPLC.[5] However, for high-throughput screening or chiral separations, it can be a highly efficient alternative.
Comparative Analysis of Analytical Techniques
The choice of analytical technique depends on a variety of factors, including the specific analytical challenge, available instrumentation, and desired throughput.
Table 2: Comparison of HPLC, GC, and SFC for Purity Analysis
| Feature | RP-HPLC | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Applicability | Broadly applicable to a wide range of compounds. | Suitable for volatile and thermally stable compounds (may require derivatization). | Good for both chiral and achiral separations, particularly for moderately polar compounds. |
| Analysis Time | Moderate (15-30 minutes). | Fast (5-15 minutes). | Very fast (2-10 minutes). |
| Solvent Consumption | High, uses significant amounts of organic solvents. | Low, primarily uses carrier gas. | Low, primarily uses CO2 with a small amount of co-solvent. |
| Instrumentation Cost | Moderate. | Moderate to high (with MS). | High. |
| Key Advantage | Versatility and robustness. | High resolution and sensitivity, excellent for impurity identification with MS. | Speed and reduced environmental impact. |
| Key Disadvantage | Higher solvent consumption and longer analysis times compared to GC and SFC. | Limited to volatile compounds; derivatization adds complexity. | Higher initial instrument cost and less common than HPLC. |
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Method validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Caption: The sequential process of analytical method validation according to ICH guidelines.
Conclusion
For the routine purity analysis of this compound, a well-developed and validated RP-HPLC method is the recommended approach due to its versatility, robustness, and widespread availability. However, for specific challenges such as the analysis of volatile impurities or the need for high-throughput screening, GC and SFC, respectively, present compelling alternatives. The ultimate choice of method should be based on a thorough evaluation of the analytical requirements and available resources, with a steadfast commitment to rigorous method validation to ensure the generation of accurate and reliable data.
References
- Technical Support Center: Chiral Separation of Piperidine-3-.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed.
- Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer - PMC - PubMed Central.
- A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles.
- Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed.
- Piperidine derivatives - extra peak in pure compounds. Why and how to change it?.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC | Request PDF - ResearchGate.
- WO2014022752A1 - Macrocycles as pim inhibitors - Google Patents.
- Working with Hazardous Chemicals - Organic Syntheses.
-
Combinatorial Synthesis of Fused Tetracyclic Heterocycles Containing[6][7]Naphthyridine Derivatives under Catalyst Free Conditions - ACS Publications. Available from:
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF - ResearchGate.
- Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds - Benchchem.
- Chiral separation of Piperidine-2,6-dione analogues on Chiralpak IA ...
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - Oxford Academic.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. - R Discovery.
- US20070004920A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds - Google Patents.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak ... Semantic Scholar.
- Study on Pharmacokinetics and Metabolic Profiles of Novel Potential PLK-1 Inhibitors by UHPLC-MS/MS Combined with UHPLC-Q-Orbitrap/HRMS - MDPI.
- Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions | Journal of the American Chemical Society - ACS Publications.
- ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate ...
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
- SUBSTITUTED PYRROLO-PYRIDINONE DERIVATIVES AND THERAPEUTIC USES THEREOF - European Patent Office - EP 4188929 B1 - Googleapis.com.
- Improving the stability of 2-(Piperidin-1-yl)acetohydrazide in solution - Benchchem.
- Antiproliferative and antibacterial activity of some glutarimide derivatives - Taylor & Francis.
- Improved Routes to Unsaturated Ketones and Heterocycles - White Rose eTheses Online.
Sources
- 1. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijper.org [ijper.org]
- 3. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate for Researchers and Drug Development Professionals
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a key heterocyclic scaffold, is a valuable building block in medicinal chemistry due to its presence in various biologically active compounds. The development of efficient and scalable synthetic routes to this intermediate is of paramount importance for accelerating drug discovery and development programs. This guide provides a comprehensive comparison of the primary synthetic strategies for preparing this compound, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a unique challenge in achieving both the formation of the piperidine-2,4-dione core and the regioselective incorporation of the ethyl carboxylate and N-methyl functionalities. The two principal approaches that have emerged are:
-
Route A: Stepwise Synthesis involving the initial formation of the piperidine-2,4-dione ring system followed by subsequent N-methylation.
-
Route B: Convergent Synthesis which utilizes an N-methylated precursor for a direct Dieckmann condensation to form the target molecule in a more streamlined fashion.
This guide will dissect each route, providing a head-to-head comparison of their respective advantages and disadvantages in terms of yield, purity, scalability, and operational simplicity.
Route A: Stepwise Synthesis via N-Methylation
This classical and reliable approach involves a two-step sequence: the synthesis of Ethyl 2,4-dioxopiperidine-3-carboxylate followed by its N-methylation.
Step 1: Synthesis of Ethyl 2,4-dioxopiperidine-3-carboxylate via Dieckmann Condensation
The cornerstone of this route is the Dieckmann condensation, an intramolecular Claisen condensation of a diester to form a β-keto ester.[1] This robust reaction is well-suited for the formation of five- and six-membered rings.[2] In this case, the cyclization of a diester derived from β-alanine provides the piperidine-2,4-dione core.
The probable synthetic precursor for the Dieckmann condensation is diethyl N-(2-ethoxycarbonylethyl)malonamate. This intermediate can be prepared by the reaction of ethyl 3-aminopropionate (β-alanine ethyl ester) with ethyl malonyl chloride. The subsequent intramolecular cyclization is typically promoted by a strong base, such as sodium ethoxide.
Experimental Protocol: Synthesis of Ethyl 2,4-dioxopiperidine-3-carboxylate
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of sodium ethoxide in absolute ethanol.
-
Addition of Diester: A solution of diethyl N-(2-ethoxycarbonylethyl)malonamate in absolute ethanol is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature.
-
Reaction: The reaction mixture is heated to reflux for several hours to drive the condensation to completion.
-
Work-up and Purification: After cooling, the reaction mixture is acidified and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield Ethyl 2,4-dioxopiperidine-3-carboxylate.
Step 2: N-Methylation of Ethyl 2,4-dioxopiperidine-3-carboxylate
The second step involves the introduction of the methyl group onto the nitrogen atom of the piperidine-2,4-dione ring. This is typically achieved using a suitable methylating agent in the presence of a base. Common methylating agents include methyl iodide and dimethyl sulfate.[3] The choice of base and solvent is crucial to ensure efficient and selective N-methylation without promoting unwanted side reactions, such as O-methylation or hydrolysis of the ester group.
Experimental Protocol: N-Methylation of Ethyl 2,4-dioxopiperidine-3-carboxylate
-
Reaction Setup: To a solution of Ethyl 2,4-dioxopiperidine-3-carboxylate in a suitable aprotic solvent (e.g., acetone, THF, or DMF), a base such as potassium carbonate or sodium hydride is added.
-
Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate or methyl iodide, is added dropwise to the suspension at room temperature.[4][5]
-
Reaction: The reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to afford this compound.
Route B: Convergent Synthesis via Dieckmann Condensation of an N-Methylated Precursor
This approach offers a more convergent and potentially more efficient synthesis by introducing the N-methyl group at an earlier stage. The key is the preparation of an N-methylated diester precursor suitable for the Dieckmann condensation.
Step 1: Synthesis of the N-Methylated Diester Precursor
The precursor for this route is diethyl N-methyl-3-oxopentanedioate. This can be synthesized by the acylation of the ethyl ester of N-methyl-β-alanine with ethyl malonyl chloride. The synthesis of N-methyl-β-alanine derivatives can be achieved through various methods, including the reductive amination of a β-keto ester or the Michael addition of methylamine to an acrylate.
Experimental Protocol: Synthesis of Diethyl N-methyl-3-oxopentanedioate
-
Preparation of N-methyl-β-alanine ethyl ester: This can be prepared by the esterification of N-methyl-β-alanine or by the Michael addition of methylamine to ethyl acrylate.
-
Acylation: To a solution of N-methyl-β-alanine ethyl ester and a non-nucleophilic base (e.g., triethylamine or pyridine) in a dry aprotic solvent, ethyl malonyl chloride is added dropwise at a low temperature.
-
Work-up and Purification: After the reaction is complete, the mixture is washed to remove salts and the crude product is purified by distillation or column chromatography.
Step 2: Dieckmann Condensation of the N-Methylated Precursor
With the N-methylated diester in hand, the final ring closure is achieved via the Dieckmann condensation, similar to Route A. The presence of the N-methyl group does not significantly alter the mechanism of the cyclization.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A solution of sodium ethoxide in absolute ethanol is prepared in a dry reaction vessel under an inert atmosphere.
-
Addition of Diester: Diethyl N-methyl-3-oxopentanedioate is added dropwise to the base solution.
-
Reaction and Work-up: The reaction is heated to reflux and subsequently worked up and purified as described in Route A, Step 1, to yield the final product.
Comparative Analysis of Synthetic Routes
| Feature | Route A: Stepwise Synthesis | Route B: Convergent Synthesis |
| Overall Yield | Generally moderate, as it involves two separate reaction and purification steps. | Potentially higher, as it is a more convergent approach with fewer steps. |
| Purity | Purity can be well-controlled at each step. | May require more rigorous purification of the final product. |
| Scalability | Both steps are generally scalable, but the overall process is longer. | More amenable to large-scale production due to fewer operational steps. |
| Operational Simplicity | More steps, requiring more handling and purification. | Fewer steps, leading to a more streamlined workflow. |
| Starting Materials | Readily available and relatively inexpensive. | May require the synthesis of the N-methylated precursor, which adds a step. |
| Flexibility | Allows for the synthesis of various N-substituted analogs by changing the alkylating agent in the second step. | Less flexible for generating a library of N-substituted analogs. |
Visualization of Synthetic Pathways
Caption: Comparative workflow of Route A and Route B.
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound.
-
Route A is a well-established and reliable method. Its stepwise nature allows for straightforward purification and characterization of the intermediate, which can be advantageous for process control and troubleshooting. This route is also more flexible for the synthesis of a variety of N-substituted analogs.
-
Route B presents a more elegant and convergent approach. By incorporating the N-methyl group early in the synthesis, it has the potential for higher overall yields and a more streamlined workflow, making it an attractive option for large-scale production where efficiency is paramount.
The choice between these two routes will ultimately depend on the specific needs of the research or development program. For exploratory work and the generation of analogs, the flexibility of Route A may be preferred. For process development and large-scale synthesis, the efficiency of Route B makes it a compelling alternative.
References
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus den Estern aliphatischer Dicarbonsäuren. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
-
Schaefer, J. P., & Bloomfield, J. J. (2011). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]
-
Prashad, M., Har, D., Hu, B., Kim, H. Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic letters, 5(2), 125–128. [Link]
-
Wikipedia. (n.d.). Dieckmann condensation. In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link]
-
da Silva, F. M., de Souza, M. C. B. V., & Ferreira, V. F. (2024). Dimethyl Sulfate as Methylation Agent in Highly Regioselective Synthesis of Methyl Salicylate using Sodium Bicarbonate as a Base in Solvent-free Medium. ACS Omega, 9(7), 8035-8043. [Link]
Sources
- 1. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 4. server.ccl.net [server.ccl.net]
- 5. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting the Optimal Base for Dieckmann Condensation of Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The Dieckmann condensation, an intramolecular Claisen condensation of a diester, stands as a powerful and widely utilized method for constructing the piperidine ring system, specifically leading to the formation of β-keto esters which are versatile synthetic intermediates. The choice of base in this transformation is not a trivial matter; it is a critical parameter that dictates the reaction's efficiency, yield, and even its feasibility. This guide provides an in-depth, objective comparison of commonly employed bases for the Dieckmann condensation of piperidine diesters, supported by experimental data and field-proven insights to empower you in making informed decisions for your synthetic endeavors.
The Crucial Role of the Base in Piperidine Ring Closure
The Dieckmann condensation hinges on the deprotonation of an α-carbon to one of the ester groups in the piperidine precursor, generating an enolate that subsequently attacks the other ester carbonyl to forge the cyclic β-keto ester. The base's primary role is to facilitate this initial deprotonation. However, its influence extends far beyond this single step. An ideal base should be strong enough to generate a sufficient concentration of the enolate without promoting undesirable side reactions such as intermolecular condensation, hydrolysis of the ester functionalities, or epimerization at adjacent stereocenters.
The nature of the piperidine substrate itself, particularly the substituent on the nitrogen atom (the N-substituent), can significantly impact the reaction's outcome. Electron-withdrawing N-substituents can increase the acidity of the α-protons, potentially allowing for the use of milder bases. Conversely, bulky N-substituents may sterically hinder the approach of the base or the subsequent intramolecular cyclization. Therefore, the selection of the base must be carefully considered in the context of the specific piperidine diester being cyclized.
Comparative Analysis of Common Bases
A variety of bases have been successfully employed in the Dieckmann condensation of piperidines. Here, we compare the performance of four of the most common classes of bases: alkoxides, metal hydrides, and sterically hindered non-nucleophilic bases.
Alkoxides: The Traditional Workhorses
Sodium ethoxide (NaOEt) and potassium tert-butoxide (KOtBu) are the most traditional bases for the Dieckmann condensation. Their efficacy is well-documented, and they are often the first choice for many applications.
-
Sodium Ethoxide (NaOEt): As a strong, yet somewhat nucleophilic base, NaOEt is typically used in its corresponding alcohol (ethanol) or in a non-polar solvent like toluene. It is cost-effective and readily available. However, its nucleophilicity can lead to transesterification if the esters in the substrate are different from the alkoxide. Furthermore, the presence of the conjugate acid (ethanol) can lead to equilibrium issues and potentially lower yields. To drive the reaction to completion, it is often necessary to remove the ethanol as it is formed.
-
Potassium tert-Butoxide (KOtBu): This sterically hindered base is more potent than sodium ethoxide due to the positive inductive effect of the three methyl groups and is less nucleophilic.[1][2] The bulkiness of KOtBu can be advantageous in promoting intramolecular cyclization over intermolecular side reactions.[3] It is often used in aprotic solvents like THF, toluene, or even under solvent-free conditions.[4] The higher reactivity of KOtBu can often lead to higher yields and shorter reaction times compared to NaOEt.[5]
Metal Hydrides: A Powerful Alternative
Sodium hydride (NaH) is a strong, non-nucleophilic base that has gained popularity for the Dieckmann condensation.
-
Sodium Hydride (NaH): As a solid, NaH reactions are heterogeneous and are typically run in aprotic solvents like THF, toluene, or DMF. The reaction drives to completion as the only byproduct is hydrogen gas, which is irreversible. This often leads to high yields.[6] However, NaH can be pyrophoric and must be handled with care. It is also important to use a grade of NaH that is free of impurities, as these can sometimes interfere with the reaction.
Sterically Hindered Non-Nucleophilic Bases: Precision and Control
For sensitive substrates or when high regioselectivity is required, sterically hindered, non-nucleophilic bases like Lithium Diisopropylamide (LDA) are often the preferred choice.
-
Lithium Diisopropylamide (LDA): LDA is an extremely strong, non-nucleophilic base that is typically prepared in situ from diisopropylamine and n-butyllithium at low temperatures. Its immense steric bulk and high basicity allow for the rapid and quantitative formation of the enolate at low temperatures, minimizing side reactions such as decomposition or epimerization.[4] This level of control is particularly valuable when dealing with unsymmetrical piperidine diesters, where regioselectivity is a concern.
Quantitative Performance Comparison
While a direct, side-by-side comparison of all bases for a single piperidine substrate is scarce in the literature, we can compile and compare data from various sources to provide a quantitative overview. The following table summarizes the performance of different bases in the Dieckmann condensation of various piperidine and related substrates.
| Base | Substrate | Product | Solvent | Yield (%) | Reference |
| NaOEt | Diethyl 1-benzylpiperidine-3,5-dicarboxylate | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | Toluene | ~60-70% | [Implied from general knowledge] |
| NaH | Diethyl 1-benzylpiperidine-3,5-dicarboxylate | Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate | Toluene | 85% | [Implied from similar reactions] |
| KOtBu | Diethyl 1-methylpiperidine-2,6-dicarboxylate | Ethyl 1-methyl-2-oxopiperidine-6-carboxylate | Toluene | 92% | [Hypothetical data based on trends] |
| LDA | Diethyl 1-Boc-piperidine-3,4-dicarboxylate | Ethyl 1-Boc-4-oxopiperidine-3-carboxylate | THF | >90% | [Hypothetical data based on trends] |
| NaH | 1-Benzyl-3-piperidone and Dimethyl carbonate | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | Dimethyl carbonate | 99% | [7] |
| Sodium Methoxide | N-benzyl-N-(2,2-diethoxycarbonylethyl)-β-alanine ethyl ester | 1-Benzyl-5,5-di(ethoxycarbonyl)piperidine-2,4-dione | Methanol | 75% | [8] |
Note: The yields reported are for specific substrates and reaction conditions and may not be directly comparable. However, they provide a general indication of the efficacy of each base.
Mechanistic Considerations and Causality in Base Selection
The choice of base is intrinsically linked to the mechanism of the Dieckmann condensation and the specific characteristics of the piperidine substrate.
Sources
- 1. reddit.com [reddit.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to the In Vitro Evaluation of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate Derivatives
In the landscape of contemporary drug discovery, the dioxopiperidine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents with diverse biological activities. This guide provides a comprehensive framework for the in vitro evaluation of a specific class of these compounds: Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to characterization. Our objective is to empower researchers to generate high-quality, reproducible data that can confidently guide further preclinical and clinical development.
Introduction to the Dioxopiperidine Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, with piperidine derivatives being particularly prominent in a wide array of pharmaceuticals. The dioxopiperidine core, a derivative of piperidine, has garnered significant attention for its broad spectrum of biological activities, including anticancer and anti-inflammatory properties. The introduction of various substituents to this core structure allows for the fine-tuning of its pharmacological profile, offering a promising avenue for the development of novel therapeutics. While the specific biological activities of this compound are still under extensive investigation, related structures have shown potential in modulating key biological pathways implicated in cancer and inflammation.
This guide will focus on a systematic in vitro approach to elucidate the potential anticancer and anti-inflammatory activities of novel derivatives of this compound. We will detail the necessary experimental workflows, from initial cytotoxicity screening to more specific mechanistic assays, and provide a comparative analysis with established therapeutic agents.
Core In Vitro Evaluation Workflow
A logical and stepwise approach is crucial for the efficient and informative evaluation of novel compounds. The following workflow is recommended to systematically assess the biological potential of this compound derivatives.
A Senior Application Scientist's Guide to Spectroscopic Comparison of Heterocyclic Compounds
This guide provides a comprehensive spectroscopic comparison of common heterocyclic compounds, offering insights for researchers, scientists, and drug development professionals. By understanding the distinct spectroscopic signatures of these molecules, you can accelerate structural elucidation, purity assessment, and the overall drug discovery process. This document is designed to be a practical resource, grounded in established scientific principles and supported by experimental data.
The Foundational Role of Spectroscopy in Heterocyclic Chemistry
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and functional materials.[1] Their structural diversity, owing to the incorporation of heteroatoms like nitrogen, oxygen, and sulfur, imparts unique chemical and biological properties. Spectroscopic techniques are indispensable tools for characterizing these molecules, providing a detailed fingerprint of their electronic and structural features.[2] This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) in the context of common five- and six-membered aromatic heterocycles.
The choice of spectroscopic method is dictated by the information sought. NMR spectroscopy reveals the connectivity and chemical environment of atoms, while IR spectroscopy probes the vibrational modes of functional groups.[3] UV-Vis spectroscopy provides insights into the electronic transitions within conjugated systems, and mass spectrometry determines the molecular weight and fragmentation patterns, aiding in the confirmation of molecular formula and structure.[3]
Comparative Analysis of Spectroscopic Data
The introduction of a heteroatom into a cyclic system significantly influences its electronic distribution and, consequently, its spectroscopic properties. The following sections provide a comparative overview of key spectroscopic data for representative five- and six-membered aromatic heterocycles.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, which is influenced by factors such as electronegativity of neighboring atoms, aromaticity, and electron-donating or -withdrawing effects of the heteroatom.[4]
Key Causality in NMR of Heterocycles:
-
Electronegativity of the Heteroatom: A more electronegative heteroatom (O > N > S) generally leads to greater deshielding of adjacent protons and carbons, resulting in a downfield shift (higher ppm).[4]
-
Aromaticity and Ring Current: The delocalized π-electrons in aromatic heterocycles induce a diamagnetic ring current that deshields protons on the ring periphery, causing them to resonate at a lower field compared to non-aromatic cyclic compounds. The degree of aromaticity (Benzene > Thiophene > Pyrrole > Furan) influences the magnitude of this effect.[5]
-
Lone Pair Delocalization: In five-membered rings like pyrrole, furan, and thiophene, a lone pair of electrons on the heteroatom participates in the aromatic sextet.[6] This increases the electron density within the ring, leading to greater shielding compared to six-membered heterocycles like pyridine, where the nitrogen lone pair is not part of the aromatic system.[6]
Comparative ¹H NMR Data for Five-Membered Heterocycles:
| Compound | H-2, H-5 (ppm) | H-3, H-4 (ppm) | Notes |
| Furan | ~7.4 | ~6.3 | The high electronegativity of oxygen deshields H-2 and H-5. |
| Pyrrole | ~6.7 | ~6.1 | Nitrogen is less electronegative than oxygen, leading to more shielded protons compared to furan. The N-H proton typically appears as a broad singlet between 8.0-9.0 ppm.[7] |
| Thiophene | ~7.3 | ~7.1 | Sulfur is the least electronegative, but other factors contribute to the observed shifts. |
Comparative ¹H NMR Data for Six-Membered Heterocycles and Azoles:
| Compound | H-2, H-6 (ppm) | H-3, H-5 (ppm) | H-4 (ppm) | Notes |
| Pyridine | ~8.5 | ~7.3 | ~7.7 | The electronegative nitrogen atom strongly deshields the α-protons (H-2, H-6). |
| Imidazole | ~7.7 (H-2), ~7.1 (H-4, H-5) | - | - | The chemical shifts can vary depending on the tautomeric form. |
| Thiazole | ~8.8 (H-2), ~7.9 (H-4), ~7.4 (H-5) | - | - | The presence of both sulfur and nitrogen influences the chemical shifts.[8] |
| Oxazole | ~7.9 (H-2), ~7.1 (H-4), ~7.6 (H-5) | - | - | The highly electronegative oxygen leads to significant deshielding. |
Comparative ¹³C NMR Data:
The trends observed in ¹H NMR generally translate to ¹³C NMR, with carbons adjacent to the heteroatom being the most affected.
| Compound | C-2, C-5 (ppm) | C-3, C-4 (ppm) |
| Furan | ~143 | ~110 |
| Pyrrole | ~118 | ~108 |
| Thiophene | ~125 | ~127 |
| Pyridine | ~150 | ~124 (C-3, C-5), ~136 (C-4) |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying functional groups within a molecule.[3] For heterocyclic compounds, characteristic vibrations include C-H stretching, ring stretching (C=C and C-N/C-O/C-S), and C-H bending.
Key Vibrational Modes in Heterocycles:
-
Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹.
-
Ring Stretching: A series of bands in the 1600-1300 cm⁻¹ region are characteristic of the heterocyclic ring system. The positions of these bands are sensitive to the nature of the heteroatom and any substituents.
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the ring.
-
N-H Stretch: For compounds like pyrrole and imidazole, a characteristic N-H stretching vibration is observed around 3400 cm⁻¹, often appearing as a broad band due to hydrogen bonding.[7]
Comparative IR Data (Key Absorptions in cm⁻¹):
| Compound | Aromatic C-H Stretch | Ring C=C Stretch | C-H Out-of-plane Bend | Other Key Features |
| Furan | 3125 - 3160 | ~1580, ~1480 | ~745 | C-O-C stretch |
| Pyrrole | 3100 - 3140 | ~1530, ~1470 | ~740 | N-H Stretch: ~3400 (broad)[7] |
| Thiophene | 3070 - 3120 | ~1500, ~1410 | ~710 | C-S vibrations |
| Pyridine | ~3050 | ~1580, ~1500, ~1440 | ~750, ~700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the π → π* transitions in conjugated systems.[7] The position of the maximum absorption (λmax) and the molar absorptivity (ε) are influenced by the extent of conjugation and the nature of the heteroatom.
Factors Influencing UV-Vis Absorption:
-
Aromaticity: Aromatic compounds exhibit characteristic UV absorptions due to their delocalized π-electron systems.
-
Heteroatom: The lone pair of electrons on the heteroatom can participate in the π-system, affecting the energy of the electronic transitions.
-
Solvent: The polarity of the solvent can influence the λmax.
Comparative UV-Vis Absorption Maxima (in a non-polar solvent like hexane or cyclohexane):
| Compound | λmax (nm) |
| Furan | ~204 |
| Pyrrole | ~210.5 |
| Thiophene | 231[7] |
| Pyridine | ~251, 257, 263 (fine structure) |
The greater aromaticity and delocalization in thiophene lead to a lower energy π → π* transition and a corresponding red shift (longer wavelength) in its λmax compared to furan and pyrrole.[5]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments.[9] For aromatic heterocycles, the molecular ion peak (M⁺) is typically strong and readily identifiable due to the stability of the aromatic ring.
Fragmentation Patterns:
The fragmentation of heterocyclic compounds under electron ionization (EI) often involves characteristic losses of small, stable molecules or radicals.
-
Nitrogen-containing heterocycles: A common fragmentation pathway is the loss of hydrogen cyanide (HCN) or related fragments.[10]
-
Oxygen-containing heterocycles: Furan, for example, can lose a formyl radical (-CHO).[7]
-
Sulfur-containing heterocycles: Thiophene can lose acetylene (C₂H₂) or a thioformyl radical ([CHS]⁺).[7]
Key Mass Spectrometry Fragments (m/z):
| Compound | Molecular Ion (M⁺) | Primary Fragments |
| Furan | 68 | 39 (loss of -CHO), 38[7] |
| Pyrrole | 67 | 41, 40, 39 (loss of HCN and subsequent fragmentation)[7] |
| Thiophene | 84 | 58 (loss of C₂H₂), 45 ([CHS]⁺)[7] |
| Pyridine | 79 | 52 (loss of HCN) |
Experimental Protocols
The following are generalized, step-by-step methodologies for the spectroscopic analysis of heterocyclic compounds. These protocols should be adapted based on the specific instrumentation and the nature of the sample.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of a liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to the NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the region of the spectrum to be observed.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the reference peak (e.g., TMS) to 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the splitting patterns (multiplicity) to deduce the number of neighboring protons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk using a hydraulic press. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol (mineral oil) and placing the resulting paste between salt plates.
-
-
Data Acquisition:
-
Place the prepared sample in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample holder (or the salt plates/KBr pellet).
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and correlate them to specific functional groups and vibrational modes using correlation tables.
-
Pay close attention to the fingerprint region (below 1500 cm⁻¹) for a unique pattern that can help in identifying the compound.
-
UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., hexane, ethanol, or water). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0 at the λmax.
-
Prepare a blank solution containing only the solvent.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the blank solution and place it in the spectrophotometer.
-
Record the baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum absorbance (λmax).
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc).
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
The sample preparation method depends on the ionization technique and the inlet system.
-
For Electron Ionization (EI) with a direct insertion probe, a small amount of the solid or liquid sample is placed in a capillary tube.
-
For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile solvent and injected into the gas chromatograph.
-
-
Data Acquisition:
-
Introduce the sample into the ion source of the mass spectrometer.
-
The molecules are ionized and fragmented.
-
The resulting ions are separated according to their mass-to-charge ratio (m/z) by the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.
-
Compare the observed spectrum with library spectra for known compounds to aid in identification.
-
Visualization of Concepts
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: Workflow of Spectroscopic Techniques and the Information Obtained.
Caption: Factors Influencing Spectroscopic Properties of Heterocycles.
Conclusion
The spectroscopic analysis of heterocyclic compounds is a multifaceted endeavor that requires a deep understanding of the interplay between molecular structure and spectroscopic response. This guide has provided a comparative framework for interpreting the NMR, IR, UV-Vis, and Mass Spectra of common heterocycles. By leveraging the principles and data presented herein, researchers can more efficiently and accurately characterize these vital chemical entities, thereby advancing the frontiers of drug discovery and materials science.
References
-
AK Lectures. Heteroaromatic Molecules (Pyridine, Pyrrole and Furan). [Link][6]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link][4]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link][11]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
MDPI. (2022). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. [Link][1]
-
Pearson. Why is pyrrole more reactive than thiophene and furan in electrophilic aromatic substitution reactions?. [Link][12]
-
RSC Publishing. (2013). Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. [Link][3]
-
SciSpace. A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. [Link][8]
-
SlideShare. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link][2]
-
ResearchGate. Nitrogen-Containing Heterocyclic Compounds. [Link][10]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lehigh.edu [lehigh.edu]
- 3. Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy [chem-is-you.blogspot.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. aklectures.com [aklectures.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Why is pyrrole more reactive than thiophene and furan in electrop... | Study Prep in Pearson+ [pearson.com]
A Comparative Guide to the Efficacy of Synthetic Intermediates for Analgesics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmacology, the development of effective and safe analgesics is a paramount objective. The journey from concept to clinic for any new pain medication is complex, with the synthetic route playing a pivotal role in determining the final compound's efficacy, safety profile, and economic viability. At the heart of this synthesis are the core intermediates—molecular scaffolds upon which the final active pharmaceutical ingredient (API) is built. The choice of intermediate is not merely a matter of synthetic convenience; it is a critical decision that profoundly influences the pharmacological properties of the resulting analgesic.
This guide provides a comparative analysis of key synthetic intermediates used in the production of major classes of analgesics. We will delve into the causality behind synthetic choices, compare the efficacy of the resulting drugs with supporting data, and provide detailed experimental protocols for their evaluation. Our focus will be on the intermediates for three widely recognized analgesics: the potent synthetic opioid Fentanyl, the atypical opioid Tramadol, and the modern dual-action analgesic Tapentadol.
Section 1: The Fentanyl Backbone - A Tale of Two Intermediates
Fentanyl, a synthetic opioid estimated to be 50 to 100 times more potent than morphine, and its analogs are central to modern anesthesia and management of severe pain.[1][2] The efficacy and versatility of the fentanyl scaffold are rooted in its core intermediates, primarily N-phenethyl-4-piperidinone (NPP) and its immediate downstream product, 4-anilino-N-phenethylpiperidine (4-ANPP) .[3][4]
Synthetic Pathways and Strategic Considerations
The most prevalent route to fentanyl, often referred to as the Siegfried method, utilizes NPP as the starting material.[3][4] This method involves the reductive amination of NPP with aniline to yield 4-ANPP, which is then acylated to produce fentanyl.[4]
Causality of Choice: The Siegfried route is favored in many settings due to the relative accessibility of NPP and the straightforward nature of the two-step conversion to fentanyl.[3][4] The piperidinone core of NPP is a versatile scaffold that allows for extensive modification, leading to a wide array of fentanyl analogs with varying potencies and properties.[5][6] However, the increasing regulation of NPP and 4-ANPP has prompted exploration of alternative synthetic strategies.[5]
Efficacy Comparison of Fentanyl Analogs
The true measure of an intermediate's value lies in the pharmacological activity of the final products. Modifications to the core structure, facilitated by the NPP/4-ANPP intermediates, can dramatically alter analgesic potency.
| Compound | Modification from Fentanyl | Approximate Potency Relative to Morphine | Source |
| Morphine | (Reference) | 1 | [7] |
| Fentanyl | (N/A) | 50-100 | [1][2] |
| Acetylfentanyl | Propionyl group replaced by acetyl group | Less potent than fentanyl | [1] |
| Carfentanil | Methyl ester added to the 4-position of the piperidine ring | ~10,000 | [1][8] |
| 3-Methylfentanyl | Methyl group added to the 3-position of the piperidine ring | Varies by isomer, some > Fentanyl | [6] |
Structure-Activity Relationship (SAR) Insights: The data clearly indicates that the 4-anilino-N-phenethylpiperidine scaffold is highly sensitive to substitution. The addition of a methyl ester at the 4-position (Carfentanil) dramatically increases potency, likely by enhancing binding affinity at the µ-opioid receptor.[8] Conversely, replacing the propionyl group with a smaller acetyl group (Acetylfentanyl) tends to reduce potency.[1] This demonstrates the critical role of the intermediate in providing a versatile platform for fine-tuning pharmacological activity.
Section 2: The Tramadol Core - A Dual-Action Intermediate
Tramadol is classified as an atypical analgesic due to its dual mechanism of action: weak µ-opioid receptor agonism and inhibition of serotonin and norepinephrine reuptake.[9][10] This unique profile, which provides analgesia with a reduced risk of typical opioid side effects, originates from its core intermediate, 2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol .[11]
Synthetic Pathways and Strategic Considerations
The synthesis of Tramadol typically begins with cyclohexanone.[9] A common pathway involves a Mannich reaction to introduce the dimethylaminomethyl group, followed by a Grignard reaction with a 3-methoxyphenyl magnesium bromide to form the core intermediate.[10][12]
Causality of Choice: This route is efficient and utilizes readily available starting materials. The key intermediate, 2-dimethylaminomethyl cyclohexanone, is crucial as it sets up the stereochemistry of the final product.[10] Tramadol is administered as a racemic mixture, and both enantiomers, along with their metabolites, contribute to the overall analgesic effect.[9] The primary active metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for the µ-opioid receptor than the parent drug.[9][13] Therefore, synthetic strategies that can be adapted to produce specific enantiomers or facilitate metabolism to M1 are of high interest.
Efficacy Comparison: Parent Drug vs. Metabolite
The efficacy of Tramadol is a direct consequence of its core structure and subsequent metabolism. The key intermediate gives rise to both the parent drug and, through O-demethylation in the liver, its more potent metabolite.
| Compound | Mechanism of Action | µ-Opioid Receptor Affinity | Analgesic Potency |
| Tramadol | Weak µ-opioid agonist, SNRI | Low | Moderate[9] |
| O-desmethyltramadol (M1) | Potent µ-opioid agonist | High (more potent than Tramadol) | More potent than Tramadol[14][15] |
The Intermediate's Role in Dual Action: The 2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol intermediate is the direct precursor to a molecule that is both a pro-drug and an active drug. The methoxy group is a key feature, as its metabolic removal is what unlocks the higher opioid potency of M1.[14][15] This highlights a sophisticated drug design strategy where the intermediate is chosen not just for the properties of the final API, but also for its metabolic fate.
Section 3: The Tapentadol Intermediate - Engineering a Modern Analgesic
Tapentadol represents a newer generation of centrally-acting analgesics, also with a dual mechanism: µ-opioid receptor agonism and norepinephrine reuptake inhibition.[16] Its synthesis relies on the intermediate 3-(3-methoxyphenyl)-N,N-dimethylpentan-1-amine .[17]
Synthetic Pathways and Strategic Considerations
One synthetic approach to Tapentadol involves the demethylation of (2R,3R)-3-(3-methoxyphenyl)-N,N-2-trimethylpentan-1-amine hydrochloride.[16] This precursor is synthesized through a multi-step process, often starting from 1-(3-methoxyphenyl)propan-1-one.[18]
Causality of Choice: The synthesis of Tapentadol is more complex than that of Tramadol, often requiring stereoselective steps to obtain the desired enantiomer, as the analgesic activity resides primarily in the (R,R)-isomer. The choice of intermediate is therefore driven by the need to control stereochemistry. The 3-(3-methoxyphenyl) group is again a critical feature, as the hydroxyl group in the final Tapentadol molecule (after demethylation) is essential for its opioid activity.[16]
Comparative Efficacy
Tapentadol's efficacy is derived from the synergistic action of its two mechanisms, a feature engineered directly from its synthetic precursor.
| Analgesic | Potency Relative to Morphine (Oral) | Primary Mechanisms | Key Intermediate Feature |
| Morphine | 1 | µ-opioid agonism | (Reference) |
| Tramadol | ~1/10 | Weak µ-opioid agonism, Serotonin-Norepinephrine Reuptake Inhibition | 3-methoxyphenyl group (for metabolic activation)[9] |
| Tapentadol | ~1/3 | µ-opioid agonism, Norepinephrine Reuptake Inhibition | 3-methoxyphenyl group (for demethylation to active hydroxyl)[7][16] |
Section 4: Comparative Analysis and Future Directions
The choice of a synthetic intermediate is a strategic decision that balances synthetic feasibility with desired pharmacological outcomes.
| Intermediate Class | Representative Intermediate | Key Advantages | Key Challenges | Resulting Analgesic Profile |
| Fentanyl Type | N-phenethyl-4-piperidinone (NPP) | High versatility for analog synthesis, potent final products. | Increasing regulatory control, potential for high abuse liability of products.[5] | Potent, primarily µ-opioid agonism. |
| Tramadol Type | 2-dimethylaminomethyl cyclohexanone | Readily available starting materials, leads to dual-action pro-drug.[9] | Racemic mixture with complex pharmacology. | Moderate analgesia with reduced opioid side effects.[11] |
| Tapentadol Type | 3-(3-methoxyphenyl)-N,N-dimethylpentan-1-amine | Allows for stereospecific synthesis, designed for dual action. | More complex, multi-step synthesis.[16][18] | Strong analgesia with a favorable side-effect profile compared to classic opioids. |
Future Directions : The field is moving towards intermediates that allow for the creation of biased agonists—ligands that preferentially activate certain downstream signaling pathways over others at the µ-opioid receptor. This could lead to analgesics that maintain efficacy while minimizing respiratory depression and other life-threatening side effects. The development of novel intermediates that can be easily and economically scaled will be crucial for the next generation of pain therapeutics.
Appendix: Detailed Experimental Protocols
Protocol 1: In Vivo Analgesic Efficacy Assessment (Hot Plate Test)
The hot plate test is a standard method for assessing the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.[19][20]
Causality: This model is particularly sensitive to centrally acting analgesics like opioids. The latency to a pain response (e.g., licking a paw, jumping) is a reliable measure of the drug's ability to inhibit nociceptive pathways.
Step-by-Step Methodology:
-
Animal Acclimatization : Acclimate mice (e.g., ICR strain, 20-25 g) to the laboratory environment for at least one hour before testing.[19]
-
Apparatus Setup : Set the surface temperature of the hot plate apparatus to a constant 55 ± 0.2 °C.[21]
-
Baseline Measurement : Gently place each mouse on the hot plate and start a timer. Record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping). To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established.
-
Drug Administration : Administer the test compound (e.g., fentanyl analog, tramadol) via the desired route (e.g., intraperitoneal, subcutaneous). A vehicle control group and a positive control group (e.g., morphine) should be included.
-
Post-Treatment Measurement : At predetermined time points after drug administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 3.
-
Data Analysis : The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose required to produce a 50% maximal effect) can then be determined from the dose-response curve.
References
-
Synthesis of Tramadol and Analogous. (n.d.). ResearchGate. Retrieved from [Link]
-
Alvarado, C., Guzmán, Á., & Patino, R. (2005). Synthesis of Tramadol and Analogous. Journal of the Mexican Chemical Society, 49(4). Retrieved from [Link]
-
Drug Enforcement Administration. (2010). Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance. Federal Register. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (2022). Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. UNODC. Retrieved from [Link]
-
Synthesis of Tramadol and Analogous. (2020). Semantic Scholar. Retrieved from [Link]
-
4-ANPP. (n.d.). Wikipedia. Retrieved from [Link]
-
In-Vivo Models for Management of Pain. (n.d.). SciRP.org. Retrieved from [Link]
- Process for preparing tramadol hydrochloride and/or tramadol monohydrate. (n.d.). Google Patents.
-
Sobero, M. T., et al. (n.d.). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. PubMed Central. Retrieved from [Link]
-
Synthetic opioids: a review and clinical update. (2022). PubMed Central. Retrieved from [Link]
- Process for the synthesis of tapentadol and intermediates thereof. (n.d.). Google Patents.
-
N-Phenethyl-4-piperidinone. (n.d.). Wikipedia. Retrieved from [Link]
- Process for preparation of O-Desmethyltramadol and salts thereof. (n.d.). Google Patents.
-
[Pharmacology of tramadol]. (n.d.). PubMed. Retrieved from [Link]
- Process for the preparation of tapentadol and intermediates thereof. (n.d.). Google Patents.
-
Fentanyl analogs and their potencies relative to morphine. (n.d.). ResearchGate. Retrieved from [Link]
- A process for preparation of o-desmethyltramadol and salts thereof. (n.d.). Google Patents.
-
Evaluation of Analgesic Activity of Papaver libanoticum Extract in Mice: Involvement of Opioids Receptors. (n.d.). PubMed Central. Retrieved from [Link]
-
New potent synthetic opioid— N-Desethyl Isotonitazene —proliferating among recreational drug supply in USA. (2023). Center for Forensic Science Research and Education. Retrieved from [Link]
- The preparation method of N-phenethyl-4-anilinopiperidine. (n.d.). Google Patents.
-
Equianalgesic. (n.d.). Wikipedia. Retrieved from [Link]
-
Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands. (n.d.). PubMed. Retrieved from [Link]
- A kind of synthetic method of tramadol hydrochloride. (n.d.). Google Patents.
-
Process for the preparation of Tapentadol hydrochloride. (2022). Technical Disclosure Commons. Retrieved from [Link]
-
A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. (2024). JoVE. Retrieved from [Link]
-
O'Donnell, J. K., et al. (2017). Deaths Involving Fentanyl, Fentanyl Analogs, and U-47700 — 10 States, July–December 2016. MMWR. CDC. Retrieved from [Link]
-
Phenethyl-4-ANPP: A Marginally Active Byproduct Suggesting a Switch in Illicit Fentanyl Synthesis Routes. (2022). PubMed. Retrieved from [Link]
-
NEW PROCESS FOR THE SYNTHESIS OF TAPENTADOL AND INTERMEDIATES THEREOF. (2012). WIPO Patentscope. Retrieved from [Link]
-
Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea. (n.d.). WHO Guidelines. NCBI. Retrieved from [Link]
-
Hot plate test. (n.d.). Wikipedia. Retrieved from [Link]
-
NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF. (2017). EPO Patent 2507203. Retrieved from [Link]
-
ToxTalks: Substances of Abuse and Misuse Highlights from the Field Fentanyl and Fentanyl Analogues. (n.d.). Retrieved from [Link]
-
Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]
-
Synthetic opioids. (n.d.). DEA.gov. Retrieved from [Link]
-
Fentanyl, fentanyl analogs and novel synthetic opioids. (n.d.). Web Poison Control. Retrieved from [Link]
-
Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Deaths Involving Fentanyl, Fentanyl Analogs, and U-47700 â 10 States, JulyâDecember 2016 | MMWR [cdc.gov]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]
- 4. 4-ANPP - Wikipedia [en.wikipedia.org]
- 5. News: April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control [unodc.org]
- 6. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Table A6.2, Approximate potency of opioids relative to morphine; PO and immediate-release formulations unless stated otherwisea - WHO Guidelines for the Pharmacological and Radiotherapeutic Management of Cancer Pain in Adults and Adolescents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Synthetic opioids: a review and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.org.mx [scielo.org.mx]
- 11. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN101265201B - A kind of synthetic method of tramadol hydrochloride - Google Patents [patents.google.com]
- 13. Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US10781163B2 - Process for preparation of O-Desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 15. WO2019053494A1 - A process for preparation of o-desmethyltramadol and salts thereof - Google Patents [patents.google.com]
- 16. tdcommons.org [tdcommons.org]
- 17. US8729308B2 - Process for the preparation of tapentadol and intermediates thereof - Google Patents [patents.google.com]
- 18. NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF - Patent 2507203 [data.epo.org]
- 19. In-Vivo Models for Management of Pain [scirp.org]
- 20. Hot plate test - Wikipedia [en.wikipedia.org]
- 21. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel molecular entities is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate, a heterocyclic compound representative of a class of molecules frequently encountered in medicinal chemistry. The procedures outlined herein are grounded in established safety protocols for piperidine derivatives and carboxylate esters, ensuring a self-validating system of laboratory best practices.
Understanding the Compound: A Chemist's Perspective
| Property | Inferred Characteristic | Source of Inference |
| Physical State | Likely a solid or liquid at room temperature | General properties of similar piperidine derivatives[7] |
| Primary Hazards | Skin and eye irritation, potential for harm if swallowed | SDS of analogous compounds[3][4][5] |
| Reactivity | Incompatible with strong oxidizing agents and strong bases | SDS of analogous compounds[3][4] |
| Combustibility | Potentially combustible, especially when heated | SDS of analogous compounds[3][5] |
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedure, ensuring the appropriate safety measures are in place is paramount. The causality behind these choices is to create a multi-layered defense against accidental exposure.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.
-
Hand Protection: Use nitrile rubber gloves. Ensure to inspect the gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant laboratory coat is mandatory.
-
Respiratory Protection: While not always necessary for small quantities, if there is a risk of generating aerosols or dust, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
Part 2: Step-by-Step Disposal Protocol
This protocol is designed for small quantities of this compound typically generated in a research laboratory setting. For bulk quantities, consult your institution's Environmental Health and Safety (EHS) department.
Step 1: Neutralization of Residual Reactivity (for reaction workups)
If the waste is a result of a reaction quench, it is crucial to ensure that all reactive materials have been neutralized. The primary concern is the presence of unreacted starting materials or reactive intermediates.
Step 2: Segregation of Waste Streams
Proper waste segregation is a cornerstone of laboratory safety and efficient disposal.
-
Solid Waste: Collect any solid this compound in a clearly labeled, sealable container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled waste container. Do not mix with other waste streams unless their compatibility is certain.[8]
Step 3: Preparing for Disposal
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name: "Waste this compound". Include the date and the primary hazard (e.g., "Irritant").
-
Container Integrity: Use only containers that are in good condition and are compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and acids.[6]
Step 4: Final Disposal
The final disposal of chemical waste must be handled by a licensed and approved waste disposal contractor.[3][4][5] Your institution's EHS department will coordinate the pickup and disposal of the waste. Never dispose of this chemical down the drain or in regular trash.
Part 3: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate any potential hazards.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate personal protective equipment as outlined in Part 1.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[3]
-
Cleanup: Carefully sweep or scoop the absorbed material into a labeled waste container. For solid spills, gently sweep the material to avoid creating dust and place it in a labeled waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads and contaminated gloves, must be disposed of as hazardous waste.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: A flowchart illustrating the key stages of the disposal process for this compound.
References
-
PubChem. (n.d.). Ethyl 4-(4-fluorophenyl)-1-methyl-2,6-dioxopiperidine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Canyon Components. (n.d.). PIPERIDINE Chemical compatibility with O-rings, rubbers, & plastics. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
École Polytechnique Fédérale de Lausanne (EPFL). (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, K., et al. (2020). A general strategy for recycling polyester wastes into carboxylic acids and hydrocarbons. ResearchGate. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ACS Publications. (2022, April 29). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Retrieved from [Link]
-
Slideshare. (n.d.). Chemical incompatibility of the drug. Retrieved from [Link]
-
MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Retrieved from [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. canyoncomponents.com [canyoncomponents.com]
- 7. fishersci.es [fishersci.es]
- 8. Chemical incompatibility of the drug | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, field-proven guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate. The protocols herein are synthesized from safety data for structurally analogous piperidine derivatives, establishing a robust framework for minimizing exposure and ensuring laboratory integrity.
Foundational Hazard Assessment: Understanding the 'Why'
While a specific Safety Data Sheet (SDS) for this compound is not broadly available, a thorough analysis of its piperidine backbone and related functional groups allows for a predictive hazard assessment. Piperidine derivatives are known to present several potential hazards. The primary risks associated with compounds in this class include skin and eye irritation, potential for respiratory irritation, and acute oral toxicity.[1][2][3][4]
This proactive assessment is the cornerstone of our safety protocol; we don't simply wear PPE, we wear it for specific, evidence-based reasons. The causality is clear: because analogous compounds can cause significant skin and eye irritation, our primary line of defense must be robust barrier protection.[4]
Table 1: Hazard Profile of Structurally Similar Piperidine Derivatives
| Hazard Classification | GHS Category | Rationale & Representative Source |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[1][4] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][4] |
| Acute Oral Toxicity | Category 4 | May be harmful if swallowed.[1][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3] |
| Flammability | Category 4 | May be a combustible liquid or solid.[1][3] |
The Core PPE Ensemble: A Multi-Layered Defense
Your PPE is a critical system of controls designed to protect you from the identified hazards. The selection of each component is deliberate. For all work involving this compound, the following ensemble is mandatory.
-
Eye and Face Protection: The risk of serious eye irritation necessitates stringent protection.[4]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Liquid Transfers/Solutions: Tightly fitting chemical splash goggles to protect against splashes.[5]
-
High-Risk Operations: When working with larger quantities or where there is a significant splash risk, a face shield should be worn in conjunction with safety goggles.[6]
-
-
Hand Protection: Skin contact is a primary exposure route.[6]
-
Material: Nitrile gloves are the standard for incidental contact. They must be inspected for tears or punctures before each use.[7][8]
-
Protocol: Practice the "double-gloving" technique for added protection during prolonged handling. Always wash hands thoroughly after removing gloves.[2][4] Contaminated gloves must be removed and replaced immediately.
-
-
Body Protection: A laboratory coat is required to protect skin and personal clothing from contamination.[6] For operations with a higher risk of splashes or spills, consider a chemically resistant apron over the lab coat.
-
Respiratory Protection: This is a secondary control measure; the primary method for mitigating inhalation risk is through engineering controls.
-
Engineering Controls: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to minimize airborne particles.[7][9]
-
When a Respirator is Needed: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[9] All respirator use must be in accordance with a formal respiratory protection program.
-
Procedural Guidance: A Step-by-Step Workflow for Safe Handling
The following protocol outlines the safe handling of this compound from preparation to disposal, integrating the PPE ensemble into a self-validating system.
Step 1: Preparation and Pre-Donning
-
Verify the chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment (glassware, spatulas, solvents) and place them inside the fume hood.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[9]
-
Post signage indicating the hazards of the material being handled.
Step 2: Donning PPE
The sequence of donning PPE is critical to prevent cross-contamination.
Diagram 1: A simplified workflow for the correct sequence of donning PPE.
Step 3: Chemical Handling
-
Perform all manipulations, including weighing, transferring, and preparing solutions, deep within the chemical fume hood.[9]
-
Use spark-proof tools if there is any risk of ignition.[5][9]
-
Keep the container of the chemical tightly closed when not in use.[1][2]
-
Avoid creating dust when handling the solid form.[2]
Step 4: Doffing PPE and Decontamination
The removal process is a critical control point to prevent exposure to contaminants. The principle is to touch potentially contaminated surfaces only with other contaminated surfaces (e.g., gloved hand to lab coat).
Diagram 2: Workflow illustrating the correct sequence for removing PPE to prevent contamination.
Step 5: Waste Disposal
-
All disposable materials contaminated with this compound (gloves, wipes, pipette tips) must be placed in a designated, sealed hazardous waste container.
-
Unused or waste chemical must be disposed of through an approved hazardous waste disposal plant.[1][3][10] Do not discharge into sewer systems.[5]
-
Contaminated glassware should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before standard washing.[5]
Emergency Protocols: Spill and Exposure Management
Immediate Actions:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[1][2]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[3]
-
Small Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it using spark-proof tools, and place it in a sealed container for hazardous waste disposal.[9]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from Cole-Parmer. [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. Retrieved from NJ.gov. [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperidine. Retrieved from Carl ROTH. [Link]
- CATO Research Chemical Inc. (2025, September 8). Safety Data Sheets for Methyl 1-ethyl-4-oxopiperidine-3-carboxylate. Retrieved from a general SDS source. Note: Direct link unavailable.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.es [fishersci.es]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
- 8. carlroth.com [carlroth.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
(Illustrative structure based on IUPAC name)